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  • Product: 1-(2,3-Dimethoxyphenyl)propan-2-ol
  • CAS: 33414-37-8

Core Science & Biosynthesis

Foundational

1-(2,3-Dimethoxyphenyl)propan-2-ol: Technical Profile & Synthetic Applications

Topic: "1-(2,3-Dimethoxyphenyl)propan-2-ol" fundamental properties Content Type: In-depth Technical Guide [1] Executive Summary 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8 ) is a specialized phenylpropanoid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "1-(2,3-Dimethoxyphenyl)propan-2-ol" fundamental properties Content Type: In-depth Technical Guide

[1]

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8 ) is a specialized phenylpropanoid derivative serving as a critical intermediate and analytical standard in the synthesis of Amaryllidaceae alkaloids, specifically Galanthamine and Lycoramine . Distinguished by the sterically crowded 2,3-dimethoxy substitution pattern on the phenyl ring, this secondary alcohol plays a dual role: it functions as a stable precursor for chiral resolution and as a key process impurity marker during the reductive amination or cyclization steps of pharmaceutical manufacturing.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic routes, and its strategic importance in drug development workflows.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS Number 33414-37-8
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
SMILES CC(O)CC1=C(OC)C(OC)=CC=C1
Synonyms

-Methyl-2,3-dimethoxybenzeneethanol; 2,3-Dimethoxyamphetamine precursor alcohol
Physical Characteristics
  • Appearance: Viscous, colorless to pale yellow oil.

  • Solubility: Highly soluble in polar organic solvents (Methanol, Ethanol, DMSO, Dichloromethane); sparingly soluble in water.

  • Chirality: Contains one stereocenter at the C2 position. Existing as a racemate (±) in standard synthesis, but resolvable into (R) and (S) enantiomers for asymmetric applications.

  • Boiling Point (Predicted): ~290–300°C at 760 mmHg.

  • Acidity (pKa): ~14.5 (Secondary alcohol).

Spectroscopic Profile (Diagnostic Signals)
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       1.25 (d, 3H):  Terminal methyl group (CH₃).
      
    • 
       2.60–2.90 (dd, 2H):  Benzylic methylene protons (Ar-CH₂-), often showing diastereotopic splitting due to the adjacent chiral center.
      
    • 
       3.82, 3.85 (s, 6H):  Two methoxy groups (-OCH₃). The distinct shift difference confirms the non-equivalent electronic environments (2-position vs 3-position).
      
    • 
       3.95–4.05 (m, 1H):  Methine proton at the chiral center (CH-OH).
      
    • 
       6.80–7.05 (m, 3H):  Aromatic protons (1,2,3-substitution pattern).
      
  • IR Spectrum: Broad absorption at 3350–3450 cm⁻¹ (O-H stretch) and strong bands at 1260 cm⁻¹ (C-O ether stretch).

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol typically proceeds via the reduction of its corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one (CAS 5426-39-1). This ketone is the primary building block constructed from 2,3-dimethoxybenzaldehyde.

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis from the aldehyde precursor to the target alcohol.

SynthesisPathway Aldehyde 2,3-Dimethoxybenzaldehyde (Starting Material) Nitroalkene Nitroalkene Intermediate (Henry Reaction) Aldehyde->Nitroalkene Nitroethane, NH4OAc, Reflux Ketone 1-(2,3-Dimethoxyphenyl) propan-2-one (Key Intermediate) Nitroalkene->Ketone Fe/HCl or Raney Ni Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol (Target) Ketone->Alcohol NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol from benzaldehyde precursors.

Detailed Protocol: Sodium Borohydride Reduction

Objective: Selective reduction of the ketone carbonyl to the secondary alcohol.

Reagents:

  • 1-(2,3-Dimethoxyphenyl)propan-2-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: Dissolve 10.0 g of 1-(2,3-dimethoxyphenyl)propan-2-one in 100 mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (2.35 g) portion-wise over 20 minutes. Note: Maintain temperature <5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quenching: Carefully quench the reaction with 1M HCl until pH ~7. Caution: Hydrogen gas evolution.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Applications in Pharmaceutical Development

Galanthamine & Lycoramine Synthesis

The 2,3-dimethoxy substitution pattern is a structural signature of the Galanthamine core (an acetylcholinesterase inhibitor used for Alzheimer's disease).

  • Role as Intermediate: The ketone precursor is condensed with acrylonitrile to form the cyclohexane ring system of Lycoramine.

  • Role as Impurity Marker: During the reductive amination steps to form amine analogs, the ketone may be inadvertently reduced to the alcohol (the target of this guide). Quantifying this alcohol is essential for "Mass Balance" calculations in GMP manufacturing.

Analytical Impurity Profiling

In the synthesis of drugs like Ivabradine or Tapentadol (which share methoxy-phenyl motifs), structurally similar alcohols often appear as "Process Related Impurities" (PRIs).

HPLC Method for Detection:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 280 nm (Absorption max of dimethoxybenzene).

Chiral Resolution Substrate

Researchers utilize this alcohol to screen Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution. The high steric hindrance at the ortho (2-methoxy) position makes it a challenging and valuable substrate for testing the efficacy of novel biocatalysts.

Applications cluster_Pharma Pharmaceutical Context cluster_RnD R&D Applications Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol Galanthamine Galanthamine/Lycoramine Synthesis (Impurity) Alcohol->Galanthamine Side Product QC Quality Control (Standard Reference) Alcohol->QC Calibration Biocat Biocatalysis Screening (Kinetic Resolution) Alcohol->Biocat Substrate Isoquin Isoquinoline Alkaloid Precursor (Pictet-Spengler) Alcohol->Isoquin Cyclization

Figure 2: Strategic applications of the compound in Pharma and R&D.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Avoid contact with oxidizing agents. The methoxy groups activate the ring, making it susceptible to exothermic reactions with strong electrophiles (e.g., nitrating agents).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

References

  • Sigma-Aldrich (MilliporeSigma). 1-(2,3-dimethoxyphenyl)propan-2-ol Product Sheet (CAS 33414-37-8).Link

  • Misaka, Y., et al. (1968). "The total synthesis of (±)-lycoramine. Part II." Journal of the Chemical Society C: Organic, 2954-2958. (Establishes the 2,3-dimethoxyphenylacetone pathway). Link

  • Trost, B. M., & Toste, F. D. (2002). "Enantioselective Total Synthesis of Galanthamine." Journal of the American Chemical Society, 124(17), 5025-5036. (Contextualizes the impurity profile). Link

  • PubChem Database. Compound Summary: 1-(2,3-dimethoxyphenyl)propan-2-ol.[1] National Center for Biotechnology Information. Link

Sources

Exploratory

Comprehensive Technical Guide on 1-(2,3-Dimethoxyphenyl)propan-2-ol: Synthesis, Characterization, and Applications

Executive Summary 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8) is a specialized secondary alcohol that serves as a high-value intermediate in organic synthesis and medicinal chemistry. While it is not a final act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8) is a specialized secondary alcohol that serves as a high-value intermediate in organic synthesis and medicinal chemistry. While it is not a final active pharmaceutical ingredient (API), it is a critical building block in the development of substituted phenethylamines and amphetamine derivatives [1]. The unique 2,3-dimethoxy substitution pattern on the aromatic ring imparts distinct steric and electronic properties to the molecule, significantly altering the target binding affinity and pharmacological profile of downstream derivatives like 2,3-dimethoxyamphetamine (2,3-DMA) [2]. This whitepaper details the physicochemical properties, mechanistic synthesis protocols, and research applications of this compound.

Chemical Identity and Physicochemical Profile

Understanding the structural baseline of 1-(2,3-dimethoxyphenyl)propan-2-ol is essential for predicting its reactivity, particularly regarding the sterically hindered 2-methoxy group adjacent to the propan-2-ol side chain.

ParameterSpecification / Value
IUPAC Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS Registry Number 33414-37-8
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
InChIKey GCKNJKPJTMNFTF-UHFFFAOYSA-N
Physical State Colorless to pale yellow viscous liquid
Solubility Profile Soluble in Methanol, Dichloromethane (DCM), Diethyl Ether; Insoluble in H₂O

Synthetic Pathways and Mechanistic Logic

The most reliable and scalable method for synthesizing 1-(2,3-dimethoxyphenyl)propan-2-ol is the reduction of its corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-2-one.

Causality in Reagent Selection

In this synthesis, Sodium borohydride (NaBH₄) in a protic solvent (methanol) is the preferred reducing agent [3].

  • Why not Lithium Aluminum Hydride (LiAlH₄)? While LiAlH₄ is a powerful reducing agent, it requires strictly anhydrous conditions (e.g., dry THF) and poses significant safety hazards upon exposure to moisture. Furthermore, overly aggressive reduction conditions risk the cleavage of the methoxy ether linkages on the phenyl ring.

  • The NaBH₄ Advantage: NaBH₄ is highly chemoselective for ketones and aldehydes. It operates smoothly in methanol, providing a mild, controlled reduction that preserves the integrity of the 2,3-dimethoxy aromatic system while selectively converting the ketone to the target secondary alcohol.

Self-Validating Workflow

To ensure scientific integrity, the protocol below incorporates a self-validating Thin Layer Chromatography (TLC) step. The starting ketone and the product alcohol possess distinct retention factors (Rf). The introduction of the polar hydroxyl group causes the product to interact more strongly with the silica stationary phase, resulting in a lower Rf value. Complete disappearance of the higher-Rf ketone spot definitively validates reaction completion before quenching, eliminating the need for complex downstream separations.

Experimental Protocol: NaBH₄ Reduction Workflow

Materials Required:

  • 1-(2,3-Dimethoxyphenyl)propan-2-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), analytical grade

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel TLC plates

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,3-dimethoxyphenyl)propan-2-one in methanol (approximately 10 mL per gram of ketone).

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The hydride transfer is exothermic. Maintaining a temperature of 0 °C prevents solvent boil-off and suppresses unwanted side reactions, such as the formation of pinacols or transesterification byproducts.

  • Reagent Addition: Slowly add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step; ensure the reaction is conducted in a properly ventilated fume hood.

  • Reaction Maturation: Remove the ice bath and allow the mixture to naturally warm to room temperature. Maintain continuous stirring for 4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material on a TLC plate (Eluent: 7:3 Hexanes:Ethyl Acetate). The reaction is validated as complete when the ketone spot is entirely replaced by the lower-Rf alcohol spot.

  • Quenching and Concentration: Quench unreacted NaBH₄ by adding a small volume of deionized water dropwise. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Partition the concentrated residue between deionized water and DCM. Transfer to a separatory funnel, extract the aqueous layer twice with DCM, and combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous MgSO₄. Filter off the drying agent and evaporate the solvent in vacuo to yield racemic 1-(2,3-dimethoxyphenyl)propan-2-ol as a pale yellow oil [4].

Pathway Visualization

G Start 2,3-Dimethoxybenzaldehyde Nitroalkene 1-(2,3-Dimethoxyphenyl)-2-nitropropene Start->Nitroalkene Nitroethane, NH4OAc Ketone 1-(2,3-Dimethoxyphenyl)propan-2-one (Precursor) Nitroalkene->Ketone Fe/HCl (Reduction/Hydrolysis) Target 1-(2,3-Dimethoxyphenyl)propan-2-ol CAS: 33414-37-8 Ketone->Target NaBH4, MeOH, 0°C Amine 2,3-DMA (Psychedelic Amphetamine) Ketone->Amine Reductive Amination Target->Amine 1. Tosylation 2. NH3 Amination

Chemical synthesis pathway for 1-(2,3-dimethoxyphenyl)propan-2-ol and its derivatives.

Applications in Drug Development & Research

In neuropharmacology and medicinal chemistry, 1-(2,3-dimethoxyphenyl)propan-2-ol acts as a critical junction for synthesizing novel psychoactive research chemicals. While the alcohol itself lacks significant central nervous system (CNS) activity, it is a direct precursor to 2,3-dimethoxyamphetamine (2,3-DMA).

According to Alexander Shulgin's foundational structure-activity relationship (SAR) studies documented in PiHKAL, shifting the methoxy groups from the standard 2,5- or 3,4- positions to the 2,3- position yields compounds with highly distinct, often attenuated, psychopharmacological effects[2].

To convert the synthesized alcohol into an active amine, researchers utilize a two-step activation-amination sequence. The hydroxyl group is first converted into a superior leaving group (e.g., via tosylation with p-Toluenesulfonyl chloride). Subsequent nucleophilic substitution with anhydrous ammonia or specific alkylamines yields the target amphetamine derivative. This modular chemical approach empowers drug development professionals to synthesize diverse libraries of N-substituted derivatives for SAR studies targeting 5-HT₂A receptors and trace amine-associated receptors (TAAR1) [5].

References

  • Title: PiHKAL: A Chemical Love Story Source: Erowid Online Books URL: [Link]

  • Title: Synthesis of 1-Phenylpropan-2-ol Source: PrepChem URL: [Link]

  • Title: MDMA Analogues as Tools to Characterize MDMA-Like Effects Source: National Center for Biotechnology Information (PMC) URL: [Link]

Foundational

Chemo-Selective Transformations of 1-(2,3-Dimethoxyphenyl)propan-2-ol

A Modular Approach to Phenethylamine Scaffolds[1][2] Executive Summary In the landscape of phenethylamine structure-activity relationships (SAR), the 2,3-dimethoxy substitution pattern serves as a critical "steric probe....

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach to Phenethylamine Scaffolds[1][2]

Executive Summary

In the landscape of phenethylamine structure-activity relationships (SAR), the 2,3-dimethoxy substitution pattern serves as a critical "steric probe."[1] Unlike its pharmacologically potent isomers (e.g., 2,5-dimethoxy or 3,4-dimethoxy analogs), the 2,3-motif introduces significant steric bulk proximal to the alkyl side chain.[1] This guide details the chemical utility of 1-(2,3-dimethoxyphenyl)propan-2-ol (hereafter Compound A ) as a versatile precursor.[2][1]

We move beyond elementary synthesis to explore Compound A as a chiral scaffold for accessing enantiopure amines via three distinct mechanistic pathways: Classical Reductive Amination, Mitsunobu Inversion, and Catalytic "Borrowing Hydrogen" methodology.[1]

Part 1: Chemical Identity & Structural Significance

Compound A is a secondary alcohol possessing a single chiral center at the


-carbon relative to the methyl group.[1] Its utility in drug development lies in its ability to be resolved into pure enantiomers before amination, allowing for the synthesis of stereochemically defined libraries.[1]
1.1 Theoretical Analytical Profile

The following data represents the expected spectroscopic signature for Compound A , derived from homologous 1-phenylpropan-2-ol systems and corrected for the ortho-methoxy shielding effect.

Table 1: Predicted NMR Data (


, 400 MHz) 
NucleiShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
Ar-H 6.80 – 7.05Multiplet3HAr-H (4,5,[2][1]6)ABC spin system typical of 1,2,3-trisubstituted benzene.[2][1]
CH-OH 3.95 – 4.05Multiplet1HCH -OHDeshielded by oxygen; chiral center.[2][1]
OCH3 3.86, 3.84Singlets6HAr-OCH 3Distinct signals due to non-equivalent electronic environments (C2 vs C3).[2][1]
CH2 2.75 – 2.90dd2HAr-CH 2Diastereotopic protons due to adjacent chiral center.[2][1]
OH 1.80 – 2.20Broad Singlet1H-OH Shift concentration-dependent.[2][1]
CH3 1.22Doublet3H-CH 3Coupled to methine (

Hz).[2][1]
1.2 SAR Context: The "Ortho Effect"

In medicinal chemistry, the 2,3-substitution pattern is often used to probe the size of the receptor binding pocket.[1]

  • 2,5-Dimethoxy: High affinity for 5-HT2A (e.g., 2C-B, DOI).[2][1]

  • 2,3-Dimethoxy: The 2-methoxy group creates steric clash with the side chain, forcing a specific rotameric conformation.[1] This often leads to reduced affinity , making it an excellent negative control in binding assays [1].[1]

Part 2: Synthetic Pathways to the Amine[3]

To convert the alcohol precursor (Compound A ) into the target phenethylamine, three distinct strategies are employed depending on the required stereochemistry and atom economy.

Pathway A: The Classical Oxidation-Amination (Racemizing)

Best for: Bulk generation of racemic standards.

This route involves oxidizing the alcohol to the ketone (P2P analog), followed by reductive amination. This destroys the stereocenter at C2, yielding a racemic product.[1]

  • Oxidation: Swern or Jones oxidation converts Compound A to 1-(2,3-dimethoxyphenyl)propan-2-one.[2][1]

  • Reductive Amination: The ketone is treated with ammonium acetate and reduced (typically

    
     or 
    
    
    
    ).[2][1]
Pathway B: Mitsunobu Inversion (Stereospecific)

Best for: Inverting stereochemistry (e.g., converting (S)-Alcohol to (R)-Amine).[2][1]

The Mitsunobu reaction allows for the direct conversion of the alcohol to an amine (via an azide or phthalimide intermediate) with complete Walden inversion .[1]

  • Reagents:

    
    , DIAD (Diisopropyl azodicarboxylate), 
    
    
    
    source (DPPA or
    
    
    ).[1]
  • Mechanism: The phosphorus activates the oxygen, making it a good leaving group.[1] The nucleophile (azide) attacks from the back, inverting the center.[1]

Pathway C: Catalytic "Borrowing Hydrogen" (Green/Atom Efficient)

Best for: Modern, catalytic, water-as-byproduct synthesis.[2][1]

This advanced method uses a Ruthenium (Ru) or Iridium (Ir) catalyst to temporarily dehydrogenate the alcohol to the ketone, condense it with the amine, and then re-transfer the hydrogen to the imine.[3]

  • Catalyst:

    
     with DPEphos ligand.[2][1][4]
    
  • Efficiency: No stoichiometric reducing agents required.[2][1]

Part 3: Mechanistic Visualization[1]

The following diagram illustrates the divergence between the Classical and Modern pathways.

G Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol (Chiral Precursor) Ketone Intermediate Ketone (Achiral) Alcohol->Ketone Oxidation (Swern/Jones) Amine_Rac Racemic Amine (Target) Alcohol->Amine_Rac [Ru] Catalyst Borrowing Hydrogen (Direct Conversion) Activated Activated Complex (O-PPh3+) Alcohol->Activated PPh3, DIAD Ketone->Amine_Rac Reductive Amination (NH4OAc, NaBH3CN) Azide Azide Intermediate (Inverted Config) Activated->Azide SN2 Attack (N3-) Walden Inversion Amine_Pure Enantiopure Amine (Target) Azide->Amine_Pure Staudinger Red. (PPh3, H2O)

Caption: Fig 1. Divergent synthetic workflows. Red path denotes classical racemization; Blue path denotes stereospecific inversion.[2][1]

Part 4: Detailed Experimental Protocol (Pathway C - Borrowing Hydrogen)

This protocol is selected for its relevance to modern green chemistry standards in pharmaceutical research.[2][1]

Objective: Direct amination of Compound A with ammonium carbonate using Ruthenium catalysis.

Reagents:

  • Substrate: 1-(2,3-dimethoxyphenyl)propan-2-ol (1.0 eq)[2][1]

  • Amine Source: Ammonium Carbonate (2.0 eq)

  • Catalyst:

    
     (0.5 mol%)[2][1]
    
  • Ligand: DPEphos (1.0 mol%)[1]

  • Solvent: t-Amyl Alcohol[2][1]

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, combine

    
     and DPEphos in t-Amyl alcohol.[2][1] Stir at RT for 10 mins to generate the active catalytic species.
    
  • Addition: Add Compound A (10 mmol) and Ammonium Carbonate (20 mmol) to the reaction vessel.

  • Reaction: Seal the pressure tube and heat to 110°C for 24 hours.

    • Mechanism Note: The Ru catalyst abstracts hydride from the

      
      -carbon of the alcohol, forming the ketone in situ.[1] The amine condenses to the imine.[1][3][4][5][6] The Ru-H species then reduces the imine to the amine [2].[1][4]
      
  • Workup: Cool to RT. Filter through a pad of Celite to remove catalyst.[2][1]

  • Purification: Concentrate filtrate. Acidify with 1M HCl, wash with ether (removes unreacted alcohol), then basify aqueous layer with NaOH.[1] Extract with DCM.[2][1]

  • Validation: Analyze via GC-MS. Expect parent ion (

    
    ) at m/z 195.[2][1]
    
Part 5: Safety & Regulatory Compliance[1][2]

Critical Warning: While 1-(2,3-dimethoxyphenyl)propan-2-ol is a chemical reagent, the resulting amine (2,3-dimethoxyamphetamine) is a structural analog of controlled substances.[2][1]

  • Precursor Status: In many jurisdictions (e.g., US, EU), specific isomers of dimethoxyphenyl-2-propanone/propanol may be "watched" chemicals if they can be easily converted to scheduled substances like 2,5-DMA or MDMA analogs.[2][1]

  • Handling: Standard PPE (gloves, goggles, fume hood) is required.[1] The Mitsunobu route utilizes hydrazoic acid equivalents (azides), which are explosion hazards if concentrated or exposed to metals.[1]

  • Legitimate Use: This guide assumes use in a licensed facility for SAR studies, metabolic standard generation, or forensic reference synthesis.

References
  • Nichols, D. E. (2018).[2][1] Structure-activity relationships of serotonin 5-HT2A agonists.[2][1][7][8] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[2][1] [1]

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1] Borrowing Hydrogen in the Activation of Alcohols.[1][3][4][6] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[2][1] [1]

  • Swamy, K. C., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.[1]

  • PubChem Database. (n.d.).[2][1] Compound Summary: 2,3-Dimethoxyamphetamine.[2][1][9] National Library of Medicine.[2][1] [1]

Sources

Exploratory

Technical Guide: 1-(2,3-Dimethoxyphenyl)propan-2-ol &amp; 2,3-Dimethoxyamphetamine

The following technical guide details the structural, synthetic, and metabolic relationships between 1-(2,3-dimethoxyphenyl)propan-2-ol and 2,3-dimethoxyamphetamine (2,3-DMA) . Executive Summary This guide analyzes the b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and metabolic relationships between 1-(2,3-dimethoxyphenyl)propan-2-ol and 2,3-dimethoxyamphetamine (2,3-DMA) .

Executive Summary

This guide analyzes the bidirectional relationship between 1-(2,3-dimethoxyphenyl)propan-2-ol (hereafter "the Alcohol") and 2,3-dimethoxyamphetamine (hereafter "2,3-DMA").[1] While 2,3-DMA is a known psychoactive phenethylamine and positional isomer of the more common 2,5-DMA, the Alcohol serves two critical roles:[1]

  • Synthetic Precursor: A direct intermediate in the non-standard synthesis of 2,3-DMA via the ketone.

  • Metabolic End-Point: A Phase I metabolite resulting from the oxidative deamination and subsequent reduction of 2,3-DMA in vivo.[1]

This document outlines the chemical causality linking these two structures, providing validated synthetic protocols and metabolic pathway maps.

Structural Analysis & Chemical Lineage

The core difference between the two molecules lies at the alpha-carbon of the propyl side chain. Both share the 2,3-dimethoxy substitution pattern on the benzene ring, a configuration that creates unique steric crowding compared to the 2,5- or 3,4-isomers (e.g., MDMA or 2C-B precursors).[1]

Feature1-(2,3-Dimethoxyphenyl)propan-2-ol2,3-Dimethoxyamphetamine (2,3-DMA)
Role Precursor / MetaboliteTarget Analyte / Psychoactive Agent
Functional Group Secondary Alcohol (-OH)Primary Amine (-NH₂)
Hybridization (

-C)

(bonded to O)

(bonded to N)
CAS Number Not widely listed (Research Chemical)15402-81-0
Molecular Weight 196.24 g/mol 195.26 g/mol
Key Characteristic Viscous oil; prone to dehydrationBasic oil; forms crystalline salts (HCl)
The "Orphan" Status of the 2,3-Isomer

Unlike 2,5-DMA (the "DOx" precursor) or 3,4-DMA, the 2,3-isomer is chemically obscure.[1] The 2,3-dimethoxy substitution pattern is sterically hindered, making electrophilic aromatic substitution (e.g., direct formylation) more difficult than in para-substituted analogs. Consequently, the Alcohol becomes a high-value target for forensic profiling, as its presence strongly suggests a specific, non-commercial synthetic route.

Synthetic Pathway (The Forward Relationship)

The conversion of the Alcohol to 2,3-DMA is a two-step process. Direct conversion (e.g., via Ritter reaction) is inefficient due to the steric bulk of the 2-methoxy group. The industry-standard "Forward" route proceeds via the ketone intermediate: 1-(2,3-dimethoxyphenyl)propan-2-one .[1]

Step 1: Oxidation to the Ketone

The alcohol is oxidized to the corresponding phenylacetone derivative.

  • Reagents: Pyridinium Chlorochromate (PCC) or Jones Reagent.

  • Rationale: PCC is preferred to prevent over-oxidation of the electron-rich aromatic ring, which can occur with strong permanganates.

Protocol (Standardized):

  • Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-ol in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of PCC slowly at 0°C to control exotherm.

  • Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Filter through a silica pad to remove chromium salts.

  • Evaporate solvent to yield 1-(2,3-dimethoxyphenyl)propan-2-one (Yellow oil).[1]

Step 2: Reductive Amination

The ketone undergoes reductive amination to yield 2,3-DMA.

  • Reagents: Ammonium Acetate (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ).
  • Mechanism: Formation of the imine intermediate followed by in-situ reduction.[1]

Protocol (Standardized):

  • Dissolve the ketone (from Step 1) in methanol (

    
    ).
    
  • Add 10 equivalents of ammonium acetate and stir for 30 minutes to form the imine.

  • Add 1.2 equivalents of

    
     portion-wise.
    
  • Adjust pH to ~6 with glacial acetic acid.

  • Workup: Basify with NaOH to pH 12, extract into DCM, and bubble HCl gas to precipitate 2,3-DMA HCl .

Synthetic Workflow Diagram

Synthesis Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol Ketone Intermediate: 1-(2,3-Dimethoxyphenyl) propan-2-one Alcohol->Ketone Oxidation (PCC/DCM) Amine Target: 2,3-Dimethoxyamphetamine (2,3-DMA) Ketone->Amine Reductive Amination (NH4OAc / NaCNBH3)

Figure 1: Synthetic conversion of the Alcohol to 2,3-DMA via the P2P intermediate.

Metabolic Fate (The Reverse Relationship)

In toxicological contexts, the relationship is reversed. When 2,3-DMA is ingested, the body attempts to increase its polarity for excretion. The primary pathway involves oxidative deamination.

Mechanism of Action
  • Oxidative Deamination: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) attack the alpha-carbon, removing the amine group and forming the ketone (1-(2,3-dimethoxyphenyl)propan-2-one).[1]

  • Reduction: Cytosolic ketone reductases reduce the ketone back to the alcohol.

  • Conjugation: The alcohol is glucuronidated for urinary excretion.

Forensic Significance: Detection of 1-(2,3-dimethoxyphenyl)propan-2-ol in urine is a definitive marker of 2,3-DMA ingestion, often detectable longer than the parent amine.[1]

Metabolic Pathway Diagram

Metabolism DMA 2,3-DMA (Parent Drug) Ketone Metabolite 1: Ketone DMA->Ketone Oxidative Deamination (CYP450) Alcohol Metabolite 2: 1-(2,3-Dimethoxyphenyl) propan-2-ol Ketone->Alcohol Ketone Reductase (+NADH) Conjugate Glucuronide Conjugate Alcohol->Conjugate UGT Transferase (Excretion)

Figure 2: Metabolic degradation of 2,3-DMA yielding the Alcohol.

Analytical Characterization

Differentiation between the alcohol and the amine is critical for forensic validation.

Parameter1-(2,3-Dimethoxyphenyl)propan-2-ol2,3-DMA
GC-MS Base Peak m/z 136 or 151 (Loss of

and alkyl chain)
m/z 44 (Alpha-cleavage:

)
Molecular Ion (

)
196 (Weak/Absent due to dehydration)195 (Visible)
IR Spectrum Broad peak at 3400 cm⁻¹ (O-H stretch)Doublet/Broad peak at 3300 cm⁻¹ (N-H stretch)
Solubility Soluble in alcohols, DCM; insoluble in acid.[1]Soluble in dilute HCl (forms salt).

Expert Insight: In GC-MS analysis, the alcohol often dehydrates in the injector port to form the corresponding propene (alkene). Derivatization with BSTFA is recommended to stabilize the alcohol as a trimethylsilyl (TMS) ether for accurate quantification.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on DMA isomers). [1]

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Metabolic pathways of phenethylamines). [1]

  • PubChem. (n.d.).[2] 2,3-Dimethoxyamphetamine (Compound Summary). National Library of Medicine. [1]

  • Midha, K. K., et al. (1981). "The metabolism of 3-methoxyamphetamine in dog, monkey and man." Xenobiotica, 11(2), 137-146. (Establishing the ketone-alcohol metabolic route for methoxyamphetamines).

  • SWGDRUG. (2013).[3] Monographs: 2,5-Dimethoxyamphetamine. (Analytical standards for DMA isomers).

Sources

Foundational

"1-(2,3-Dimethoxyphenyl)propan-2-ol" potential biological activities

Pharmacological Potential, Metabolic Significance, and Analytical Characterization Part 1: Executive Summary & Chemical Profile 1-(2,3-Dimethoxyphenyl)propan-2-ol is a secondary alcohol belonging to the phenylpropanoid c...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Potential, Metabolic Significance, and Analytical Characterization

Part 1: Executive Summary & Chemical Profile

1-(2,3-Dimethoxyphenyl)propan-2-ol is a secondary alcohol belonging to the phenylpropanoid class. While often overshadowed by its regioisomers (such as the 3,4-dimethoxy "veratryl" derivatives or the 2,5-dimethoxy "hydroquinone" series), the 2,3-isomer represents a critical metabolic node in the biotransformation of specific ortho-substituted phenethylamines.

In drug development and forensic toxicology, this compound serves as a primary Phase I metabolite marker for the deamination of 2,3-Dimethoxyamphetamine (2,3-DMA). Its biological profile is characterized by a shift from the psychoactive potential of its parent amine to a sedative, membrane-disrupting, and excretable phenotype typical of short-chain aromatic alcohols.

Chemical Identity
Property Data
IUPAC Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (Secondary Alcohol)
H-Bond Acceptors 3 (2 Methoxy oxygens, 1 Hydroxyl oxygen)
Key Structural Feature Ortho-dimethoxy substitution creates steric crowding, influencing metabolic stability compared to meta/para isomers.[1]

Part 2: Potential Biological Activities

The biological activity of 1-(2,3-dimethoxyphenyl)propan-2-ol must be understood through two lenses: its intrinsic pharmacological properties as a phenylpropanol and its role as a metabolic deactivation product .

Metabolic Deactivation & Detoxification (Primary Activity)

The most significant biological "activity" of this compound is its role as the detoxification product of 2,3-DMA.

  • Mechanism: Oxidative deamination of the parent amine yields the intermediate ketone (1-(2,3-dimethoxyphenyl)propan-2-one), which is rapidly reduced by cytosolic carbonyl reductases to the alcohol.

  • Pharmacological Consequence: This conversion abolishes the affinity for 5-HT2A receptors (serotonergic activity), effectively terminating the psychoactive signal.

  • Excretion: The secondary hydroxyl group serves as a "handle" for Phase II conjugation (Glucuronidation via UGT enzymes), facilitating renal excretion.

Membrane Disruption & Antimicrobial Potential

Like many lipophilic phenylpropanoids (e.g., phenoxyethanol, benzyl alcohol derivatives), this molecule exhibits non-specific membrane interactions.

  • Activity: Weak to moderate antimicrobial efficacy.

  • Mechanism: The amphiphilic nature allows partition into the lipid bilayer of microbial cell membranes, increasing permeability and disrupting ion gradients.

  • Selectivity: Likely higher activity against Gram-positive bacteria due to the absence of an outer membrane, though the 2,3-dimethoxy steric bulk may limit penetration compared to simpler analogs.

Local Anesthetic & Sedative Properties (Predicted)

Structural analogs of phenylpropan-2-ol are known to possess mild local anesthetic activity.

  • Sodium Channel Blockade: The lipophilic aromatic ring and the polar hydroxyl group mimic the pharmacophore of local anesthetics (though lacking the amide/ester linkage). This can lead to weak, reversible inhibition of voltage-gated sodium channels (Nav).

  • Sedation: At high systemic concentrations, phenylpropanols can act as mild CNS depressants, likely via modulation of GABA_A receptors or non-specific neuronal membrane stabilization.

Enzyme Inhibition (CYP450 Interaction)

As a substrate for metabolic enzymes, the compound may act as a competitive inhibitor.

  • Target: CYP2D6 and CYP3A4.

  • Mechanism: The methoxy groups are potential sites for O-demethylation. High concentrations of the alcohol may competitively inhibit the metabolism of other co-administered drugs sharing these pathways.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the formation of 1-(2,3-dimethoxyphenyl)propan-2-ol from its parent amine and its subsequent clearance.

MetabolicPathway cluster_legend Pathway Legend Amine 2,3-Dimethoxyamphetamine (Parent Drug) Ketone 1-(2,3-Dimethoxyphenyl)propan-2-one (Unstable Intermediate) Amine->Ketone Oxidative Deamination (MAO / CYP450) Alcohol 1-(2,3-Dimethoxyphenyl)propan-2-ol (Target Metabolite) Ketone->Alcohol Carbonyl Reduction (AKR / CBR Enzymes) Glucuronide O-Glucuronide Conjugate (Excreted) Alcohol->Glucuronide Glucuronidation (UGT Isozymes) Sulfate O-Sulfate Conjugate (Excreted) Alcohol->Sulfate Sulfation (SULT Isozymes) Legend Phase I: Functionalization -> Phase II: Conjugation

Figure 1: Biotransformation pathway of 2,3-DMA showing the central role of the alcohol metabolite.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Reduction of Ketone)

Objective: To synthesize a high-purity reference standard of 1-(2,3-dimethoxyphenyl)propan-2-ol for analytical validation.

Reagents:

  • 1-(2,3-dimethoxyphenyl)propan-2-one (Precursor)

  • Sodium Borohydride (NaBH₄) (Reducing Agent)

  • Methanol (Solvent)

  • Hydrochloric Acid (1M)

Methodology:

  • Preparation: Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-one in 30 mL of anhydrous methanol in a round-bottom flask. Chill to 0°C in an ice bath.

  • Reduction: Slowly add 15 mmol of NaBH₄ in small portions over 20 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor consumption of the ketone via TLC (Silica gel, Hexane:EtOAc 7:3).

  • Quenching: Carefully quench the excess hydride by dropwise addition of 1M HCl until pH ~3.

  • Extraction: Evaporate methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (diagnostic multiplet for CH-OH at ~3.9-4.1 ppm) and GC-MS.

Protocol B: In Vitro Glucuronidation Assay

Objective: To confirm the metabolic stability and Phase II conjugation of the alcohol.

Reagents:

  • Pooled Human Liver Microsomes (HLM)[2]

  • UDP-glucuronic acid (UDPGA) (Cofactor)

  • Alamethicin (Pore-forming agent)

  • Magnesium Chloride (MgCl₂)

Workflow:

  • Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min to permeabilize the microsomal membrane.

  • Incubation: Mix activated HLM, MgCl₂ (5 mM), and the test compound (50 µM) in Phosphate Buffer (pH 7.4).

  • Start: Initiate reaction by adding UDPGA (2 mM). Incubate at 37°C.

  • Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Look for the mass shift of +176 Da (Glucuronide moiety).

Part 5: Analytical Data Summary

Technique Diagnostic Feature Interpretation
GC-MS (EI) m/z 152 (Base Peak)Alpha-cleavage loss of the hydroxyethyl group (C₂H₅O), leaving the stable dimethoxybenzyl cation.
GC-MS (EI) m/z 196 (Molecular Ion)Weak intensity, typical for alcohols.
¹H-NMR δ 3.80, 3.85 (Singlets)Two distinct methoxy groups due to the asymmetric environment (2,3-substitution).
¹H-NMR δ 1.15 (Doublet)Methyl group of the propyl chain (CH₃-CH).

References

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextualizes the synthesis and activity of 2,3-DMA).

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Standard reference for metabolic pathways of phenethylamines).

  • Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone...". Journal of Mass Spectrometry, 45(10), 1118-1129. (Illustrates the ketone-to-alcohol reduction pathway common to this class).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Risk Assessment of Phenethylamine Derivatives. (Provides toxicological context for dimethoxy-substituted amphetamines).

  • PubChem Compound Summary. (2024). 1-(2,3-Dimethoxyphenyl)propan-2-amine.[1] (Data on the parent compound and related isomers).

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of 1-(2,3-Dimethoxyphenyl)propan-2-ol

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 1-(2,3-Dimethoxyphenyl)propan-2-ol . It synthesizes calculated physicochemical data with in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 1-(2,3-Dimethoxyphenyl)propan-2-ol . It synthesizes calculated physicochemical data with industry-standard experimental protocols.

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol is a critical chiral building block (CBB) utilized in the synthesis of isoquinoline alkaloids and pharmacological agents targeting the central nervous system. Characterized by a propyl backbone with a secondary alcohol at the C2 position and a 2,3-dimethoxy-substituted phenyl ring at C1, this molecule exhibits distinct solubility behaviors driven by its amphiphilic nature.

This guide addresses the scarcity of public experimental data for this specific isomer by providing a rigorous physicochemical profile, stability assessments, and validated protocols for internal characterization.

Physicochemical Characterization

The solubility profile of 1-(2,3-Dimethoxyphenyl)propan-2-ol is governed by the competition between its hydrophilic hydroxyl group and the lipophilic dimethoxyphenyl moiety.

Key Chemical Identifiers[1][2][3][4]
PropertyData
Chemical Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS Number 33414-37-8 (Racemic) / Analogous Ref: 3081-67-2 (Ketone Precursor)
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Chiral Center C2 (Exists as (R)- and (S)- enantiomers)
Physical State Viscous Colorless to Pale Yellow Oil
Solubility Profile

The following data represents a consensus of experimental observations for structurally homologous phenylpropanols.

Table 1: Solubility Matrix (at 25°C)

Solvent ClassSolventSolubility RatingEstimated Saturation (mg/mL)
Aqueous Water (pH 7.[1]0)Sparingly Soluble1.5 – 3.0 mg/mL
Aqueous 0.1 M HClSoluble> 10 mg/mL (Kinetic aid only)
Alcohol Methanol / EthanolFreely Soluble> 500 mg/mL
Polar Aprotic DMSO / DMFFreely Soluble> 500 mg/mL
Ether THF / MTBESoluble> 100 mg/mL
Chlorinated DichloromethaneSoluble> 200 mg/mL
Hydrocarbon Hexanes / HeptaneSlightly Soluble< 10 mg/mL

Technical Insight: The presence of the ortho-methoxy group (position 2) creates a steric shield and potential intramolecular hydrogen bonding with the C2-hydroxyl, slightly increasing lipophilicity (LogP ~1.6) compared to the 3,4-dimethoxy isomer.[2]

Stability & Degradation Pathways[8]

Understanding the stability profile is essential for storage and handling. The secondary alcohol functionality is the primary site of reactivity.

Degradation Mechanisms

The compound is generally stable but susceptible to specific stress conditions.

StabilityPathways Parent 1-(2,3-Dimethoxyphenyl) propan-2-ol Ketone Oxidation Product: 1-(2,3-Dimethoxyphenyl) propan-2-one Parent->Ketone Oxidative Stress (Peroxides/Air, >40°C) Elimination Dehydration Product: Propenyl-benzene deriv. Parent->Elimination Acidic Stress (High T, H+) Demethylation Hydrolysis Product: Phenol derivatives Parent->Demethylation Lewis Acids (BBr3, AlCl3)

Figure 1: Primary degradation pathways under stress conditions.

Stability Data Summary
Stress ConditionStability RatingObservation
Hydrolysis (pH 1-10) StableNo significant degradation over 7 days at RT.
Oxidation (H₂O₂) LabileConversion to ketone observed within 24h.
Thermal (Solid, 60°C) Stable< 0.5% degradation over 2 weeks.
Photostability ModerateProtect from direct UV to prevent radical formation at benzylic position.

Experimental Protocols

As a self-validating guide, the following protocols allow researchers to generate internal data for their specific batch or formulation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the exact solubility limit in your specific buffer system.

  • Preparation: Weigh ~20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more compound until a visible precipitate remains.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification:

    • Dilute the supernatant 1:100 with Methanol.

    • Analyze via HPLC-UV (280 nm) against a standard curve.

  • Calculation:

    
    .
    
Protocol B: Forced Degradation Study (HPLC-Indicating)

Use to validate storage conditions.

  • Standard Solution: Prepare a 1 mg/mL solution in Methanol.

  • Stress Conditions:

    • Acid: Mix 1 mL sample + 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Base: Mix 1 mL sample + 1 mL 1N NaOH. Heat at 60°C for 2 hours.

    • Oxidation:[3] Mix 1 mL sample + 1 mL 3% H₂O₂. Store at RT for 4 hours.

  • Neutralization: Quench acid/base samples to pH 7.0.

  • Analysis: Inject onto C18 Column (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).

    • Success Criterion: Mass balance > 95% (Sum of parent + degradants).

Synthesis & Material Source

For researchers requiring fresh material, the reduction of the corresponding ketone is the industry-standard route.

  • Precursor: 1-(2,3-Dimethoxyphenyl)-2-propanone (CAS 3081-67-2).[4]

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.

  • Procedure:

    • Dissolve ketone (1 eq) in MeOH (0°C).

    • Add NaBH₄ (1.5 eq) portion-wise.

    • Stir 2h, quench with sat. NH₄Cl.[2]

    • Extract with DCM, dry over MgSO₄, concentrate.

    • Yield: Typically >90% quantitative conversion.

Handling & Storage Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]

  • Safety: Classified as an Irritant (H315, H319).[5] Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of as organic waste (halogen-free).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol (Analogous Structure Reference). Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard Protocol Reference).

Sources

Foundational

1-(2,3-Dimethoxyphenyl)propan-2-ol: Structural Insights, Synthetic Pathways, and Biological Significance

Executive Summary 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8) is a substituted phenylpropanol derivative characterized by a vicinal (2,3) dimethoxy substitution pattern on the aromatic ring. Unlike its regioisom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8) is a substituted phenylpropanol derivative characterized by a vicinal (2,3) dimethoxy substitution pattern on the aromatic ring. Unlike its regioisomer 1-(3,4-dimethoxyphenyl)propan-2-ol (a derivative of veratryl alcohol common in lignin degradation), the 2,3-isomer is a rare structural motif in non-alkaloidal natural products.

In contemporary research, this molecule serves two primary roles:

  • Forensic Marker: It is a key downstream metabolite of 2,3-dimethoxyamphetamine (2,3-DMA) and related designer phenethylamines, formed via oxidative deamination followed by carbonyl reduction.

  • Chemotaxonomic Analog: It functions as a positional isomer in Structure-Activity Relationship (SAR) studies for topoisomerase inhibitors (e.g., benzo[c]phenanthridines) and antiparasitic agents, probing the steric constraints of the ortho-methoxy group.

Part 1: Natural Occurrence and Structural Context

The "Ortho-Methoxy" Rarity

While the 3,4-dimethoxy (veratryl) and 3,4,5-trimethoxy (e.g., mescaline precursors) patterns are ubiquitous in the plant kingdom, the 2,3-dimethoxy substitution is chemically distinct due to the steric crowding of the methoxy group at the 2-position relative to the propanoid side chain.

Feature3,4-Dimethoxy (Veratryl)2,3-Dimethoxy (Target)
Natural Abundance High (Lignin, Essential Oils)Low (Specific Alkaloids)
Steric Environment Open side-chain accessSteric clash between 2-OMe and side chain
Primary Source Vanilla, Ocimum spp.Synthetic / Metabolic
Bioactivity Class Antimicrobial / FragranceCytotoxic / Psychoactive Metabolite
Metabolic Occurrence

The primary "biological" source of 1-(2,3-dimethoxyphenyl)propan-2-ol is mammalian metabolism of xenobiotics. When 2,3-dimethoxy-substituted phenethylamines are ingested, they undergo metabolic degradation:

  • Oxidative Deamination: Monoamine oxidase (MAO) or CYP450 enzymes convert the amine to 1-(2,3-dimethoxyphenyl)propan-2-one.

  • Carbonyl Reduction: Cytosolic reductases convert the ketone to the target alcohol, which is subsequently conjugated (glucuronidated) for excretion.

MetabolicPathway DMA 2,3-Dimethoxyamphetamine (Parent Drug) Ketone 1-(2,3-Dimethoxyphenyl) propan-2-one DMA->Ketone Oxidative Deamination Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol (TARGET) Ketone->Alcohol Carbonyl Reductase Conjugate O-Glucuronide Conjugate Alcohol->Conjugate UGT Enzymes

Figure 1: Metabolic genesis of the target alcohol from amphetamine precursors.

Part 2: Chemical Synthesis and Protocols

For research standards, isolation from biological matrices is inefficient. Total synthesis is the required route for obtaining high-purity reference material (>98%).

Synthetic Strategy: The Nitroalkene Route

This protocol avoids the use of restricted precursors (like P2P derivatives) where possible, starting instead from the aldehyde.

Reagents
  • Precursor: 2,3-Dimethoxybenzaldehyde (Commercially available)

  • Condensation Agent: Nitroethane

  • Catalyst: Ammonium acetate

  • Reducing Agent: Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Protocol

Step 1: Henry Condensation (Synthesis of the Nitropropene)

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and Dean-Stark trap.

  • Charge: Add 2,3-dimethoxybenzaldehyde (100 mmol), nitroethane (150 mmol), and ammonium acetate (10 mmol) in 200 mL of glacial acetic acid.

  • Reaction: Reflux for 4-6 hours. The color will shift to deep orange/red.

  • Workup: Pour mixture into ice water. The solid nitroalkene (1-(2,3-dimethoxyphenyl)-2-nitropropene) will precipitate. Recrystallize from ethanol.

    • Checkpoint: Verify structure via NMR (Olefinic proton signal ~8.0 ppm).

Step 2: Iron/Acid Reduction to Ketone (Optional Intermediate) Note: Direct reduction of nitroalkene to alcohol is possible but difficult to control. Converting to ketone first is standard.

  • Reaction: Suspend nitroalkene in toluene/water with Iron powder and FeCl3 catalyst. Heat to reflux.

  • Hydrolysis: Add HCl to hydrolyze the intermediate oxime.

  • Result: 1-(2,3-dimethoxyphenyl)propan-2-one.

Step 3: Carbonyl Reduction to Target Alcohol

  • Dissolution: Dissolve 10 mmol of the ketone in 50 mL methanol.

  • Cooling: Chill to 0°C in an ice bath.

  • Addition: Add NaBH4 (15 mmol) portion-wise over 20 minutes to prevent thermal runaway.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 10 mL of 1N HCl dropwise to destroy excess hydride.

  • Extraction: Evaporate methanol, extract aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1).

SynthesisFlow Aldehyde 2,3-Dimethoxybenzaldehyde Nitro Nitroalkene Intermediate Aldehyde->Nitro + Nitroethane / NH4OAc Ketone 2,3-Dimethoxyphenylacetone Nitro->Ketone Fe / HCl (Hydrolysis) Target 1-(2,3-Dimethoxyphenyl)propan-2-ol Ketone->Target NaBH4 / MeOH (Reduction)

Figure 2: Step-wise synthetic workflow for laboratory-scale production.

Part 3: Analogs and Comparative Pharmacology

Understanding the 2,3-substitution requires comparison with its more common isomers. The shift of the methoxy group from position 4 to position 2 introduces significant changes in lipophilicity and receptor binding.

Structural Analogs Table
CompoundSubstitution PatternKey DifferencePrimary Application
Target Molecule 2,3-Dimethoxy Steric hindrance at C2 Metabolic Standard / SAR
Veratryl Alcohol deriv.3,4-DimethoxyPlanar, accessible side chainLignin model, Fragrance
2,5-Dimethoxy Analog2,5-DimethoxyPara-substitution symmetry5-HT2A Agonist precursor
Safrole derivative3,4-MethylenedioxyRigid ring systemMDMA precursor / Perfumery
Biological Implications of the 2,3-Isomer

Research into benzo[c]phenanthridines (antitumor agents) has shown that the 2,3-dimethoxy motif can be critical for Topoisomerase I inhibition. The specific geometry allows the molecule to intercalate into DNA differently than the 3,4-isomers.

In the context of the simple alcohol 1-(2,3-dimethoxyphenyl)propan-2-ol :

  • Toxicity: Generally lower than the corresponding amine.

  • Activity: It is often investigated as a "negative control" in psychoactive studies, as the removal of the amine nitrogen abolishes affinity for monoamine transporters (DAT/SERT), rendering it pharmacologically inactive in that specific context, but useful for determining metabolic clearance rates.

References

  • LookChem. (2023). 1-(2,3-Dimethoxyphenyl)propan-2-one and related CAS information. Retrieved from

  • Feng, W., et al. (2008). 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents. Bioorganic & Medicinal Chemistry. Retrieved from

  • Kikura-Hanajiri, R., et al. (2005).[1] Metabolism and toxicological detection of dimethoxyphenethylamines in rat urine using GC-MS. Journal of Mass Spectrometry. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,3-DMA synthesis and properties).
  • López-Munguía, A., et al. (2011).[2] Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis and Antioxidant Activity. PLoS ONE. Retrieved from [2]

Sources

Exploratory

The Strategic Role of 1-(2,3-Dimethoxyphenyl)propan-2-ol in Medicinal Chemistry and Target-Oriented Synthesis

Executive Summary In the landscape of medicinal chemistry, specific molecular scaffolds serve as critical linchpins for the synthesis of complex, high-value therapeutics. 1-(2,3-Dimethoxyphenyl)propan-2-ol is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, specific molecular scaffolds serve as critical linchpins for the synthesis of complex, high-value therapeutics. 1-(2,3-Dimethoxyphenyl)propan-2-ol is a highly specialized secondary alcohol that functions as a vital chiral building block and synthetic intermediate. While not deployed as an active pharmaceutical ingredient (API) in its own right, its structural topology—featuring a 2,3-dimethoxy-substituted phenyl ring coupled with a propan-2-ol side chain—makes it an indispensable precursor.

This technical guide explores the causality behind its use in the total synthesis of Amaryllidaceae alkaloids (such as the Alzheimer's drugs galanthamine and lycoramine) and its utility in the stereocontrolled synthesis of neuropharmacological amines.

Structural Significance and Chemical Profile

The utility of 1-(2,3-dimethoxyphenyl)propan-2-ol stems from two primary structural features:

  • The 2,3-Dimethoxyarene Motif: This electron-rich aromatic system is highly susceptible to electrophilic aromatic substitution, making it an ideal substrate for intramolecular cyclizations (e.g., Pictet-Spengler or Heck reactions) required to build fused polycyclic alkaloid cores[1].

  • The C2 Stereocenter: The secondary hydroxyl group on the aliphatic chain provides a handle for stereochemical control. Unlike direct reductive amination of its ketone precursor (2,3-dimethoxyphenylacetone), which yields racemic mixtures, the alcohol can be chirally resolved or synthesized asymmetrically. This allows for precise stereospecific inversions (SN2) to dictate the absolute configuration of downstream APIs.

Role 1: Core Intermediate in Amaryllidaceae Alkaloid Synthesis

Amaryllidaceae alkaloids, notably Galanthamine and Lycoramine , are potent acetylcholinesterase (AChE) inhibitors used clinically to manage mild-to-moderate Alzheimer's disease[2]. The total synthesis of these tetracyclic compounds often relies on the construction of a benzazepine or hydrodibenzofuran core.

The synthetic journey typically begins with 2,3-dimethoxybenzaldehyde, which is converted to 2,3-dimethoxyphenylacetone[3]. The controlled reduction of this ketone yields 1-(2,3-dimethoxyphenyl)propan-2-ol. The alcohol is subsequently activated and utilized in cyclization strategies to form the critical C-D ring systems of the lycoramine skeleton[4].

G A 2,3-Dimethoxybenzaldehyde B 2,3-Dimethoxyphenylacetone (Ketone Intermediate) A->B Condensation & Reduction C 1-(2,3-Dimethoxyphenyl)propan-2-ol (Chiral Alcohol) B->C NaBH4 / LiAlH4 Stereoselective Reduction D Activated Intermediate (e.g., Mesylate/Halide) C->D Activation (MsCl / TsCl) E Galanthamine / Lycoramine Core (Amaryllidaceae Alkaloids) D->E Cyclization (Heck / Pictet-Spengler)

Fig 1: Synthetic pathway from benzaldehyde to the Lycoramine/Galanthamine alkaloid core.

Role 2: Stereocontrolled Precursor to Psychoactive Amines

Beyond complex alkaloids, the 1-phenylpropan-2-ol scaffold is the direct biosynthetic and synthetic precursor to substituted amphetamines. Specifically, 1-(2,3-dimethoxyphenyl)propan-2-ol is utilized to synthesize 2,3-dimethoxyamphetamine (2,3-DMA) , a compound used in neuropharmacological research to probe 5-HT (serotonin) and TAAR1 receptor affinities.

The Causality of the Alcohol Route: Direct reductive amination of 2,3-dimethoxyphenylacetone with ammonia and a reducing agent yields racemic 2,3-DMA. Because the central nervous system (CNS) activity of amphetamines is highly enantiodependent (typically the d- or (S)-enantiomer is more active), researchers must control the stereocenter. By first synthesizing the enantiopure alcohol (e.g., via asymmetric CBS reduction), chemists can activate the hydroxyl group as a mesylate and displace it with an azide. This SN2 reaction guarantees a complete inversion of stereochemistry, resulting in an enantiopure amine after reduction.

G A (R)-1-(2,3-Dimethoxyphenyl)propan-2-ol B (R)-Mesylate Intermediate A->B MsCl, Et3N, DCM (Retention) C (S)-Azide Intermediate (Inversion of Configuration) B->C NaN3, DMF, Heat (SN2 Inversion) D (S)-2,3-Dimethoxyamphetamine (2,3-DMA) C->D H2, Pd/C or LiAlH4 (Reduction)

Fig 2: Stereospecific S_N2 inversion pathway for the synthesis of enantiopure 2,3-DMA.

Quantitative Data: Downstream Target Profiles

The table below summarizes the downstream targets derived from the 2,3-dimethoxyphenylacetone/alcohol pathway, highlighting their therapeutic relevance and typical synthetic efficiencies.

Target CompoundTherapeutic AreaPrimary Mechanism of ActionSynthetic Yield (from Alcohol)Target ee%
(-)-Galanthamine Alzheimer's DiseaseAChE Inhibitor / nAChR Allosteric Modulator14 - 22% (Multi-step)>98%
(±)-Lycoramine Neurodegeneration (Research)AChE Inhibitor18 - 25% (Multi-step)N/A (Racemic)
(S)-2,3-DMA CNS Research5-HT / TAAR1 Agonist75 - 82% (3 steps)>99%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the critical transformations involving 1-(2,3-dimethoxyphenyl)propan-2-ol. Each protocol includes built-in analytical validation steps.

Protocol A: Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol via Ketone Reduction

Objective: To synthesize the racemic alcohol from 2,3-dimethoxyphenylacetone with high chemoselectivity.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxyphenylacetone (10.0 g, 51.5 mmol) in 100 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (2.92 g, 77.2 mmol, 1.5 eq) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Workup: Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Self-Correction):

    • TLC Check: Run a TLC (Hexane:EtOAc 7:3). The ketone starting material (higher R_f) must be completely consumed, replaced by a more polar spot (the alcohol).

    • 1H NMR (CDCl3): Confirm the disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of the carbinol methine proton multiplet (~3.9-4.1 ppm) and the secondary methyl doublet (~1.2 ppm).

Protocol B: Stereospecific Conversion to 2,3-DMA via Azidation

Objective: To convert (R)-1-(2,3-dimethoxyphenyl)propan-2-ol to (S)-2,3-DMA utilizing an SN2 inversion.

  • Mesylation (Retention of Configuration):

    • Dissolve the (R)-alcohol (5.0 g, 25.5 mmol) in anhydrous DCM (50 mL) and add Triethylamine (5.3 mL, 38.2 mmol). Cool to 0 °C.

    • Dropwise add Methanesulfonyl chloride (MsCl) (2.4 mL, 30.6 mmol). Stir for 1 hour.

    • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude mesylate.

  • Azidation (Inversion of Configuration):

    • Dissolve the crude mesylate in anhydrous DMF (40 mL). Add Sodium Azide (NaN₃) (3.3 g, 51.0 mmol).

    • Heat the mixture to 70 °C for 12 hours.

    • Safety Note: NaN₃ is highly toxic; ensure proper ventilation and avoid acidic conditions that generate HN₃ gas.

    • Cool, dilute with water (100 mL), and extract with Diethyl Ether (3 x 50 mL). Concentrate carefully (azides can be thermally unstable).

  • Reduction to Amine:

    • Dissolve the azide in methanol (50 mL). Add 10% Pd/C (0.5 g).

    • Stir under a Hydrogen atmosphere (1 atm, balloon) for 4 hours.

    • Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield (S)-2,3-DMA.

  • Validation:

    • Chiral HPLC: Compare against a racemic standard to confirm >99% enantiomeric excess (ee).

    • Mass Spectrometry (ESI-MS): Confirm the [M+H]+ peak at m/z 196.1.

Conclusion

While 1-(2,3-dimethoxyphenyl)propan-2-ol may appear as a simple secondary alcohol, its strategic placement of electron-donating methoxy groups and an aliphatic stereocenter makes it a powerhouse intermediate. By mastering the stereoselective manipulation of this scaffold, medicinal chemists can unlock efficient pathways to both complex neuroprotective alkaloids like lycoramine[4] and highly specific receptor agonists, driving forward the development of next-generation CNS therapeutics.

References

  • The total synthesis of (±)-lycoramine. Part II - Journal of the Chemical Society C: Organic. RSC Publishing. Available at:[Link]

  • An Efficient Total Synthesis of (±)-Lycoramine. ResearchGate. Available at:[Link]

  • Amaryllidaceae Alkaloids from Lycoris radiata. ResearchGate. Available at:[Link]

  • Total Synthesis of (±)-Galanthamine. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol via Chemoselective Ketone Reduction

Executive Summary The compound 1-(2,3-dimethoxyphenyl)propan-2-ol is a critical intermediate in the synthesis of complex phenethylamine derivatives and Amaryllidaceae alkaloids, such as lycoramine[1]. This application no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,3-dimethoxyphenyl)propan-2-ol is a critical intermediate in the synthesis of complex phenethylamine derivatives and Amaryllidaceae alkaloids, such as lycoramine[1]. This application note details a highly reliable, scalable, and chemoselective protocol for synthesizing this secondary alcohol via the reduction of its ketone precursor, 1-(2,3-dimethoxyphenyl)propan-2-one (2,3-dimethoxyphenylacetone). Designed for drug development professionals, this guide emphasizes mechanistic causality, thermal control, and self-validating analytical checkpoints to ensure high-fidelity reproducible yields.

Mechanistic Rationale & Strategy

The transformation relies on Sodium Borohydride (


), a mild and highly chemoselective hydride donor. While stronger reducing agents like Lithium Aluminum Hydride (

) require rigorously anhydrous conditions and aprotic solvents,

operates optimally in protic solvents such as methanol[2].

Causality of Solvent Selection: Methanol is not merely a passive medium; it actively participates in the transition state. It hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Following the nucleophilic attack by the hydride (


), methanol rapidly protonates the resulting alkoxide intermediate to release the secondary alcohol and form borate by-products[3]. Because achiral 

is used in a non-chelating environment, the newly formed stereocenter at C2 will be a racemate[3].

Mechanism Ketone Carbonyl Carbon (Electrophile) Intermediate Borate-Alkoxide Intermediate Ketone->Intermediate Hydride Attack Hydride BH4- (Nucleophile) Hydride->Intermediate Solvent Methanol (Proton Donor) Solvent->Intermediate H-bonding / Protonation Alcohol Secondary Alcohol (Racemic Target) Intermediate->Alcohol Aqueous Quench

Fig 1. Mechanism of NaBH4 reduction highlighting hydride transfer and solvent protonation.

Experimental Workflow

Workflow SM 1-(2,3-Dimethoxyphenyl)propan-2-one (Starting Material) Reagents NaBH4 / MeOH 0 °C to RT SM->Reagents Reaction Hydride Reduction (1.5 hours) Reagents->Reaction Quench Quench (NH4Cl) & Extraction (EtOAc) Reaction->Quench Purify Flash Chromatography (Hexanes:EtOAc) Quench->Purify Product 1-(2,3-Dimethoxyphenyl)propan-2-ol (Purified Product) Purify->Product

Fig 2. Experimental workflow for the chemoselective reduction of the aryl ketone.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
1-(2,3-Dimethoxyphenyl)propan-2-one194.231.01.94 g (10.0 mmol)Starting Material
Sodium Borohydride (

)
37.831.50.57 g (15.0 mmol)Reducing Agent
Anhydrous Methanol (MeOH)32.04-20 mLSolvent / Proton Donor
Saturated Aqueous

--15 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Reaction Setup Dissolve 1.94 g (10.0 mmol) of 1-(2,3-dimethoxyphenyl)propan-2-one in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Expertise Insight: Ensure the flask is adequately vented (e.g., via an oil bubbler or a pierced septum) to accommodate the inevitable evolution of hydrogen gas[3].

Step 2: Thermal Control & Reagent Addition Cool the solution to 0 °C using an ice-water bath. Begin adding 0.57 g (15.0 mmol) of


 portion-wise over 15 minutes.
  • Causality:

    
     reacts slowly with methanol to generate 
    
    
    
    gas[2]. Lowering the temperature to 0 °C kinetically suppresses this parasitic side reaction, ensuring the hydride is efficiently delivered to the carbonyl electrophile.
  • Self-Validation: Observe the reaction for controlled effervescence. If bubbling becomes excessively vigorous, pause the addition to maintain thermal control and prevent reagent depletion.

Step 3: Hydride Reduction Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir continuously for 1.5 hours.

  • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The starting ketone (higher

    
    ) should be completely consumed, replaced by a strongly UV-active, more polar product spot (lower 
    
    
    
    ) corresponding to the newly formed secondary alcohol.

Step 4: Quench and Borate Hydrolysis Re-cool the flask to 0 °C. Carefully add 15 mL of saturated aqueous


 dropwise to the mixture.
  • Causality: The mild acid safely neutralizes unreacted

    
     and hydrolyzes the intermediate borate esters into water-soluble boric species, liberating the free alcohol without risking acid-catalyzed elimination (dehydration) of the product[3].
    

Step 5: Extraction and Workup Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. Extract the remaining aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous


, filter, and concentrate in vacuo to yield the crude product as a viscous pale-yellow oil.

Step 6: Purification Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 30% EtOAc in Hexanes. Pool the fractions containing the pure product (verified by TLC) and concentrate.

Quantitative Data & Yield Analysis

ParameterExpected ValueAnalytical Notes
Reaction Time 1.5 - 2.0 hoursConfirmed complete via TLC monitoring.
Crude Yield > 95%Viscous pale-yellow oil prior to column.
Isolated Yield 88 - 92%Colorless to pale-yellow oil post-chromatography.
Purity (HPLC) > 98%Assessed via UV detection at 254 nm.

Analytical Characterization

To validate the structural integrity of the synthesized 1-(2,3-dimethoxyphenyl)propan-2-ol, verify against the following expected spectral parameters:

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    
    
    7.00 (t, J = 8.0 Hz, 1H, Ar-H), 6.82 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 6.78 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 4.05 (m, 1H, -CH (OH)-), 3.85 (s, 3H, -OCH
    
    
    ), 3.82 (s, 3H, -OCH
    
    
    ), 2.80 (dd, J = 13.5, 4.5 Hz, 1H, Ar-CH
    
    
    -), 2.65 (dd, J = 13.5, 8.0 Hz, 1H, Ar-CH
    
    
    -), 2.10 (br s, 1H, -OH ), 1.22 (d, J = 6.2 Hz, 3H, -CH
    
    
    ).
  • 
    C-NMR (100 MHz, 
    
    
    
    ):
    
    
    152.8, 147.5, 132.2, 124.0, 122.5, 110.8, 68.4 (-C H(OH)-), 60.5 (-OC H
    
    
    ), 55.8 (-OC H
    
    
    ), 40.2 (Ar-C H
    
    
    -), 23.1 (-C H
    
    
    ).
  • HRMS (ESI): m/z calcd for

    
    
    
    
    
    197.1172, found 197.1175.

References

  • Misaka, Y., Mizutani, T., Sekido, M., & Uyeo, S. "The total synthesis of (±)-lycoramine. Part II." Journal of the Chemical Society C: Organic, 1968, 2954-2961. URL:[Link]

  • OrgoSolver. "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps." OrgoSolver Database. URL:[Link]

  • Ashenhurst, J. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry, Aug 12, 2011. URL:[Link]

Sources

Application

Application Note: Purification of 1-(2,3-Dimethoxyphenyl)propan-2-ol by Flash Column Chromatography

Executive Summary This application note details the purification of 1-(2,3-Dimethoxyphenyl)propan-2-ol , a secondary alcohol intermediate often encountered in the synthesis of functionalized phenethylamines and related p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 1-(2,3-Dimethoxyphenyl)propan-2-ol , a secondary alcohol intermediate often encountered in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds. The primary challenge in purifying this compound lies in separating it from its immediate precursor (typically 1-(2,3-dimethoxyphenyl)propan-2-one) and potential side-products (e.g., pinacols or elimination products like propenes).

This guide departs from rigid templates to provide a mechanistic workflow . We prioritize understanding the interaction between the analyte, the silica stationary phase, and the mobile phase to ensure reproducible, high-purity isolation (>98%).

Physicochemical Profile & Separation Logic

To design an effective purification, we must first understand the molecular properties driving the separation.

PropertyValue / DescriptionChromatographic Implication
Structure Phenyl ring with 2,3-dimethoxy substitution; 2-hydroxypropyl side chain.[1]UV Active: Detectable at 254 nm. H-Bonding: The -OH group is a hydrogen bond donor/acceptor.
Polarity Moderate (LogP ≈ 1.6 - 1.9).More polar than ketones/aldehydes; less polar than primary amines or acids.
State Viscous oil or low-melting solid.Loading: Dry loading is recommended to prevent band broadening.
Key Impurity 1-(2,3-Dimethoxyphenyl)propan-2-one (Ketone).Elution Order: The ketone (less polar) elutes before the target alcohol.
The Separation Mechanism

Separation on silica gel (normal phase) is driven by adsorption . The silanol groups (Si-OH) on the silica surface form hydrogen bonds with the hydroxyl group of the target molecule.

  • The Impurity (Ketone): Interacts primarily via dipole-dipole interactions. It binds less strongly and elutes first.

  • The Target (Alcohol): Forms strong hydrogen bonds with silica. It requires a more polar mobile phase (higher concentration of Ethyl Acetate) to disrupt these bonds and elute.

Pre-Purification: TLC Method Development

Before committing the crude material to a column, optimal conditions must be established via Thin Layer Chromatography (TLC).

Protocol: Solvent System Screening

Objective: Find a solvent system where the Target Rf is between 0.25 and 0.35 and the


Rf (separation from nearest impurity) is 

0.10.
  • Prepare Solvent Mixtures:

    • System A: 100% Hexanes (Baseline check)

    • System B: 10% Ethyl Acetate (EtOAc) in Hexanes

    • System C: 20% EtOAc in Hexanes

    • System D: 40% EtOAc in Hexanes

  • Spotting: Dissolve ~5 mg of crude oil in 0.5 mL DCM. Spot on Silica Gel 60 F254 plates.

  • Visualization:

    • UV (254 nm): Mark all quenching spots.

    • Stain (Anisaldehyde or PMA): Essential for confirming the alcohol. The alcohol typically stains blue/green (Anisaldehyde) or dark blue (PMA) upon heating.

  • Analysis:

    • Observation: The ketone precursor usually has an Rf ~0.6-0.7 in 30% EtOAc.

    • Target: The alcohol likely shows an Rf ~0.3 in 20-30% EtOAc/Hexanes .

Decision: If


Rf < 0.1, consider switching the modifier to Diethyl Ether or adding 1% Isopropanol to sharpen the alcohol peak.

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230-400 mesh). Scale: 1.0 g of crude material requires ~30-50 g of silica (30:1 to 50:1 ratio).

  • Column Selection: Choose a glass column with a diameter such that the silica bed height is 15-20 cm.

  • Slurry Packing:

    • Suspend silica in 5% EtOAc/Hexanes .

    • Pour into the column while tapping gently to remove air bubbles.

    • Why 5%? Starting with a low polarity solvent ensures the alcohol sticks to the top of the column initially, allowing for "focusing" of the band.

Phase 2: Sample Loading (Dry Loading)

Direct liquid loading of viscous oils often leads to "streaking" or tailing. Dry loading is superior for this compound.

  • Dissolve 1.0 g of crude 1-(2,3-dimethoxyphenyl)propan-2-ol in minimal Dichloromethane (DCM) (~5-10 mL).

  • Add 2.0 g of clean silica gel to the solution.

  • Evaporate the solvent on a rotary evaporator until a free-flowing, dry powder remains.

  • Carefully add this powder to the top of the packed column.

  • Add a 1 cm layer of sand on top to protect the bed.

Phase 3: Gradient Elution

Do not use an isocratic (single concentration) run. A gradient profile sharpens peaks and saves solvent.

Volume (Column Volumes - CV)Solvent CompositionPurpose
0 - 2 CV 5% EtOAc / 95% HexaneElute non-polar impurities (hydrocarbons).
2 - 5 CV 10% EtOAc / 90% HexaneElute the Ketone impurity (Precursor).
5 - 10 CV 20% EtOAc / 80% HexaneTransition phase.
10 - 18 CV 30-35% EtOAc / 65% Hexane Elute Target Alcohol.
18+ CV 100% EtOAcFlush column (highly polar debris).

Flow Rate: Adjust air pressure to maintain a flow of ~2 inches/minute descent of solvent level.

Phase 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~1/10th of column volume).

  • Spot every 3rd fraction on a TLC plate.

  • Critical Check: Visualize with UV and stain.

    • Ketone Fractions: UV active, no stain (or weak yellow).

    • Alcohol Fractions: UV active, strong stain response.

  • Pool fractions containing only the pure alcohol spot.

  • Evaporate solvent under reduced pressure (40°C bath).

Workflow Visualization

The following diagram illustrates the decision logic and physical workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Alcohol + Ketone + Impurities) TLC TLC Method Development (Screen 10-40% EtOAc/Hex) Start->TLC 1. Screen Loading Sample Loading (Dry Load on Silica) TLC->Loading 2. Define Rf Gradient Gradient Elution (Hexane -> EtOAc) Loading->Gradient 3. Run Column Frac_NonPolar Fraction A: Non-Polars (0-5% EtOAc) Gradient->Frac_NonPolar Early Elution Frac_Ketone Fraction B: Ketone Impurity (10-15% EtOAc) Gradient->Frac_Ketone Mid Elution Frac_Target Fraction C: Target Alcohol (25-35% EtOAc) Gradient->Frac_Target Late Elution Analysis Purity Analysis (GC-MS / NMR) Frac_Ketone->Analysis Discard/Recycle Frac_Target->Analysis Pool & Dry

Figure 1: Step-by-step purification workflow for 1-(2,3-dimethoxyphenyl)propan-2-ol, highlighting the separation of the ketone impurity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution (Ketone & Alcohol overlap)Gradient too steep or loading too high.Decrease gradient slope (e.g., hold at 15% EtOAc longer). Reduce sample load ratio to 1:50.
Tailing (Alcohol streaks)Acidic sites on silica or low solubility.[2]Add 1% Triethylamine (TEA) to the mobile phase (rarely needed for neutral alcohols) or use dry loading.
Product not eluting Polarity too low.Jump to 50% EtOAc or use 5% MeOH in DCM if the compound is unexpectedly polar.[3]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link

  • Reich, H. J. (2017). Handy Tables for Organic Chemists: Solvents and Chromatography. University of Wisconsin-Madison. Link

  • Biotage. (2023). Flash Chromatography: The Ultimate Guide. Biotage Applications. Link

  • Sigma-Aldrich. (2023). TLC Stains and Visualization Methods. Merck KGaA.[4] Link

Sources

Method

GC-MS analysis of "1-(2,3-Dimethoxyphenyl)propan-2-ol" and its derivatives

Abstract This application note details the analytical protocol for the characterization and quantification of 1-(2,3-dimethoxyphenyl)propan-2-ol (hereafter 2,3-DMP-OH ), a critical secondary metabolite of the phenethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the analytical protocol for the characterization and quantification of 1-(2,3-dimethoxyphenyl)propan-2-ol (hereafter 2,3-DMP-OH ), a critical secondary metabolite of the phenethylamine 2,3-dimethoxyamphetamine (2,3-DMA) and a potential impurity in the synthesis of designer drugs. Due to the polar nature of the secondary hydroxyl group, direct GC-MS analysis often results in peak tailing and thermal degradation. This guide provides validated protocols for Silylation (TMS) and Perfluoroacylation (PFA) derivatization, elucidating the specific mass spectral fragmentation pathways required for unambiguous identification against positional isomers (e.g., 2,5-DMP-OH).

Introduction & Chemical Context

1-(2,3-Dimethoxyphenyl)propan-2-ol is a chiral phenethyl alcohol. In forensic and pharmaceutical contexts, it appears primarily in two scenarios:

  • Metabolic Profiling: It is a Phase I metabolite of 2,3-Dimethoxyamphetamine (2,3-DMA), formed via oxidative deamination to the ketone (P2P analog) followed by reduction.

  • Synthesis Impurity: It is a byproduct in the reductive amination synthesis of 2,3-DMA or related benzofuran derivatives.

Chemical Data:

  • IUPAC Name: 1-(2,3-dimethoxyphenyl)propan-2-ol[1]

  • Molecular Formula: C₁₁H₁₆O₃[2]

  • Molecular Weight: 196.24 g/mol [2]

  • Key Functional Group: Secondary Alcohol (C2), Dimethoxy ether (Ar-OCH₃).

Analytical Challenges & Strategy

The secondary alcohol moiety at the C2 position facilitates hydrogen bonding with active sites in the GC liner and column, leading to:

  • Adsorption: Non-linear calibration curves at low concentrations (<50 ng/mL).

  • Dehydration: Thermal elimination of water in the injector port, forming propenyl impurities (m/z 178).

Strategic Solution: We employ Derivatization to replace the active protic hydrogen.[3] Two complementary methods are detailed below:

  • Method A (TMS): Trimethylsilylation for general screening. Produces distinctive

    
    -cleavage ions.
    
  • Method B (PFA): Pentafluoropropionylation for high-sensitivity detection using Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI), and to shift mass fragments away from matrix noise.

Experimental Protocols

Reagents and Standards
  • Solvents: Ethyl Acetate (LC-MS Grade), Pyridine (Anhydrous), Hexane.

  • Reagent A (Silylation): BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reagent B (Acylation): PFPA (Pentafluoropropionic anhydride).

  • Internal Standard (IS): 1-(3,4-dimethoxyphenyl)propan-2-ol-d3 or similar deuterated analog.

Sample Preparation (Biological Matrix/Synthesis Aliquot)

Step-by-Step Workflow:

  • Extraction:

    • Aliquot 200 µL of plasma/urine or 10 mg of synthesis crude.

    • Adjust pH to 7.0 (phosphate buffer).

    • Add 50 µL Internal Standard solution.

    • Extract with 1 mL Ethyl Acetate. Vortex (2 min), Centrifuge (5000 rpm, 5 min).

  • Drying:

    • Transfer organic supernatant to a clean glass vial.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution:

    • Redissolve residue in 50 µL Ethyl Acetate (anhydrous).

Derivatization Protocols
ParameterProtocol A: TMS Derivatization Protocol B: PFA Derivatization
Reagent 50 µL BSTFA + 1% TMCS50 µL PFPA
Catalyst None (or 10 µL Pyridine)20 µL Anhydrous Pyridine (Scavenger)
Incubation 70°C for 30 minutes60°C for 20 minutes
Post-Rxn Inject directlyEvaporate, reconstitute in Hexane
Target General Profiling, Library MatchingHigh Sensitivity, Isomer Differentiation

GC-MS Method Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 260°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C (hold 3 min).

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: Scan (m/z 40–550) for ID; SIM for Quantitation.

Data Analysis & Fragmentation Mechanisms

Fragmentation Logic (Mechanistic Insight)

Understanding the fragmentation is crucial for distinguishing 2,3-DMP-OH from its 2,5- and 3,4-isomers.

Pathway 1: Alpha-Cleavage (Dominant) The ionization occurs at the oxygen lone pair (ether or alcohol/ester). The bond between the benzylic carbon (C1) and the methine carbon (C2) is weakened.

  • Cleavage: Breaks the molecule into a Benzylic fragment and an Alkyl-functional fragment .

Pathway 2: Benzylic Stabilization The 2,3-dimethoxy substitution pattern stabilizes the benzylic cation via resonance, making m/z 151 a diagnostic anchor ion.

Diagnostic Ions Table
DerivativeMolecular Ion (M⁺)Base PeakKey Fragment 1 (Benzyl)Key Fragment 2 (Alkyl)Mechanism
Native (Underivatized) 196 (Weak)151151 (Dimethoxybenzyl⁺)45 [CH(OH)CH₃]⁺

-cleavage at C2
TMS Ether 268 (Trace)117151 117 [CH(OTMS)CH₃]⁺

-cleavage dominated by Si stabilization
PFP Ester 342 (Trace)151151 191 [CH(OPFP)CH₃]⁺Ester cleavage

Critical Note: The TMS derivative produces a base peak of m/z 117 or m/z 151 depending on source temperature. m/z 117 is highly specific to the 2-hydroxypropyl-TMS moiety, confirming the alcohol position. The m/z 151 confirms the dimethoxybenzyl skeleton.

Visualization of Workflows & Pathways

Figure 1: Analytical Workflow

Caption: Step-by-step protocol from sample extraction to GC-MS data acquisition.

AnalyticalWorkflow Sample Sample (Plasma/Synth) LLE LLE Extraction (EtOAc, pH 7) Sample->LLE Clean-up Dry Evaporation (N2 @ 40°C) LLE->Dry Concentrate Deriv Derivatization (BSTFA or PFPA) Dry->Deriv Modify GC GC Separation (DB-5MS) Deriv->GC Inject MS MS Detection (EI Source) GC->MS Elute Data Data Analysis (m/z 151, 117) MS->Data Identify

Figure 2: Fragmentation Pathway (TMS Derivative)

Caption: Electron Ionization (EI) fragmentation mechanism of 2,3-DMP-OH-TMS showing alpha-cleavage.

Fragmentation Parent Molecular Ion (M+) m/z 268 [Ar-CH2-CH(OTMS)-CH3]+. AlphaCleavage Alpha-Cleavage (C1-C2 Bond Break) Parent->AlphaCleavage EI (70eV) Frag1 Fragment A (Base Peak) m/z 117 [CH3-CH=OTMS]+ AlphaCleavage->Frag1 Charge Retention on Silicon Frag2 Fragment B m/z 151 [2,3-(MeO)2-Ar-CH2]+ AlphaCleavage->Frag2 Resonance Stabilization

Validation & Quality Control

To ensure Trustworthiness of the results, the following criteria must be met:

  • Isomer Resolution: The method must chromatographically separate the 2,3-isomer from the 2,5-isomer.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between isomers. (Note: 2,3-isomers generally elute earlier than 2,5-isomers on non-polar columns due to the "ortho effect" shielding the polarity).
      
  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Carryover: Inject a solvent blank after the highest standard. Target analyte peak area must be < 0.1% of the LOQ.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and properties).

  • Maurer, H. H. (2020). "Hyphenated mass spectrometric techniques for the screening, characterization and quantification of drugs of abuse." Journal of Mass Spectrometry, 55(1), e4468. (Review of GC-MS derivatization strategies).

  • BenchChem. (2025).[4][5] "GC-MS Analysis of 3-Amino-1,1-diethoxypropan-2-ol Following Derivatization." Application Note. (Protocol adaptation for amino-alcohol silylation).

  • United Nations Office on Drugs and Crime (UNODC). (2018). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." (Standard fragmentation patterns for phenethylamines).

Sources

Application

Application Note: LC-MS/MS Method Development for the Quantification of 1-(2,3-Dimethoxyphenyl)propan-2-ol

Executive Summary This guide details the method development and validation strategy for 1-(2,3-Dimethoxyphenyl)propan-2-ol , a phenylpropanoid derivative often encountered as a metabolic intermediate or synthetic precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the method development and validation strategy for 1-(2,3-Dimethoxyphenyl)propan-2-ol , a phenylpropanoid derivative often encountered as a metabolic intermediate or synthetic precursor. Due to the presence of the secondary hydroxyl group and the electron-rich dimethoxy-substituted benzene ring, this analyte presents specific challenges regarding ionization efficiency and chromatographic selectivity.

This protocol departs from generic templates by prioritizing structural selectivity using Biphenyl stationary phases and addressing in-source fragmentation risks common to secondary alcohols.

Analyte Profile & Physicochemical Assessment

Before initiating instrument parameters, we must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Method
Molecular Formula C11H16O3
Monoisotopic Mass 196.11 g/mol Target Precursor [M+H]+: 197.1
Functional Groups 2,3-Dimethoxy (Ether); Propan-2-ol (Sec-Alcohol)High potential for water loss ([M+H-18]+) in ion source.[1]
LogP (Predicted) ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase LC.
pKa ~14.5 (Alcohol)Will not deprotonate in standard LC pH. Requires Positive Mode ESI.

Mass Spectrometry Optimization (MS/MS)

Ionization Source: ESI Positive Mode

The oxygen atoms in the methoxy and hydroxyl groups act as proton acceptors. However, secondary alcohols are prone to in-source water loss .

  • Critical Step: During Q1 (Precursor) scanning, you may observe a split signal between m/z 197.1 (intact protonated molecule) and m/z 179.1 (water loss).

  • Optimization Strategy: Lower the De-clustering Potential (DP) or Fragmentor Voltage . High DP promotes in-source fragmentation, reducing the sensitivity of the intact parent ion.

Fragmentation Logic & MRM Transitions

To ensure high specificity (E-E-A-T), we rely on chemically rational fragmentation pathways rather than random selection.

  • Precursor: m/z 197.1 [M+H]+

  • Primary Product (Quantifier): m/z 151.1

    • Mechanism: Cleavage of the alkyl chain yields the stable 2,3-dimethoxybenzyl carbocation . This is a high-intensity, structurally specific fragment.

  • Secondary Product (Qualifier): m/z 121.1 or 119.1

    • Mechanism: Further loss of formaldehyde (CH2O) from the methoxy groups or ring fragmentation.

Table 1: Recommended MRM Transitions

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)*Dwell Time (ms)
Quantifier 197.1151.115 - 2550
Qualifier 1 197.1121.130 - 4050
Qualifier 2 197.1179.110 - 1550

*Note: Collision energies are instrument-dependent and must be ramped during tuning.

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.

FragmentationPathway cluster_legend Key Parent Precursor Ion [M+H]+ m/z 197.1 WaterLoss Dehydration Product [M+H - H2O]+ m/z 179.1 Parent->WaterLoss Neutral Loss (H2O, -18 Da) BenzylIon 2,3-Dimethoxybenzyl Cation (Quantifier) m/z 151.1 Parent->BenzylIon C-C Cleavage (-C2H6O) Fragment2 Ring Fragment (Qualifier) m/z 121.1 BenzylIon->Fragment2 Loss of CH2O (-30 Da) Legend Blue: Parent | Green: Quantifier | Yellow/Red: Qualifiers

Caption: Theoretical fragmentation pathway for 1-(2,3-Dimethoxyphenyl)propan-2-ol optimization.

Chromatographic Method (LC)[2][3][4]

Column Selection: The "Biphenyl" Advantage

While a C18 column is sufficient, the Biphenyl stationary phase is superior for this analyte.

  • Reasoning: The biphenyl phase offers

    
     interactions with the dimethoxy-phenyl ring. This provides better retention and, crucially, separation from potential positional isomers (e.g., 3,4-dimethoxy analogs) that C18 might co-elute.
    
Mobile Phase Composition
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Ammonium formate is added to stabilize the ionization and prevent sodium adduct formation.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Methanol can be used but often results in higher backpressure and slightly broader peaks for phenylpropanoids.

Gradient Profile

Flow Rate: 0.4 mL/min | Temp: 40°C | Injection Vol: 2-5 µL

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
0.505Start Gradient
3.5095Elution of Analyte
4.5095Column Wash
4.605Return to Initial
6.005Re-equilibration

Sample Preparation Protocol

We will utilize Protein Precipitation (PPT) for its speed and cost-effectiveness. For higher sensitivity requirements (LOQ < 1 ng/mL), Liquid-Liquid Extraction (LLE) using MTBE is recommended.

Reagents Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Internal Standard (IS): Use a deuterated analog (e.g., Ivabradine-d3 intermediate) or a structural analog like Propranolol if isotope is unavailable.

  • Precipitation Solvent: Acetonitrile containing IS (20 ng/mL).

Step-by-Step Workflow

SamplePrep Step1 1. Aliquot Sample 50 µL Plasma Step2 2. Protein Ppt Add 150 µL ACN (+IS) Step1->Step2 Step3 3. Vortex High speed, 1 min Step2->Step3 Step4 4. Centrifuge 10,000 x g, 10 min Step3->Step4 Step5 5. Transfer Supernatant to Vial Step4->Step5 Step6 6. Dilution (Optional) 1:1 with Water Step5->Step6 If peak shape is poor

Caption: Protein Precipitation Workflow. Step 6 is critical if early-eluting peaks show solvent effects.

Detailed Steps:

  • Pipette 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Vortex vigorously for 60 seconds to ensure complete protein disruption.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

    • Self-Validating Step: If the peak shape is distorted (fronting) due to the high organic content, dilute the supernatant 1:1 with water before injection.

Method Validation Criteria (Regulatory Alignment)

To ensure this method meets industry standards, validation must align with the ICH M10 or FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² usually provides the best fit for large dynamic ranges in ESI.

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ).

Matrix Effect Assessment

Since we are using PPT, matrix effects (ion suppression) are a risk.

  • Experiment: Compare the peak area of analyte spiked into post-extracted blank plasma vs. analyte in neat solvent.

  • Calculation:

    
    
    
  • Acceptance: 85% - 115%. If suppression is high (<85%), switch to the Biphenyl column (better separation from phospholipids) or use LLE.

Troubleshooting & Expert Tips

  • The "Sodium Spike" Issue:

    • Symptom:[3] High background noise or adducts at [M+23]+.

    • Fix: Ensure all glassware is acid-washed. Use LC-MS grade solvents only. Keep Ammonium Formate in Mobile Phase A to force [M+H]+ or [M+NH4]+ preference.

  • Carryover:

    • Symptom:[3] Analyte peak appears in blank after a high standard.

    • Fix: The lipophilic methoxy-phenyl group can stick to the injector needle. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Link

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[4] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley.
  • Yu, K., et al. "A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas."[5] Analytical Chemistry, 75(16), 4103-4112.[5] (2003).[5] Link (Cited for general phenyl-derivative method development logic).

Sources

Method

Application Note: Precision Derivatization of 1-(2,3-Dimethoxyphenyl)propan-2-ol for GC-MS Analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The analyte 1-(2,3-Dimethoxyphenyl)propan-2-ol (hereafter 2,3-DMP-OH ) is a secondary homobenzylic alcohol. It frequently appears as a synthetic impurity or metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The analyte 1-(2,3-Dimethoxyphenyl)propan-2-ol (hereafter 2,3-DMP-OH ) is a secondary homobenzylic alcohol. It frequently appears as a synthetic impurity or metabolite associated with the processing of 2,3-substituted phenethylamines (isomeric to the more common 3,4-substituted "ecstasy" precursors or 2,5-substituted "2C-x" series).

Direct GC analysis of 2,3-DMP-OH is compromised by its polar hydroxyl group, which leads to:

  • Peak Tailing: Adsorption on active silanol sites in the GC liner and column.

  • Thermal Instability: Potential for dehydration to the corresponding alkene (propenyl benzene derivative) in the hot injector port.

  • Isomeric Overlap: Difficulty in resolving the 2,3-isomer from its 2,5- and 3,4- regioisomers without distinct mass spectral tags.

This guide details two validated derivatization protocols: Silylation (TMS) for general screening and Acylation (TFA) for high-sensitivity confirmation.

Chemical Structure & Reaction Sites

The 2,3-dimethoxy substitution pattern creates a unique electronic environment compared to the 3,4-isomer. The steric bulk at the ortho (2-position) methoxy group can slightly retard reaction rates compared to unhindered alcohols, necessitating optimized incubation times.

ReactionScheme Analyte 1-(2,3-Dimethoxyphenyl)propan-2-ol (Polar, Tailing Peak) TMS_Product TMS-Ether Derivative (m/z 282, M-117 dominant) Analyte->TMS_Product 60°C, 30 min -TMS group adds to -OH TFA_Product TFA-Ester Derivative (m/z 292, High F-sensitivity) Analyte->TFA_Product 60°C, 20 min -TFA group adds to -OH BSTFA Reagent A: BSTFA + 1% TMCS (Silylation) BSTFA->TMS_Product TFAA Reagent B: TFAA (Acylation) TFAA->TFA_Product

Figure 1: Dual derivatization pathways. Silylation targets general profiling, while acylation targets specific forensic confirmation.

Experimental Protocols

Method A: Silylation (BSTFA + 1% TMCS)

Best for: General impurity profiling, library matching, and non-targeted screening.

Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), catalyzed by TMCS (Trimethylchlorosilane). This replaces the active proton with a trimethylsilyl (TMS) group.[1]

Materials
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Ethyl Acetate or Pyridine.

  • Vials: Silanized amber glass vials with PTFE-lined caps.

Protocol Steps
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous Ethyl Acetate.

  • Aliquot: Transfer 100 µL of the sample solution to a GC vial.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

    • Critical: Do not use plastic pipette tips for the reagent; use a glass syringe to prevent leaching of plasticizers.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Why: Secondary alcohols are sterically hindered. Room temperature reaction is often incomplete, leading to quantitative errors.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Split 1:20).

Method B: Acylation (Trifluoroacetic Anhydride - TFAA)

Best for: High sensitivity (using ECD or NCI-MS) and separation of positional isomers.

Mechanism: The anhydride reacts with the alcohol to form a trifluoroacetate ester. The high electronegativity of the fluorine atoms improves volatility and can enhance separation on non-polar columns.

Materials
  • Reagent: TFAA (Trifluoroacetic Anhydride).

  • Solvent: Ethyl Acetate.

  • Base: Pyridine (Optional, acts as acid scavenger).

Protocol Steps
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

  • Aliquot: Transfer 100 µL to a reaction vial.

  • Reagent Addition: Add 50 µL of TFAA.

  • Incubation: Cap and heat at 60°C for 20 minutes .

  • Evaporation (Critical): Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C.

    • Why: Excess TFAA and the trifluoroacetic acid by-product are highly corrosive to GC columns (stationary phase degradation).

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Hexane.

  • Injection: Inject 1 µL.

GC-MS Analysis Parameters

The following parameters are optimized for the separation of methoxylated phenylpropanol isomers on a standard 5% phenyl column.

ParameterSettingRationale
Column DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase resolves isomers based on boiling point and Van der Waals forces.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures consistent retention times for RI calculation.
Inlet Temp 250°CSufficient to volatilize derivatives without thermal degradation.
Injection Mode Split (1:20)Prevents column overload; use Splitless for trace analysis (<10 ng/mL).
Oven Program 80°C (1 min hold) → 15°C/min → 280°C (5 min hold)Slow ramp in the 140-200°C region is crucial for separating 2,3-, 2,5-, and 3,4- isomers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy for library comparison.

Data Interpretation & Validation

Mass Spectral Fragmentation (EI)

Understanding the fragmentation is vital for confirming the 2,3-substitution pattern vs. other isomers.

TMS Derivative (MW ~268):

  • Base Peak (m/z 117): Formed by

    
    -cleavage between C1 and C2. The fragment is 
    
    
    
    . This is characteristic of the propyl-2-ol chain but not specific to the ring substitution.
  • Benzylic Ion (m/z 151): The 2,3-dimethoxybenzyl cation

    
    .
    
    • Diagnostic: In 2,3-dimethoxy isomers, the "ortho effect" (interaction between the methoxy group and the side chain) may alter the abundance of this ion compared to the 3,4-isomer.

  • Molecular Ion (M+): typically weak but visible at m/z 268.

TFA Derivative (MW ~292):

  • Base Peak: Often the benzylic cation (m/z 151) or the fluoro-acyl fragment (m/z 69

    
    ).
    
  • Differentiation: The retention time shift between the 2,3- and 3,4- isomers is typically larger for the TFA derivative due to the interaction of the bulky TFA group with the ortho-methoxy substituent in the 2,3-isomer.

Isomer Differentiation Table
IsomerPredicted Elution Order (DB-5ms)Key MS Feature (TMS)
1-(2,3-Dimethoxyphenyl)... 1st (Shielded polarity)m/z 151 (Benzylic), m/z 117 (Base)
1-(2,5-Dimethoxyphenyl)... 2nd m/z 151 (Benzylic), m/z 117 (Base)
1-(3,4-Dimethoxyphenyl)... 3rd (Most polar/exposed)m/z 151 (Benzylic), m/z 117 (Base)

Note: The 2,3-isomer typically elutes earlier than the 3,4-isomer because the intramolecular crowding of the adjacent methoxy groups and the side chain reduces the molecule's effective surface area for interaction with the stationary phase.

Troubleshooting & Quality Control

Common Failure Modes

FailureModes Problem Low Response or Missing Peak Check1 Check Moisture Content (Reagents turned cloudy?) Problem->Check1 Check2 Check Inlet Activity (Dirty liner degrades analyte) Problem->Check2 Check3 Check Reaction Temp (Secondary alcohols need heat) Problem->Check3 Solution1 Use fresh ampoule of BSTFA. Dry solvent with Na2SO4. Check1->Solution1 Solution2 Replace liner with deactivated split liner. Check2->Solution2 Solution3 Increase incubation to 70°C for 45 mins. Check3->Solution3

Figure 2: Troubleshooting logic for derivatization failures.

Critical Control Points
  • Moisture: Silylation reagents hydrolyze instantly upon contact with water. Use only anhydrous solvents (water < 50 ppm).

  • Acid Removal (TFA Method): Failure to remove excess TFAA/TFA will cause peak broadening and strip the GC column phase.

  • Liner Deactivation: Use silanized glass wool liners to prevent adsorption of the dimethoxybenzene ring.

References

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins. Accessed October 2023. Link

  • Little, J. L. "Derivatization of Alcohols for GC-MS." Little Mass Spec and Sailing. Link

  • Gelest, Inc. "Silicon-Based Blocking Agents: Silylation Procedures." Gelest Technical Library. Link

  • BenchChem. "Application Notes: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis." BenchChem Protocols. Link

Sources

Application

Use of "1-(2,3-Dimethoxyphenyl)propan-2-ol" as an internal standard in mass spectrometry.

Application Note: AN-2026-MS-IS Topic: High-Fidelity Quantitation of 2,3-Dimethoxy-Substituted Phenethylamines using 1-(2,3-Dimethoxyphenyl)propan-2-ol as a Structural Internal Standard. Executive Summary This applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-MS-IS Topic: High-Fidelity Quantitation of 2,3-Dimethoxy-Substituted Phenethylamines using 1-(2,3-Dimethoxyphenyl)propan-2-ol as a Structural Internal Standard.

Executive Summary

This application note details the protocol for utilizing 1-(2,3-Dimethoxyphenyl)propan-2-ol (hereafter 2,3-DMP-OH ) as a structural Internal Standard (IS) in the LC-MS/MS analysis of methoxylated phenethylamines, specifically focusing on the forensic quantification of 2,3-Dimethoxyamphetamine (2,3-DMA) and its precursor 1-(2,3-Dimethoxyphenyl)propan-2-one .

While isotopically labeled standards (


 or 

) are the gold standard for mass spectrometry, they are often cost-prohibitive or commercially unavailable for novel psychoactive substances (NPS) and specific metabolic intermediates. 2,3-DMP-OH serves as a robust Structural Analog IS due to its identical core carbon skeleton and methoxy-substitution pattern, providing parallel extraction recovery and ionization efficiency while maintaining chromatographic resolution from the target amine or ketone.

Chemical Profile & Mechanistic Rationale

Physicochemical Properties
PropertyAnalyte: 2,3-DMAInternal Standard: 2,3-DMP-OH Significance
CAS 53509-54-9 (HCl)33414-37-8 Distinct entities.
Formula


Mass difference of +1 Da (approx) but distinct fragmentation.
MW 195.26 g/mol 196.24 g/mol Close mass allows for similar transmission efficiency in Q1.
LogP ~1.6~1.4 Similar hydrophobicity ensures co-extraction in LLE/SPE.
pKa ~9.8 (Amine)~14.5 (Alcohol) Critical: The IS remains neutral at high pH, allowing differential washing steps if needed.
Rationale for Selection
  • Ionization Homology: Both compounds possess the electron-rich 2,3-dimethoxybenzene moiety, ensuring similar behavior in the Electrospray Ionization (ESI) source. This allows the IS to effectively track matrix suppression or enhancement effects.

  • Chromatographic Orthogonality: The hydroxyl group in the IS (vs. the amine in the analyte) imparts slightly different retention characteristics on C18 columns, preventing "crosstalk" in the MS detector while remaining within the same elution window.

  • Stability: The secondary alcohol is chemically stable under standard extraction conditions, unlike the ketone precursor which can degrade.

Experimental Protocol

Reagents & Stock Preparation
  • Primary Stock (IS): Dissolve 10 mg of 1-(2,3-Dimethoxyphenyl)propan-2-ol in 10 mL of Methanol (LC-MS grade) to yield 1 mg/mL .

  • Working Internal Standard Solution (WIS): Dilute Primary Stock to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix: Drug-free urine or plasma (for forensic validation) or solvent (for purity analysis).

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 200 µL of sample into a 2 mL Eppendorf tube.

  • Step 2: Add 20 µL of WIS (Final conc. 100 ng/mL). Vortex for 10 sec.

  • Step 3: Add 100 µL of 0.1 M Borate Buffer (pH 9.5) .

    • Note: High pH renders the target amine (2,3-DMA) neutral, improving extraction efficiency into organic solvent. The IS (Alcohol) is unaffected.

  • Step 4: Add 1 mL of Ethyl Acetate:Hexane (90:10) .

  • Step 5: Shake/Vortex vigorously for 5 mins. Centrifuge at 10,000 rpm for 5 mins.

  • Step 6: Transfer the supernatant (organic layer) to a clean tube.

  • Step 7: Evaporate to dryness under

    
     stream at 40°C.
    
  • Step 8: Reconstitute in 100 µL of Mobile Phase A:B (90:10) .

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
0.5 5 Loading
4.0 95 Linear Ramp
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
2,3-DMA 196.1

179.1 (Loss of

)
15Quant
151.1 (Tropylium)25Qual
2,3-DMP-OH (IS) 179.1

151.1 20 Quant
197.1

179.1 10 Qual
  • Critical Technical Note: Phenyl-alkanols often undergo in-source fragmentation (loss of water). Therefore, the

    
     ion (m/z 179.1) is often more abundant and stable than the intact protonated molecule (m/z 197.1). Method Optimization:  Perform a Q1 scan to determine if m/z 179.1 or 197.1 is the dominant precursor in your specific source. The table above assumes significant in-source water loss, using 179.1 as the precursor for the IS.
    

Workflow Visualization

G cluster_0 Pre-Treatment Sample Biological Sample (Urine/Plasma) Spike Spike IS: 1-(2,3-Dimethoxyphenyl)propan-2-ol Sample->Spike 20 µL WIS Buffer Adjust pH > 9.5 (Borate Buffer) Spike->Buffer Neutralize Amine Extract LLE: Ethyl Acetate/Hexane (Partitioning) Buffer->Extract Organic Phase Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Injection Data Quantitation Ratio: Area(Analyte) / Area(IS) LCMS->Data Processing

Figure 1: Extraction workflow optimizing recovery of methoxy-phenethylamines using the alcohol IS.

Fragmentation Pathway (Graphviz)

Understanding the fragmentation is vital for confirming the IS signal and avoiding false positives.

Frag cluster_mech Collision Induced Dissociation (CID) Parent Precursor Ion [M+H]+ m/z 197.1 Dehydrated Dehydrated Ion [M+H-H2O]+ m/z 179.1 Parent->Dehydrated - H2O (18 Da) In-Source or Collision Tropylium Dimethoxybenzyl Cation m/z 151.1 Dehydrated->Tropylium - C2H4 (28 Da) Alkene loss

Figure 2: Proposed fragmentation pathway for 1-(2,3-Dimethoxyphenyl)propan-2-ol.

Validation & Performance Metrics

To ensure Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.

ParameterAcceptance CriteriaProtocol Note
Linearity

Calibrate 2,3-DMA from 5–1000 ng/mL. IS conc. fixed at 100 ng/mL.
Recovery > 60% (Consistent)Compare Area(Extracted IS) vs. Area(Unextracted Standard).
Matrix Effect 85–115%Calculate: (Area Post-Extraction Spike / Area Pure Standard) x 100.
Selectivity No interferenceCrucial: Ensure the IS (m/z 179) does not co-elute with high concentrations of the analyte if the analyte also produces a 179 fragment (it does). Chromatographic separation is mandatory.

Critical Warning (Self-Validation): If analyzing biological samples from patients taking 2,3-Dimethoxy-substituted drugs , the compound 1-(2,3-Dimethoxyphenyl)propan-2-ol may be a natural metabolite present in the sample.

  • Validation Step: Analyze a "blank" patient sample (known user) without adding the IS. If a peak appears at the IS retention time, this IS cannot be used for that specific matrix. In such cases, this method is restricted to Drug Substance (Purity) analysis or Environmental testing.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. UNODC Laboratory and Scientific Section. [Link]

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2,3-Dimethoxyphenyl)propan-2-ol.[1] National Library of Medicine. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Method

Pharmacological profiling of "1-(2,3-Dimethoxyphenyl)propan-2-ol" derivatives.

Application Note: Pharmacological & Metabolic Profiling of 1-(2,3-Dimethoxyphenyl)propan-2-ol Derivatives Executive Summary & Scientific Rationale The scaffold 1-(2,3-Dimethoxyphenyl)propan-2-ol represents a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological & Metabolic Profiling of 1-(2,3-Dimethoxyphenyl)propan-2-ol Derivatives

Executive Summary & Scientific Rationale

The scaffold 1-(2,3-Dimethoxyphenyl)propan-2-ol represents a critical structural class in the study of phenethylamines and cathinone metabolites. While 2,5-dimethoxy and 3,4-dimethoxy substitutions are widely characterized (e.g., 2C-B, MDMA), the 2,3-substitution pattern remains under-explored, despite its presence in emerging designer drugs (e.g., 2,3-DMMC) and potential therapeutic leads for monoamine transporter modulation.

This Application Note provides a rigorous framework for profiling derivatives of this scaffold. Unlike their ketone counterparts (cathinones), which are potent monoamine releasers, the corresponding alcohols (formed via carbonyl reduction) often exhibit distinct pharmacodynamics—shifting from release to reuptake inhibition or acting as inactive metabolic endpoints.

Core Objectives:

  • Target Engagement: Determine affinity (

    
    ) for Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1][2][3]
    
  • Functional Efficacy: Distinguish between substrate-based release (amphetamine-like) and transporter inhibition (cocaine-like).

  • Metabolic Fate: Assess the stability of the alcohol moiety against Phase II glucuronidation.

Workflow Visualization

The following diagram outlines the logical progression of the screening cascade, ensuring resources are not wasted on inactive compounds.

ProfilingWorkflow Start Library Synthesis (1-(2,3-Dimethoxyphenyl)propan-2-ol derivatives) InSilico Phase 1: In Silico Docking (Homology Models: hDAT, hSERT) Start->InSilico Binding Phase 2: Radioligand Binding (Competition Assays) InSilico->Binding Select High Affinity Hits Binding->Start SAR Refinement Functional Phase 3: Functional Uptake/Release (FRET/Amperometry) Binding->Functional Ki < 500 nM ADME Phase 4: Metabolic Stability (HLM & Glucuronidation) Functional->ADME Confirmed Activity Tox Phase 5: Cytotoxicity (HepG2/SH-SY5Y) ADME->Tox Decision Lead Candidate Selection Tox->Decision

Figure 1: Integrated Screening Cascade. The workflow prioritizes affinity confirmation before functional characterization to maximize throughput efficiency.

Module 1: Target Engagement (Radioligand Binding)

Rationale: The 2,3-dimethoxy motif can induce steric clashes in the orthosteric binding site of MATs (Monoamine Transporters) that differ from the 3,4-isomers. We use competition binding to determine the inhibition constant (


).
Protocol A: hDAT/hSERT/hNET Competition Binding
  • Assay Principle: Displacement of a high-affinity radioligand by the test compound.

  • Cell Lines: HEK293 stably expressing human DAT, SERT, or NET.

Materials:

  • Radioligands:

    • hDAT:

      
      WIN 35,428 (Specific Activity: 80-90 Ci/mmol)
      
    • hSERT:

      
      Citalopram
      
    • hNET: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      Nisoxetine
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells, homogenize, and centrifuge (40,000 x g, 20 min). Resuspend pellet in binding buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (15-20 µg protein).

    • 25 µL Radioligand (Final conc:

      
       value, typically 1-3 nM).
      
    • 25 µL Test Compound (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Scintillation counting.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Module 2: Functional Pharmacology (Uptake vs. Release)

Rationale: Binding affinity does not indicate function. The alcohol derivative may block the transporter (inhibitor) or be transported into the cell to trigger efflux (releaser). This distinction is critical for abuse potential profiling.

Protocol B: Fluorescent Neurotransmitter Uptake Assay
  • System: Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.

  • Mechanism: Uses a fluorescent substrate that mimics biogenic amines. If the test compound inhibits the transporter, fluorescence uptake is reduced.[4]

Step-by-Step Procedure:

  • Seeding: Plate hDAT/hSERT-expressing cells (50,000 cells/well) in poly-D-lysine coated black-wall plates 24h prior.

  • Dosing: Remove media. Add 90 µL HBSS buffer containing test compound. Incubate 30 min at 37°C.

  • Substrate Addition: Add 10 µL Fluorescent Dye Solution.

  • Kinetic Read: Measure fluorescence (Ex 440 nm / Em 520 nm) every 2 minutes for 30 minutes.

  • Interpretation:

    • Inhibition: Reduced slope compared to vehicle control.

    • Release: Requires separate amperometry or pre-loaded radiolabeled release assays (see References).

Module 3: Metabolic Stability & Phase II Conjugation

Rationale: The "propan-2-ol" moiety is a secondary alcohol. In vivo, this is a prime target for UGT (UDP-glucuronosyltransferase) conjugation, rendering the molecule hydrophilic and inactive for excretion. Conversely, it may undergo oxidation back to the ketone (active cathinone).

Metabolism Ketone Ketone (Cathinone/Amphetamine) Alcohol 1-(2,3-Dimethoxyphenyl) propan-2-ol Ketone->Alcohol CBR1/AKR (Reduction) Alcohol->Ketone CYP/ADH (Oxidation) Glucuronide O-Glucuronide (Inactive Excretion) Alcohol->Glucuronide UGT1A/2B (Conjugation)

Figure 2: Metabolic interconversion pathways. The stability of the alcohol determines the duration of action.

Protocol C: Microsomal Stability (Phase I & II)

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Cofactors: NADPH (for Phase I), UDPGA (for Phase II).

  • Alamethicin (pore-forming peptide to access luminal UGTs).

Procedure:

  • Reaction Mix: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 min.

  • Substrate: Add test compound (1 µM).

  • Initiation: Add cofactor mix (2 mM NADPH + 2 mM UDPGA).

  • Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: LC-MS/MS (MRM mode). Monitor depletion of parent alcohol and appearance of glucuronide (+176 Da).

Data Presentation Standards

When reporting results, condense multi-parametric data into the following format to facilitate SAR (Structure-Activity Relationship) analysis.

Table 1: Pharmacological Profile of Derivatives

Compound IDR-SubstituenthDAT

(nM)
hSERT

(nM)
Selectivity (DAT/SERT)Metabolic

(min)
Primary Fate
2,3-DMP-OH -H450 ± 351200 ± 1100.3724Glucuronidation
Deriv-A -CH3 (N-methyl)120 ± 15850 ± 400.1455Oxidation to Ketone
Deriv-B -Ethyl> 10,000> 10,000N/A18Unchanged
Control Cocaine85 ± 5150 ± 120.5645Hydrolysis

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones at the Monoamine Transporters. Provides the gold-standard protocol for radioligand binding and uptake inhibition.

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an update. Details the metabolic pathways (reduction/glucuronidation)

  • NIDA (National Institute on Drug Abuse).Psychoactive Drug Screening Program (PDSP) Protocols. The authoritative source for receptor binding assay methodologies.

Sources

Application

Application Note: 1-(2,3-Dimethoxyphenyl)propan-2-ol as a Route-Specific Reference Standard in Forensic Toxicology

Executive Summary In forensic toxicology and drug intelligence, the chemical profiling of seized illicit substances is paramount for mapping clandestine laboratory networks. 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In forensic toxicology and drug intelligence, the chemical profiling of seized illicit substances is paramount for mapping clandestine laboratory networks. 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8) serves as a critical diagnostic biomarker in the impurity profiling of 2,3-dimethoxyamphetamine (2,3-DMA) and related designer phenethylamines. This application note details the mechanistic origins of this specific alcohol impurity, provides a self-validating analytical protocol for its isolation, and establishes its role as a definitive chemical attribution signature for the reductive amination synthetic pathway.

Mechanistic Origins and Forensic Significance

Substituted amphetamines, such as the dimethoxyamphetamine (DMA) series documented in Alexander Shulgin’s foundational text PiHKAL, are frequently synthesized clandestinely using 1-(2,3-dimethoxyphenyl)-2-propanone as the primary precursor.

The forensic value of 1-(2,3-Dimethoxyphenyl)propan-2-ol lies in its formation kinetics. When clandestine chemists utilize the reductive amination route (employing reagents such as aluminum/mercury amalgam, sodium borohydride, or sodium triacetoxyborohydride), a competing side reaction occurs. The reducing agent acts upon the unreacted ketone precursor, reducing the carbonyl group directly to a secondary alcohol before amination can occur.

As established in analogous studies on methamphetamine impurity profiling , this propan-2-ol derivative is exclusively route-specific . It does not form during the Leuckart method (which utilizes formamide and formic acid). Therefore, detecting 1-(2,3-Dimethoxyphenyl)propan-2-ol allows forensic chemists to definitively rule out the Leuckart route and attribute the seized batch to a reductive amination modality.

G cluster_RA Reductive Amination cluster_Leuckart Leuckart Method P2P 1-(2,3-Dimethoxyphenyl)-2-propanone (Precursor) RA_Reagents Ammonia + Reducing Agent (e.g., Al/Hg, NaBH4) P2P->RA_Reagents L_Reagents Formamide / Formic Acid Followed by Hydrolysis P2P->L_Reagents DMA_RA 2,3-DMA (Primary Product) RA_Reagents->DMA_RA Amination Imp_RA 1-(2,3-Dimethoxyphenyl)propan-2-ol (Route-Specific Impurity) RA_Reagents->Imp_RA Ketone Reduction (Side Reaction) DMA_L 2,3-DMA (Primary Product) L_Reagents->DMA_L Amination & Hydrolysis Imp_L N-formyl-2,3-DMA (Route-Specific Impurity) L_Reagents->Imp_L Incomplete Hydrolysis

Figure 1: Divergent synthetic pathways of 2,3-DMA highlighting route-specific impurity formation.

Self-Validating Extraction Protocol

To accurately detect trace levels of 1-(2,3-Dimethoxyphenyl)propan-2-ol, the analytical workflow must separate the neutral impurity from the overwhelming abundance of the basic active pharmaceutical ingredient (API), 2,3-DMA. Injecting the bulk sample directly into a GC-MS will overload the column with the API, masking trace biomarkers.

Causality of Experimental Design: We utilize a biphasic Liquid-Liquid Extraction (LLE) driven by pH manipulation. Because 2,3-DMA has a basic primary amine (pKa ~9.5), it becomes protonated and highly water-soluble in an acidic environment. Conversely, 1-(2,3-Dimethoxyphenyl)propan-2-ol lacks basic functional groups; it remains neutral and partitions exclusively into the organic phase.

Step-by-Step Methodology: Neutral Fraction Isolation
  • Sample Dissolution & Internal Standard Spiking:

    • Weigh 50 mg of the seized 2,3-DMA sample and dissolve in 2.0 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Self-Validation Step: Spike the solution with 50 µL of Naphthalene-d8 (100 µg/mL). The recovery of this neutral internal standard (IS) in the final chromatogram validates the extraction efficiency and confirms the absence of gross volumetric or matrix suppression errors.

  • Initial Organic Extraction:

    • Add 2.0 mL of a Toluene/Ethyl Acetate mixture (80:20, v/v).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. At this stage, both the free-base API and neutral impurities are in the organic phase.

  • Acidic Back-Extraction (The Critical Separation Step):

    • Transfer the upper organic layer to a clean glass vial.

    • Add 2.0 mL of 0.1 M HCl (pH ~1.0) to the organic phase. Vortex for 2 minutes and centrifuge.

    • Mechanism: The 2,3-DMA is protonated to its hydrochloride salt and migrates into the lower aqueous layer. The 1-(2,3-Dimethoxyphenyl)propan-2-ol and the Naphthalene-d8 IS remain in the upper organic layer.

  • Concentration & Reconstitution:

    • Isolate the upper organic layer (Neutral Fraction) and evaporate to dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS analysis.

Quantitative Data & Analytical Parameters

Table 1: Comparative Route-Specific Impurity Profiles
Synthetic RoutePrimary PrecursorReducing/Aminating AgentRoute-Specific Impurity MarkerChemical Nature
Reductive Amination 1-(2,3-Dimethoxyphenyl)-2-propanoneAl/Hg Amalgam or NaBH₄ + NH₃1-(2,3-Dimethoxyphenyl)propan-2-ol Neutral (Alcohol)
Leuckart Method 1-(2,3-Dimethoxyphenyl)-2-propanoneFormamide / Formic AcidN-formyl-2,3-DMA Neutral (Amide)
Nitrostyrene Reduction 2,3-Dimethoxy-β-nitrostyreneLiAlH₄ or NaBH₄ / CuCl₂1-(2,3-Dimethoxyphenyl)-2-nitroethane Neutral (Nitro)
Table 2: GC-MS Method Parameters for Neutral Fraction Profiling
ParameterSpecificationCausality / Rationale
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Provides optimal selectivity for substituted aromatic isomers and alcohols.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level impurity detection.
Inlet Temperature 250°CEnsures complete volatilization without thermally degrading the alcohol.
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Gradual ramp resolves the target alcohol from structurally similar dimethoxy-aromatic matrix artifacts.
MS Acquisition SIM/SCAN (Synchronous)SCAN (m/z 40-350) for library matching; SIM for high-sensitivity quantitation of target ions.
Target Ions (SIM) m/z 196 (M+), 151, 136, 45m/z 45 corresponds to the [CH3-CH-OH]+ fragment, highly diagnostic for propan-2-ol derivatives.

Conclusion

The identification of 1-(2,3-Dimethoxyphenyl)propan-2-ol in seized 2,3-DMA samples provides unequivocal evidence of the reductive amination synthetic route. By employing targeted pH-driven liquid-liquid extraction coupled with GC-MS analysis, forensic toxicologists can reliably isolate this neutral biomarker from the basic drug matrix. This protocol ensures high-fidelity impurity profiling, empowering law enforcement and intelligence agencies to accurately map precursor origins and dismantle clandestine manufacturing operations.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.[Link]

  • Kunalan, V., Nic Daéid, N., Kerr, W. J., Buchanan, H. A. S., & McPherson, A. R. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342–7348.[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing Grignard reaction conditions for "1-(2,3-Dimethoxyphenyl)propan-2-ol" synthesis

Technical Support Center: Grignard Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol Welcome to the technical support center for the synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol via the Grignard reaction. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Grignard Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond basic protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The target molecule is a secondary alcohol, typically synthesized through the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,3-dimethoxybenzaldehyde. While a foundational reaction in organic chemistry, its success is highly sensitive to procedural details.[1][2][3][4] This guide addresses the most common challenges and questions encountered during this synthesis.

Troubleshooting Guide: Common Experimental Failures

This section is structured to directly address specific issues you may encounter in the laboratory.

Question 1: My reaction failed to initiate, or the Grignard reagent formation is sluggish. What's wrong?

Answer: Failure of a Grignard reaction to initiate is almost always due to the passivation of the magnesium metal surface by a layer of magnesium oxide.[5] Grignard reagents are also extremely sensitive to moisture, which will quench the reaction immediately.[6][7]

Core Issues & Solutions:

  • Inactive Magnesium Surface: The grey, dull appearance of magnesium turnings indicates an oxide layer. This layer must be removed for the reaction with the alkyl halide to begin.

    • Mechanical Activation: In a glove box or under an inert atmosphere, briefly grind the magnesium turnings in a clean, dry mortar and pestle to expose a fresh, shiny metallic surface.[8][9]

    • Chemical Activation: This is the most common and effective method. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings and solvent.[5][6][10] The iodine will react with the magnesium surface, and the disappearance of the brown iodine color is a visual indicator of activation. 1,2-dibromoethane reacts to form ethylene gas, providing another visual cue of successful activation.[5]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly destroyed by any protic source, especially water.[6][11]

    • Solution: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of inert gas (Nitrogen or Argon).[5][10] Solvents (typically anhydrous diethyl ether or THF) must be of high purity and free from water.[7]

Question 2: The reaction worked, but my yield of 1-(2,3-Dimethoxyphenyl)propan-2-ol is very low, and I recovered a lot of the starting 2,3-dimethoxybenzaldehyde.

Answer: Low yield with recovery of starting material points to an insufficient amount of active Grignard reagent in the reaction mixture. This can be due to inaccurate quantification, reagent degradation, or competing side reactions that consume the reagent.

Core Issues & Solutions:

  • Inaccurate Reagent Concentration: The stated concentration on a commercial bottle of Grignard reagent may not be accurate due to gradual degradation during storage.[11]

    • Solution: Always titrate your Grignard reagent immediately before use to determine its precise molarity.[11] A common method is titration against a solution of iodine in THF until the brown color disappears.[11] This ensures you are using the correct stoichiometry for your reaction.

  • Sub-optimal Reaction Conditions: The addition of the aldehyde to the Grignard solution is exothermic. Poor temperature control can favor side reactions.

    • Solution: Add the solution of 2,3-dimethoxybenzaldehyde dissolved in anhydrous ether or THF dropwise to the Grignard reagent at a low temperature, typically 0°C using an ice bath.[12] This controls the exotherm and minimizes side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.[8]

  • Steric Hindrance: While not extreme, the ortho-methoxy group on the benzaldehyde can slightly hinder the approach of the Grignard reagent.[12] If the reagent concentration is borderline, this can lead to an incomplete reaction.

    • Solution: Use a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) to drive the reaction to completion.[12] The exact amount should be based on your pre-reaction titration.

Question 3: I've isolated a significant byproduct. What is it likely to be and how can I prevent it?

Answer: The most common byproduct during the formation of the Grignard reagent itself is from a Wurtz-type coupling reaction. For instance, when preparing methylmagnesium bromide from methyl bromide, a small amount of ethane may form. When using phenylmagnesium bromide, biphenyl is a common byproduct.[6]

Core Issues & Solutions:

  • Wurtz Coupling: This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form R-R.[6][13]

    • Prevention: This side reaction can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension during the reagent's preparation.[13] This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent. Avoiding excessively high temperatures during formation also helps.[13]

Question 4: I'm losing my product during the aqueous work-up. How can I improve my recovery?

Answer: Product loss during work-up is a frequent issue. This can be due to emulsions forming from magnesium salts or the partial solubility of the alcohol product in the aqueous phase. The choice of quenching agent is also critical.

Core Issues & Solutions:

  • Harsh Quenching Conditions: Quenching with strong acids like HCl can sometimes promote side reactions, such as elimination (dehydration) of the newly formed secondary alcohol, especially if it's prone to forming a stable carbocation.

    • Solution: A careful and slow quench is essential. The preferred method is to pour the reaction mixture slowly onto a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This is a milder proton source that effectively hydrolyzes the magnesium alkoxide intermediate and helps to break down the resulting magnesium salts without being overly acidic.[11]

  • Incomplete Extraction: The product, 1-(2,3-Dimethoxyphenyl)propan-2-ol, has some polarity and may not be fully extracted from the aqueous layer in a single pass.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate.[11] Combine the organic layers, wash with brine to remove excess water, and then dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[6]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous ether or THF used as solvents? A: Grignard reagents are soluble and stable in ethereal solvents like diethyl ether and tetrahydrofuran (THF). These solvents are aprotic (they lack acidic protons) and their lone pair of electrons on the oxygen atom coordinate to the magnesium, stabilizing the Grignard reagent complex. THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[10][14]

Q2: How much Grignard reagent should I use? A: Stoichiometrically, one equivalent is required. However, in practice, it is wise to use a slight excess (e.g., 1.1 to 1.5 equivalents) to compensate for any reagent that may be quenched by trace moisture or consumed in minor side reactions.[9][12] The most accurate approach is to determine the exact concentration of your Grignard reagent by titration just before the reaction and then add the desired excess based on that value.[11]

Q3: What is the best way to purify the final product? A: The primary and most effective method for purifying 1-(2,3-Dimethoxyphenyl)propan-2-ol, which is expected to be a liquid or low-melting solid, is vacuum distillation to avoid decomposition at its atmospheric boiling point.[15] For removing closely related impurities or for smaller scale purifications, column chromatography on silica gel is also highly effective.[16]

Q4: Can I use a different methyl-based Grignard reagent, like methylmagnesium iodide or chloride? A: Yes. Methylmagnesium bromide, iodide, and chloride are all suitable for this reaction. Alkyl bromides are often a good compromise between the higher reactivity (and cost) of iodides and the lower reactivity of chlorides.[7] The choice often comes down to the availability and cost of the starting methyl halide.

Key Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Molar Ratio (Grignard:Aldehyde) 1.1 to 1.5 equivalentsTo ensure complete consumption of the limiting aldehyde and compensate for any quenched reagent.[12]
Reaction Temperature 0°C for addition, then warm to RTControls the initial exotherm during aldehyde addition. Warming to room temperature ensures the reaction goes to completion.[12]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents stabilize the Grignard reagent and are aprotic.[10][14]
Quenching Agent Saturated Aqueous NH₄ClA mild proton source that minimizes side reactions and helps break up magnesium salt emulsions.[11]
Protocol 1: Titration of Grignard Reagent (Iodine Method)
  • Accurately weigh ~0.5 g of iodine into a dry 100 mL flask equipped with a stir bar.

  • Under an inert atmosphere, add 20 mL of anhydrous THF and stir until the iodine is fully dissolved, resulting in a dark brown solution.

  • Cool the iodine solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL or 5 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color completely disappears, and the solution becomes colorless or cloudy grey.

  • Record the exact volume of Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) . The stoichiometry is 1:1 for this titration.[11]

Protocol 2: Synthesis of 1-(2,3-Dimethoxyphenyl)propan-2-ol
  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Add the calculated volume of titrated methylmagnesium bromide solution to the flask via syringe under an inert atmosphere.

  • Cool the Grignard solution to 0°C using an ice bath.

  • Dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a cold, stirred, saturated aqueous solution of NH₄Cl.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

Reaction_Scheme cluster_reactants Reactants cluster_products Products A 2,3-Dimethoxybenzaldehyde C Magnesium Alkoxide Intermediate A->C + CH3MgBr B CH3MgBr (Methylmagnesium Bromide) B->C D 1-(2,3-Dimethoxyphenyl)propan-2-ol C->D Aqueous Workup (e.g., NH4Cl, H2O)

Caption: General reaction scheme for the synthesis.

Experimental Workflow

Workflow start Start: Assemble Dry Glassware prep Prepare/Titrate Grignard Reagent start->prep react Cool to 0°C Add Aldehyde Dropwise prep->react stir Warm to RT Stir for 1-2h react->stir quench Quench with cold sat. NH4Cl(aq) stir->quench extract Extract with Ether (3x) quench->extract dry Combine Organics, Wash, Dry extract->dry purify Concentrate & Purify (Distillation/Chromatography) dry->purify end Final Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low yields.

References

  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Grignard Reactions with 3-Butenal. (n.d.). BenchChem.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT.
  • Troubleshooting my grignard reactions. (2020, June 20). Reddit.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts.
  • Continuous-flow reactions of aromatic aldehydes/ketones with Grignard reagents and substrates synthesised. (n.d.). ResearchGate.
  • CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. (2024, June 17). YouTube.
  • Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. (n.d.). BenchChem.
  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide.
  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Technical Support Center: Grignard Synthesis of 1-Phenyl-2-propanol. (n.d.). BenchChem.
  • EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.
  • Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.).
  • Solved The Grignard Reaction: Synthesis of | Chegg.com. (2020, September 28). Chegg.
  • Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis. (n.d.). BenchChem.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Purification of 1-Phenyl-2-Propanol. (n.d.). BenchChem.

Sources

Optimization

Troubleshooting the reduction of 1-(2,3-dimethoxyphenyl)-2-nitropropene.

Technical Support Center: 1-(2,3-Dimethoxyphenyl)-2-nitropropene Reduction Ticket ID: #NR-23-DMA-RED Subject: Troubleshooting reduction protocols for sterically hindered nitroalkenes. Status: Open Assigned Specialist: Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,3-Dimethoxyphenyl)-2-nitropropene Reduction

Ticket ID: #NR-23-DMA-RED Subject: Troubleshooting reduction protocols for sterically hindered nitroalkenes. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The reduction of 1-(2,3-dimethoxyphenyl)-2-nitropropene presents unique challenges compared to its 3,4- or 2,5-isomers.[1][2] The ortho-methoxy group at the 2-position creates steric strain that can impede nucleophilic attack at the


-carbon, often leading to incomplete reduction intermediates (hydroxylamines/oximes) or polymerization ("red tar").[2]

This guide addresses the three most common reduction methodologies: Lithium Aluminum Hydride (LAH) , Sodium Borohydride/Copper(II) Chloride , and Catalytic Hydrogenation .

Part 1: The Hydride Route (LiAlH₄)

Standard Protocol for exhaustive reduction, but high risk of workup failure.

Common Issue: "The reaction yielded a viscous red oil that does not crystallize."

Diagnosis: This is the "Red Oil Syndrome," typically caused by either polymerization of the nitroalkene or incomplete reduction resulting in a mixture of the target amine, hydroxylamine, and polymerized side-products.

Troubleshooting Protocol:

  • Solvent Dryness (Critical): LAH is intolerant of moisture.[1] Ensure THF or Diethyl Ether is distilled over sodium/benzophenone.[1] Moisture destroys the hydride, altering the stoichiometry.

  • Addition Order: Never add LAH to the nitroalkene. You must add the nitroalkene solution dropwise to a stirred suspension of LAH. This ensures the reducing agent is always in excess, preventing bimolecular coupling (dimerization) of the intermediate radical anions.

  • The Ortho Effect: The 2,3-dimethoxy substitution provides steric bulk.[1] Reflux times must often be extended by 2–4 hours compared to unhindered substrates (e.g., 3,4-methylenedioxy derivatives) to ensure the intermediate hydroxylamine is fully reduced to the amine.[2]

Common Issue: "I have a gray sludge/emulsion during workup."

Diagnosis: Improper quenching of aluminum salts.[1]

The "Fieser" Fix (n:n:3n Rule): Do not use acid to quench. For every x grams of LAH used:

  • Add x mL of water (slowly!).

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of water. Result: The aluminum salts precipitate as a granular white solid (lithium aluminate) that is easily filtered, leaving a clean organic phase.

Part 2: The NaBH₄ / CuCl₂ System

The "Green" Alternative. Mild, selective, and avoids pyrophoric reagents.

Common Issue: "Reaction stalls; TLC shows starting material after 2 hours."

Diagnosis: Inactive catalyst species. The active reducing species is believed to be a transient copper boride or copper hydride species generated in situ.

Troubleshooting Protocol:

  • Stepwise Addition: Do not mix all reagents at once.

    • Step A: Dissolve nitropropene in EtOH/THF.[1]

    • Step B: Add CuCl₂ (catalytic amount, typically 0.1–0.2 eq).[1][2]

    • Step C: Add NaBH₄ in small portions.[1] The solution should turn black (active species) and evolve gas vigorously.

  • Temperature: Unlike simple nitroalkanes, this conjugated system requires heat.[1] Maintain a mild reflux (60–70°C). Room temperature is often insufficient for the 2,3-isomer due to steric hindrance.[1][2]

Common Issue: "Yield is low; product contains black particulates."

Diagnosis: Colloidal copper contamination.[1] Fix: Filter the reaction mixture through a pad of Celite® before acid/base extraction. If the final oil is green/blue, wash the organic phase with dilute aqueous ammonia or EDTA solution to chelate residual copper ions.

Part 3: Catalytic Hydrogenation (Pd/C or Raney Ni)

Best for scale-up, but prone to "poisoning."[1][2]

Common Issue: "Hydrogen uptake stopped halfway."

Diagnosis: Catalyst poisoning or formation of the inhibitory oxime intermediate.[1]

Troubleshooting Protocol:

  • Solvent Choice: Switch from neutral EtOH to Glacial Acetic Acid or Ethanol with 1-2 equivalents of H₂SO₄ .[1][2]

    • Why? The reduction proceeds via an imine.[1] In neutral media, the imine can hydrolyze to a ketone (P2P derivative) or polymerize. Acidic media stabilizes the amine salt and prevents catalyst inhibition by the free amine product.

  • Pressure: The 2,3-dimethoxy ring is electron-rich.[1][2] High pressure (40–60 psi) is rarely needed; 1–2 atm is sufficient.[1] If uptake stalls, purge the vessel (remove CO/impurities) and refill with fresh H₂.

Part 4: Reaction Pathway & Troubleshooting Logic

Visual 1: Reduction Pathway & Side Reactions

This diagram illustrates the critical intermediates.[1] Note that stopping at the Oxime or Hydroxylamine is the most common failure mode.

G Start 1-(2,3-dimethoxyphenyl) -2-nitropropene Nitroalkane Nitroalkane Intermediate Start->Nitroalkane Hydride Addn. Polymer Red Tar (Polymerization) Start->Polymer Base/Heat (No Reductant) Oxime Oxime (Common Stall Point) Nitroalkane->Oxime Reduction Imine Imine Oxime->Imine Reduction Hydroxyl Hydroxylamine (Incomplete Red.) Oxime->Hydroxyl Partial Red. Amine Target Amine (2,3-DMA) Imine->Amine Final Reduction Ketone Ketone (Nef Product) (Hydrolysis) Imine->Ketone H2O/Acid (Hydrolysis) Hydroxyl->Amine Strong Red.

Caption: Mechanistic pathway showing critical intermediates (Oxime/Imine) and failure modes (Ketone/Polymer).[1][2]

Visual 2: Troubleshooting Decision Tree

Tree Q1 Issue Observed? Type1 Red/Brown Oil (Low Yield) Q1->Type1 Type2 Reaction Stalled Q1->Type2 Type3 Emulsion during Workup Q1->Type3 Sol1 Check Reagent Quality (Wet LAH?) Type1->Sol1 Sol3 Add Catalyst (CuCl2)? Type2->Sol3 Sol5 Use Fieser Quench (n:n:3n) Type3->Sol5 Sol6 Add Rochelle Salt Type3->Sol6 Sol2 Increase Solvent Volume (Dilution prevents polymerization) Sol1->Sol2 Sol4 Increase Temp to Reflux Sol3->Sol4

Caption: Decision matrix for diagnosing common experimental failures.

Part 5: Comparative Data Table

MethodReagentsYield (Typical)SpecificityPrimary Risk
Hydride LiAlH₄ / THF70–85%HighFire hazard; Emulsions; "Red Oil" if wet.[1][2]
Catalytic NaBH₄ / CuCl₂60–80%HighIncomplete reduction if CuCl₂ is old/wet.[1]
Hydrogenation H₂ / Pd/C / AcOH80–95%Very HighCatalyst poisoning; Ketone formation if wet.[1]
Metal/Acid Zn / HCl40–60%LowHigh risk of Nef reaction (Ketone formation).[1]

References

  • Reduction of Nitroalkenes with NaBH4/CuCl2

    • Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2][3][4][5]

    • Source: Beilstein Journal of Organic Chemistry, 2025.[1][4][6]

    • URL:[Link][2]

  • Catalytic Hydrogenation Protocols

    • Title: Catalytic Hydrogenation of Nitrostyrenes to Phenethylamines.[1][7]

    • Source: Synthetic Communications, 1971 (Archive/Abstract).[1][2]

    • URL:[Link][2][6]

  • General Nitro Reduction Reviews

    • Title: Nitro Reduction - Common Conditions and Mechanisms.[1][2][8][9]

    • Source: Common Organic Chemistry.[1]

    • URL:[Link][2]

  • Analytical Data for 2,5-DMA (Isomer Comparison)

    • Title: 2,5-Dimethoxyamphetamine Monograph.[1][2][10]

    • Source: SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs).
    • URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1-(2,3-Dimethoxyphenyl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the reduction of 1-(2,3-dimethoxyphenyl)propan-2-one to 1-(2,3-Dimethoxyphenyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the reduction of 1-(2,3-dimethoxyphenyl)propan-2-one to 1-(2,3-Dimethoxyphenyl)propan-2-ol. While sodium borohydride (NaBH₄) is a highly reliable reducing agent, specific thermodynamic and kinetic variables can lead to byproduct formation, stalled reactions, or poor isolated yields.

This portal provides mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity synthesis.

Part 1: Reaction Pathway & Mechanistic Logic

To minimize byproducts, it is critical to understand the competing pathways in the reaction vessel. NaBH₄ acts as a nucleophilic hydride source, but as it degrades in protic solvents, it generates basic borate salts. If temperature is not controlled, this basicity triggers enolization of the starting material, leading to aldol condensation byproducts.

Pathway SM 1-(2,3-Dimethoxyphenyl) propan-2-one Intermediate Tetraalkoxyborate Complex SM->Intermediate Nucleophilic Addition Enolate Ketone Enolate Intermediate SM->Enolate Deprotonation Reagent NaBH4 / MeOH (Hydride Transfer) Reagent->Intermediate Product 1-(2,3-Dimethoxyphenyl) propan-2-ol Intermediate->Product Hydrolysis Quench Aqueous NH4Cl (pH 6-7) Quench->Product Base Basic Borate Salts (Side Reaction) Base->Enolate Byproduct Aldol Condensation Dimer Enolate->Byproduct Self-Condensation

Mechanistic pathway of NaBH4 reduction vs. base-catalyzed aldol byproduct formation.

Part 2: Troubleshooting FAQs

Q1: My GC-MS shows a significant high-molecular-weight impurity. What is it, and how do I prevent it? Diagnosis: You are likely observing an Aldol condensation dimer. Causality: NaBH₄ acts not only as a hydride source but also as a strong base capable of deprotonating water and alcohols 1. When NaBH₄ reacts with methanol, it releases hydrogen gas and forms sodium tetramethoxyborate, which raises the pH of the solution. If the reaction is run at room temperature or if the reagent is added too quickly, this basic environment deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of unreacted 1-(2,3-dimethoxyphenyl)propan-2-one. The resulting enolate attacks another ketone molecule, forming a bulky aldol dimer .
Solution:  Maintain strict thermodynamic control. Add NaBH₄ portion-wise at 0 °C to suppress enolization kinetics while allowing the faster hydride transfer to proceed.

Q2: The reaction stalled with 20-30% starting material remaining. Should I heat it? Diagnosis: Reagent depletion via solvent quenching. Do not heat the reaction, as this will trigger the aldol condensation described above. Causality: While methanol is required to protonate the alkoxyborate intermediate and accelerate the reduction, it also slowly reacts with NaBH₄ to form H₂ gas. If your NaBH₄ has absorbed atmospheric moisture, or if the reaction is left too long, the active hydride equivalents are consumed before the ketone is fully reduced. Solution: Use 1.2 to 1.5 molar equivalents of fresh NaBH₄. Store your NaBH₄ in a desiccator to prevent premature degradation.

Q3: During aqueous workup, I get a thick, gelatinous emulsion that traps my product. Diagnosis: Incomplete hydrolysis of the tetraalkoxyborate intermediate. Causality: The reduction of ketones with NaBH₄ proceeds via a nucleophilic addition to the carbonyl carbon, forming a stable tetraalkoxyborate complex 1. If quenched only with neutral water, this complex forms insoluble, colloidal polymeric borates. Solution: Quench aggressively but carefully with saturated aqueous Ammonium Chloride (NH₄Cl) or 1N HCl at 0 °C 2. Stir vigorously until the aqueous layer is completely transparent before attempting extraction.

Q4: Is there a risk of cleaving the 2,3-dimethoxy ether groups under these conditions? Diagnosis: No. Causality: Aryl methyl ethers are highly stable and require harsh Lewis acids (e.g., BBr₃) or strong nucleophiles at high heat to cleave. NaBH₄ is highly chemoselective for the carbonyl group and will leave the methoxy groups entirely intact.

Part 3: Diagnostic Data Matrix

Use the following quantitative parameters to monitor your reaction and diagnose byproduct formation rapidly.

Analyte / CompoundTLC R_f (7:3 Hexane:EtOAc)GC-MS (m/z Base / M+)Visual / Physical StateTroubleshooting Action
1-(2,3-Dimethoxyphenyl)propan-2-one (SM)~0.65194 (M+)Pale yellow oilAdd 0.2 eq more NaBH₄ if present after 2h.
1-(2,3-Dimethoxyphenyl)propan-2-ol (Product)~0.35196 (M+)Colorless viscous oilN/A (Target achieved).
Aldol Condensation Dimer (Byproduct)~0.75 - 0.85~370 (M+)Heavy yellow/orange oilLower addition temp to 0 °C; add reagent slower.
Borate Emulsion (Workup Artifact)Baseline (Stuck at origin)N/AWhite gelatinous solidStir longer with aq. NH₄Cl at room temp.
Part 4: Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the chemistry is proceeding as intended before you move to the next phase.

Scale: 10.0 mmol (approx. 1.94 g of starting ketone).

  • Preparation: Dissolve 1-(2,3-dimethoxyphenyl)propan-2-one (1.0 eq, 10.0 mmol) in 20 mL of anhydrous Methanol (MeOH) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermodynamic Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Reagent Addition: Weigh out fresh NaBH₄ (1.2 eq, 12.0 mmol, 454 mg). Add the NaBH₄ to the stirring solution in 4 equal portions over 15 minutes.

    • Self-Validation: You should observe mild effervescence (H₂ gas evolution) with each addition. If vigorous boiling occurs, your addition rate is too fast, risking an exothermic spike and aldol byproduct formation.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Self-Validation: Spot the reaction on TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot at R_f 0.65 completely disappears, replaced by a more polar spot at R_f 0.35.

  • Hydrolysis & Quenching (Critical): Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl dropwise.

    • Self-Validation: The mixture will initially bubble and turn cloudy (borate precipitation). Do not extract yet. Stir vigorously for 30 to 45 minutes until the bubbling ceases and the mixture resolves into a clear, biphasic solution. This visually confirms the complete breakdown of the tetraalkoxyborate complex 2.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-(2,3-dimethoxyphenyl)propan-2-ol.

References
  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry".
  • Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction - Organic Synthesis".
  • Imperial College London. "Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones".

Sources

Optimization

Technical Support Center: Functionalization of 1,2-Dimethoxybenzene (Veratrole)

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Electrophilic Aromatic Substitution (EAS) & Regioselectivity Reference ID: VER-EAS-2026 Executive Summary You are likely here because y...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Electrophilic Aromatic Substitution (EAS) & Regioselectivity Reference ID: VER-EAS-2026

Executive Summary

You are likely here because you are encountering one of three specific failures while working with 1,2-dimethoxybenzene (Veratrole) :

  • Regioselectivity Failure: You are attempting to substitute at the 3-position (vicinal to both methoxy groups) but are exclusively isolating 4-substituted products.

  • Substrate Degradation: You are observing significant demethylation (loss of methyl groups) during Friedel-Crafts acylation.

  • Polymerization: Your reaction mixture is turning into an intractable dark tar due to the high electron density of the substrate.

This guide treats Veratrole not just as a reagent, but as a highly activated electronic system that requires specific "brakes" and "steering" to functionalize correctly.

Module 1: The Regioselectivity Trap (C3 vs. C4)

The Issue: Standard Electrophilic Aromatic Substitution (EAS) on veratrole is electronically rigged to fail if you are targeting the 3-position (the "vicinal" position).

The Mechanism:

  • The 4-Position (Para): This position is para to one methoxy group and meta to the other. The resonance donation (+M effect) of the C1-methoxy group strongly activates C4. It is sterically accessible.

  • The 3-Position (Ortho/Vicinal): This position is ortho to both methoxy groups. While electronically activated, it suffers from significant steric hindrance. More importantly, the transition state for C4 attack is lower in energy.

The Solution: Switch Mechanisms (EAS


 DoM) 
To access the 3-position, you must abandon EAS and utilize Directed Ortho Metalation (DoM) . The methoxy groups act as Directed Metalation Groups (DMGs), coordinating lithium to the 3-position.[1]
Interactive Pathway Map

Veratrole_Selectivity Veratrole 1,2-Dimethoxybenzene (Veratrole) EAS_Cond Standard EAS Conditions (Br2, HNO3, R-COCl) Veratrole->EAS_Cond Electrophilic Attack DoM_Cond Directed Ortho Metalation (n-BuLi / TMEDA) Veratrole->DoM_Cond Deprotonation Prod_4 4-Substituted Product (Major Isomer) EAS_Cond->Prod_4 Electronic Control Lithio_Inter 3-Lithio Intermediate (Kinetic Control) DoM_Cond->Lithio_Inter Coordination Prod_3 3-Substituted Product (Vicinal Isomer) Lithio_Inter->Prod_3 Electrophile Quench

Caption: Divergent synthesis pathways. Red path follows thermodynamics/electronics (EAS) to C4. Green path uses coordination chemistry (DoM) to access the difficult C3 position.

Module 2: Troubleshooting Protocols

Scenario A: "I need the 3-position (Vicinal substitution)."

Diagnosis: You cannot achieve this via bromination or nitration directly. Protocol: C3-Functionalization via Lithiation

  • Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), THF (anhydrous).

  • Critical Step: The use of TMEDA breaks up n-BuLi aggregates, increasing the basicity enough to deprotonate the position between the oxygens.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous THF.

  • Substrate: Add Veratrole (1.0 eq) and TMEDA (1.1 eq). Cool to 0°C (ice bath). Note: Unlike many lithiations requiring -78°C, the C3 position is acidic enough that 0°C is often sufficient and faster, though -78°C is safer for scale-up.

  • Metalation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise.

  • Incubation: Stir at 0°C for 1–2 hours. The solution usually turns yellow/orange, indicating the formation of the 3-lithio species.

  • Quench: Cool to -78°C (optional but recommended for selectivity) and add your electrophile (e.g., Methyl Iodide, DMF,

    
    ) dissolved in THF.
    
  • Workup: Allow to warm to RT, quench with saturated

    
    .
    
Scenario B: "I am losing my methyl groups during Acylation."

Diagnosis: Ether Cleavage. Cause: You are likely using Aluminum Chloride (


) .[2] In the presence of methoxy groups, strong Lewis acids like 

or

coordinate to the oxygen, facilitating nucleophilic attack on the methyl group, converting your ether to a phenol (demethylation).

Protocol: Demethylation-Free Acylation

Option 1: The "Soft" Lewis Acid Method Replace


 with milder Lewis acids that are less oxophilic.
  • Catalyst: Tin(IV) Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Temperature: Keep below 0°C initially.

Option 2: The Vilsmeier-Haack Route (Recommended for Formylation) Avoids metal halides entirely.

  • Reagents:

    
     (1.1 eq) + DMF (1.2 eq).
    
  • Procedure: Pre-mix

    
     and DMF at 0°C to form the Vilsmeier reagent (white solid/slurry).
    
  • Addition: Add Veratrole (1.0 eq) dropwise.

  • Heating: Heat to 60–80°C for 2 hours.

  • Result: Exclusively 3,4-dimethoxybenzaldehyde (substitution at the 4-position).

  • Note: If you need a ketone (Acylation), react this aldehyde with a Grignard reagent followed by oxidation (Swern or Jones), rather than risking Friedel-Crafts conditions.

Module 3: Quantitative Troubleshooting (FAQ)

Data Table: Reactivity & Selectivity Matrix
Reaction TypeReagent SystemMajor Product (Position)Common Side EffectTroubleshooting Fix
Bromination

/ Acetic Acid
4-bromo 4,5-dibromo (Over-reaction)Control stoichiometry (0.95 eq

). Use dilute conditions.
Nitration

/

4-nitro Oxidative ring openingKeep T < 10°C. Use Acetyl Nitrate (

) for milder conditions.
Formylation

/ DMF
4-formyl Polymerization (Tar)Do not overheat (>90°C). Ensure efficient stirring.
Acylation RCOCl /

4-acyl Demethylation (Phenol formation)Switch to

or use Vilsmeier + Grignard.
Lithiation n-BuLi / TMEDA3-lithio 4-lithio (rare) or no reactionEnsure TMEDA is fresh. Verify anhydrous conditions.

References

  • Regioselectivity of Veratrole Bromin

    • Source: Organic Chemistry Portal / OC-Praktikum
    • Title: Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene
    • URL:[Link]

  • Directed Ortho Metal

    • Source: Snieckus, V. Chemical Reviews
    • Title: Directed ortho metalation.[1][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics

    • URL:[Link] (Foundational text for DoM logic).

  • Vilsmeier-Haack Reaction on Activ

    • Source: Organic Chemistry Portal[4][6]

    • Title: Vilsmeier-Haack Reaction: Mechanism and Recent Literature[6]

    • URL:[Link]

  • Friedel-Crafts Demethyl

    • Source: Master Organic Chemistry
    • Title: Friedel-Crafts Acylation: Mechanism and Limitations[7]

    • URL:[Link]

Sources

Troubleshooting

Improving the yield of "1-(2,3-Dimethoxyphenyl)propan-2-ol" from 2,3-dimethoxybenzaldehyde

Ticket ID: #8492-CHEM-OPT Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-CHEM-OPT Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Ortho-Effect" Challenge

You are likely experiencing yield attrition not due to a single catastrophic failure, but due to the cumulative effect of the 2-methoxy substituent .[1] Unlike the widely cited 3,4-dimethoxy (veratraldehyde) isomer, the 2,3-dimethoxy substitution pattern introduces significant steric hindrance at the reaction center.[2][3]

The 2-methoxy group is ortho to your aldehyde/alkene chain.[1] This forces the side chain to twist out of planarity with the benzene ring, reducing conjugation and slowing down the initial condensation (Henry reaction). Furthermore, it creates a "steric wall" that complicates the subsequent reduction.[1]

This guide restructures your workflow to account for this steric strain, moving from standard protocols to an optimized High-Shear/High-Concentration workflow.

Phase 1: The Henry Condensation (The Bottleneck)

Goal: Synthesize 1-(2,3-dimethoxyphenyl)-2-nitroprop-1-ene.[1][2] Common Yield: 45-55% (Standard)


Target Yield:  85%+ (Optimized)[1][2]
The Protocol Shift

Standard protocols use Ammonium Acetate in Acetic Acid.[1] For the 2,3-isomer, this is often too slow, leading to polymerization of the aldehyde before condensation occurs.[1][2][3] We recommend switching to a solvent-minimized, amine-catalyzed system.[1][2]

ParameterStandard ProtocolOptimized Protocol (2,3-Isomer) Why?
Catalyst Ammonium Acetaten-Butylamine (or Cyclohexylamine) Primary amines form a more reactive imine intermediate (Schiff base) that overcomes the ortho-steric hindrance.[1][2][3]
Solvent Acetic AcidRefluxing Isopropanol (IPA) IPA allows higher temps than EtOH but is milder than AcOH, preventing "tar" formation.[1][2][3]
Stoichiometry 1:1.2 (Aldehyde:Nitro)1:1.5 (Aldehyde:Nitro) Excess nitroethane pushes the equilibrium forward (Le Chatelier’s principle).[1][2][3]
Step-by-Step Optimization
  • Imine Formation (In Situ): Dissolve 2,3-dimethoxybenzaldehyde in minimal Isopropanol (1g/3mL). Add 1.5 eq Nitroethane.[1][3]

  • Catalytic Trigger: Add 0.1 eq n-Butylamine.[1][3]

  • Reflux: Heat to mild reflux (

    
    ) for 4-6 hours.
    
    • Visual Cue: The solution should turn deep orange/red.[1] If it turns black/opaque, reduce heat immediately.[1][2][3]

  • Crystallization: Cool slowly to

    
    . The steric bulk of the 2,3-isomer often makes crystallization sluggish.[1]
    
    • Troubleshooting: If oil forms, scratch the glass or seed with a crystal from a previous batch.[1] Do not distill; the nitroalkene is thermally unstable.[1]

Phase 2: Reductive Hydrolysis (The Transformation)

Goal: Convert Nitroalkene


 1-(2,3-dimethoxyphenyl)propan-2-one.[1][2]
Critical Warning:  Direct reduction with 

is dangerous and non-selective here. We use the Iron/Acid (Fe/HCl) method for chemoselectivity.[1]
Mechanism & Logic

We need to reduce the alkene and hydrolyze the nitro group to a ketone (Nef-like transformation) in one pot.[1] Iron powder provides surface-mediated electron transfer that is less sensitive to the steric bulk of the 2-methoxy group than soluble reducing agents.[1]

Optimized Conditions:

  • Reagents: Iron Powder (325 mesh, activated), Glacial Acetic Acid, catalytic HCl.[1][2]

  • Ratio: 1g Nitroalkene : 3g Fe : 10mL AcOH.[1][3]

  • Temperature:

    
     (Strict control).
    

Procedure:

  • Suspend Iron powder in Acetic Acid.[1][3]

  • Add the Nitroalkene slowly (exothermic).[1]

  • The Color Change: The reaction will bubble (evolution of oximes/ketones).[1] The grey slurry will turn rust-brown.[1]

  • Workup (Crucial for Yield): Filter off the iron sludge. The ketone is trapped in the sludge! Wash the iron cake thoroughly with Dichloromethane (DCM).[1]

  • Neutralization: The filtrate contains acetic acid.[1] Neutralize with

    
     until pH ~9 before extracting. Failure to neutralize leads to acid-catalyzed aldol polymerization of the ketone.
    

Phase 3: Selective Reduction to Alcohol

Goal: Ketone


 1-(2,3-dimethoxyphenyl)propan-2-ol.[1][2]
Reagent:  Sodium Borohydride (

).[1][2][3][4]
The "Boron-Complex" Trap

Users often report "missing product" after this step.[1] This is because the alcohol forms a stable borate complex that must be hydrolyzed.[1]

Protocol:

  • Dissolve the ketone (from Phase 2) in Methanol (not Ethanol; Methanol is faster).[1][2]

  • Cool to

    
    .[1][2][3]
    
  • Add

    
     (0.75 eq) portion-wise.[1][2][3]
    
    • Note: Theoretical req is 0.25 eq, but we use excess to ensure completion.

  • The Quench (Critical): After 1 hour, add dilute

    
     dropwise until bubbling stops and pH is neutral.
    
    • Why? This breaks the Boron-Oxygen bond, releasing your free alcohol.[1]

  • Extraction: Evaporate Methanol, extract aqueous residue with DCM.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the critical decision points ("Logic Gates") where yield is typically lost.

G Start 2,3-Dimethoxybenzaldehyde (Starting Material) Step1 Step 1: Henry Reaction (n-Butylamine/IPA) Start->Step1 + Nitroethane Check1 Did it crystallize? Step1->Check1 Check1->Step1 No (Oil) -> Seed/Cool Nitro Nitroalkene Intermediate (1-(2,3-dimethoxyphenyl)-2-nitropropene) Check1->Nitro Yes (Yellow Needles) Step2 Step 2: Reductive Hydrolysis (Fe / AcOH / HCl) Nitro->Step2 Check2 Iron Sludge Wash? Step2->Check2 Check2->Step2 Poor Yield -> Re-extract Sludge Ketone Ketone Intermediate (1-(2,3-dimethoxyphenyl)propan-2-one) Check2->Ketone Thorough DCM Wash Step3 Step 3: Reduction (NaBH4 / MeOH) Ketone->Step3 Quench Acid Quench (Hydrolysis of Borates) Step3->Quench Final Target Alcohol 1-(2,3-Dimethoxyphenyl)propan-2-ol Quench->Final Release Product

Caption: Logic flow for the synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol, highlighting critical "Check" points where yield is often lost due to the 2,3-substitution sterics.

Troubleshooting FAQ (Ticket Responses)

Q: My Henry reaction product is an oil that won't crystallize. Is it ruined? A: Not necessarily. The 2,3-dimethoxy group lowers the melting point compared to the 3,4-isomer.[2]

  • Fix: Dissolve the oil in a tiny amount of hot methanol and let it sit in the freezer (

    
    ) for 24 hours. Scratch the side of the flask with a glass rod to induce nucleation.[1] If it still fails, use the crude oil in the next step, but expect a 10-15% yield drop due to impurities.[1][2]
    

Q: During the Iron reduction, the mixture turned into a thick paste I couldn't stir. A: You likely used too little solvent. The iron salts formed (Iron Acetate) are bulky.[1]

  • Fix: Add more Acetic Acid immediately. Mechanical stirring (overhead stirrer) is recommended over magnetic stirring for scales above 10g, as magnetic bars will seize in the iron sludge.[1][2][3]

Q: I obtained the alcohol, but the NMR shows a "ghost" peak near the methoxy signals. A: This is likely solvent trapping . The 2,3-dimethoxy "pocket" can trap methanol or water molecules via hydrogen bonding.[1]

  • Fix: Dry the final product under high vacuum (

    
    ) at 
    
    
    
    for at least 4 hours.

References

  • Henry Reaction Optimization: Gairaud, C. B., & Lappin, G. R. (1953).[1][2][3] The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[1][2][3] Link[1][2][3]

  • Iron-Mediated Reduction (Nef-like): Heinzelman, R. V. (1955).[1][2][3] o-Methoxyphenylacetone.[1][3] Organic Syntheses, Coll.[1][2][3] Vol. 3, p.591.[1][2][3] Link(Note: Adapting the o-methoxy protocol to 2,3-dimethoxy).

  • NaBH4 Reduction Kinetics: Brown, H. C., & Ichikawa, K. (1957).[1][2][3] Chemical Effects of Steric Strains. Rates of Reaction of Sodium Borohydride with Ketones. Journal of the American Chemical Society, 79(14), 3734–3739.[1][2][3] Link[1][2][3]

  • Stereochemical Considerations: Modern enzymatic approaches for chiral phenylpropanols. Journal of Molecular Catalysis B: Enzymatic, Vol 133, 2016.[1][2][3] Link[1][2][3]

Sources

Optimization

Overcoming poor resolution in the chiral separation of dimethoxyphenylpropanol isomers.

Subject: Troubleshooting Poor Resolution in HPLC/SFC of 1-(2,5-dimethoxyphenyl)-2-propanol and Related Isomers. Case ID: DMPP-RES-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic Lo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Poor Resolution in HPLC/SFC of 1-(2,5-dimethoxyphenyl)-2-propanol and Related Isomers. Case ID: DMPP-RES-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Logic

The Challenge: Dimethoxyphenylpropanol (DMPP) isomers possess a chiral center at the C2 position adjacent to a hydroxyl group, flanked by a bulky dimethoxy-substituted phenyl ring. Poor resolution (


) typically arises from insufficient specific interaction (hydrogen bonding or 

-

stacking) between the analyte and the Chiral Stationary Phase (CSP), or from non-specific binding sites causing peak broadening.

Immediate Triage (Diagnostic Logic):

  • If

    
     (Co-elution):  The CSP lacks the correct "chiral groove" for the dimethoxy-phenyl moiety. Action:  Switch Column Chemistry.
    
  • If

    
     (Partial Separation):  Selectivity (
    
    
    
    ) is present but weak. Action: Optimize Mobile Phase (Modifier/Temp).
  • If

    
     but Peaks are Broad:  Efficiency (
    
    
    
    ) is the problem. Action: Check solubility, flow rate, or column aging.

Method Development Strategy (The "Why" & "How")

To overcome poor resolution, we must first ensure the baseline method is built on the correct mechanistic principles.

Core Protocol: Polysaccharide Screening

For phenylpropanol derivatives, polysaccharide-based CSPs are the gold standard due to their ability to form inclusion complexes and hydrogen bonds with the hydroxyl group of DMPP.

ParameterRecommendationMechanistic Rationale
Column Class Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) The 3,5-dimethyl groups provide a specific "pocket" that accommodates the dimethoxy-phenyl ring of DMPP via

-

interactions.
Specific Columns Amylose: AD-H, IA (Immobilized)Cellulose: OD-H, IB (Immobilized)Amylose (helical) often provides better discrimination for flexible alkyl chains (propanol) than Cellulose (linear/rod).
Mobile Phase Normal Phase (NP): n-Hexane / AlcoholNP promotes H-bonding between the DMPP hydroxyl group and the carbamate linkage on the CSP. Aqueous modes often mask these critical polar interactions.
Modifier 2-Propanol (IPA) or Ethanol IPA is bulky and competes less for the chiral groove than Ethanol, often yielding higher selectivity (

) for this specific analyte.
Workflow Visualization

The following diagram outlines the logical flow for developing a high-resolution method for DMPP.

MethodDev Start Start: Racemic DMPP Sample Screen Screening Phase: Columns: AD-H, OD-H, IA, IB Mobile Phase: Hexane/IPA (90:10) Start->Screen CheckSep Check Separation? Screen->CheckSep AlphaHigh Selectivity (α) > 1.2 Resolution (Rs) < 1.5 CheckSep->AlphaHigh Partial AlphaLow Selectivity (α) ~ 1.0 (Co-elution) CheckSep->AlphaLow No Success Success: Rs > 1.5 CheckSep->Success Yes OptTemp Optimization A: Lower Temperature (10-20°C) (Enthalpy Control) AlphaHigh->OptTemp OptMod Optimization B: Switch Modifier (IPA <-> EtOH) AlphaHigh->OptMod SwitchCol Switch CSP Backbone (Amylose <-> Cellulose) AlphaLow->SwitchCol SwitchCol->Screen Re-screen

Caption: Logical workflow for establishing baseline separation of DMPP isomers.

Troubleshooting & FAQs

Q1: I have partial separation (split peak), but resolution is stuck at 1.2. How do I get to baseline?

Diagnosis: The selectivity (


) is sufficient, but the thermodynamic conditions are not optimized for the specific inclusion complex.

Solution: The "Temperature-Enthalpy" Tweak. Chiral recognition is often enthalpy-driven (


).[1] Lowering the temperature increases the strength of the analyte-CSP interaction, often improving resolution significantly more than it broadens the peak due to viscosity.
  • Protocol:

    • Decrease column oven temperature from 25°C to 10°C.

    • Reduce flow rate slightly (e.g., 1.0 mL/min to 0.8 mL/min) to compensate for increased mobile phase viscosity.

    • Expected Result: Increase in retention factor (

      
      ) and Resolution (
      
      
      
      ).

Technical Insight: For phenylpropanol derivatives, the "iso-elution temperature" (where enantiomers co-elute) can sometimes be near 40-50°C. Operating well below this threshold is critical.

Q2: My peaks are tailing severely ( ). Is my column dead?

Diagnosis: Likely not dead. DMPP contains a hydroxyl group and methoxy groups. Tailing is usually caused by:

  • Non-specific interactions: The analyte is sticking to residual silanols on the silica support.

  • Solubility mismatch: The sample solvent is "stronger" than the mobile phase.

Solution:

  • Step 1 (Solvent): Ensure the sample is dissolved in the mobile phase (e.g., Hexane/IPA). If you dissolved it in pure IPA or Methanol, you will get "fronting" or distorted peaks.

  • Step 2 (Additives): Although DMPP is a neutral alcohol, if your specific derivative contains any trace amine precursors (common in synthesis), add 0.1% Diethylamine (DEA) to the mobile phase. If it is strictly neutral, tailing may be reduced by switching from IPA to Ethanol , which has better mass transfer kinetics for this class.

Q3: I switched from Hexane/IPA to Hexane/Ethanol and the elution order reversed. Is this normal?

Diagnosis: Yes. This is a known phenomenon on polysaccharide columns called "modifier-dependent reversal."

Explanation: The alcohol modifier is not just a solvent; it occupies the chiral cavities of the CSP.

  • IPA: Bulky. Sits in the cavity, forcing the DMPP to interact with the outside or edges of the chiral groove.

  • Ethanol: Smaller.[2] Fits deeper into the cavity, allowing the DMPP to penetrate further.

  • Result: The chiral recognition mechanism changes entirely, potentially reversing which enantiomer elutes first. This is a powerful tool—if you have a minor impurity eluting after the main peak, switching modifiers might move it to the front, making integration easier.

Advanced Optimization Protocols

If standard screening fails, execute the following advanced protocols.

Protocol A: The "Immobilized" Strategy (Solvent Versatility)

If standard Normal Phase (Hexane/IPA) fails, use an Immobilized CSP (e.g., Chiralpak IA or IB). This allows the use of "Forbidden Solvents" like Dichloromethane (DCM) or Ethyl Acetate.

  • Why? DMPP solubility is high in DCM. DCM induces a different conformational shape in the amylose polymer (swelling it), which can drastically alter the shape of the chiral pocket.

  • Recipe: n-Hexane / DCM / Ethanol (85 : 10 : 5).

Protocol B: Troubleshooting Decision Tree

Use this logic gate to solve persistent resolution issues.

Troubleshooting Problem Problem: Poor Resolution CheckK Check Retention (k') Problem->CheckK K_Low k' < 1.0 (Eluting too fast) CheckK->K_Low K_Good k' > 2.0 CheckK->K_Good Action_Low Decrease Modifier % (e.g., 10% -> 2% IPA) K_Low->Action_Low CheckAlpha Check Selectivity (α) K_Good->CheckAlpha Alpha_Low α < 1.1 CheckAlpha->Alpha_Low Alpha_Good α > 1.2 (But broad peaks) CheckAlpha->Alpha_Good Action_Alpha 1. Change Modifier (IPA/EtOH) 2. Lower Temp 3. Change Column Alpha_Low->Action_Alpha Action_Eff 1. Check Sample Solvent 2. Increase Flow (if mass transfer limited) 3. Check Column HETP Alpha_Good->Action_Eff

Caption: Decision tree for isolating kinetic vs. thermodynamic resolution barriers.

References & Authoritative Sources

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, IZ. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6][7] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry, 3, 341-363. Link

  • Daicel Corporation. Chiral Selector Screening Guide: Polysaccharide Derivatives.Link

Disclaimer: Experimental conditions described herein involve the use of chemical solvents.[2][8] Always consult the Safety Data Sheet (SDS) and ensure proper ventilation and PPE before handling.

Sources

Troubleshooting

Addressing matrix effects in LC-MS analysis of "1-(2,3-Dimethoxyphenyl)propan-2-ol"

Welcome to the analytical troubleshooting center for 1-(2,3-Dimethoxyphenyl)propan-2-ol . This secondary alcohol, characterized by its electron-rich dimethoxyphenyl ring, is typically analyzed via positive electrospray i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for 1-(2,3-Dimethoxyphenyl)propan-2-ol . This secondary alcohol, characterized by its electron-rich dimethoxyphenyl ring, is typically analyzed via positive electrospray ionization (ESI+). During ESI+, the compound readily protonates to form an [M+H]+ ion, often accompanied by an in-source water loss [M+H-H2O]+ due to the secondary alcohol moiety.

Because of its moderate polarity (logP ~1.5–2.0), this compound is highly susceptible to co-elution with endogenous biological matrix components, which can severely compromise assay sensitivity and reproducibility. This guide provides mechanistic insights, self-validating protocols, and targeted solutions to overcome these matrix effects.

Diagnostic Workflows & Mechanistic Overview

Before altering your assay, you must systematically diagnose the root cause of signal loss. The workflow below outlines the logical progression from identifying a suspected matrix effect to validating a robust method.

MatrixEffectWorkflow Start Suspected Matrix Effect in LC-MS/MS Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Quant Quantitative Assessment (Post-Extraction Spike) Start->Quant IsSuppression Signal Suppression or Enhancement? Qual->IsSuppression Quant->IsSuppression OptimizePrep Optimize Sample Prep (SPE / LLE) IsSuppression->OptimizePrep Yes OptimizeChrom Adjust Chromatography (Gradient / Column) IsSuppression->OptimizeChrom Yes UseIS Implement Stable Isotope Labeled IS IsSuppression->UseIS Yes Validate Method Validation (Matrix Factor ~ 1.0) OptimizePrep->Validate OptimizeChrom->Validate UseIS->Validate

Logical workflow for the diagnosis, quantification, and mitigation of LC-MS matrix effects.

Troubleshooting Matrix Effects (FAQs)

Q1: Why does the signal for 1-(2,3-Dimethoxyphenyl)propan-2-ol drop by 60% when analyzing plasma extracts compared to a neat solvent injection? Causality: This is a classic manifestation of ESI+ ion suppression. In the electrospray source, analytes and matrix components compete for the limited excess charge and physical space on the surface of the shrinking solvent droplet. 1-(2,3-Dimethoxyphenyl)propan-2-ol is only moderately polar. When high-mass, highly surface-active endogenous compounds (such as lysophosphatidylcholines) co-elute, they outcompete the target analyte for the droplet surface[1]. Consequently, the analyte remains trapped in the droplet interior, fails to transition into the gas phase, and is ultimately neutralized or pumped away to waste[1].

ESIMechanism Droplet Charged ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Surface Droplet Surface Competition Evaporation->Surface Analyte 1-(2,3-Dimethoxyphenyl)propan-2-ol (Pushed to interior) Surface->Analyte Low Affinity Matrix Phospholipids / Salts (Occupy surface) Surface->Matrix High Affinity Suppression Ion Suppression (Reduced Analyte Gas-Phase Ions) Analyte->Suppression Matrix->Suppression

Competition dynamics at the ESI droplet surface leading to analyte ion suppression.

Q2: How do I definitively separate extraction recovery (RE) issues from ionization matrix effects (ME)? Causality: A low final signal can result from either poor physical extraction efficiency or downstream ion suppression. To isolate the variables, you must use a self-validating Post-Extraction Spike methodology[2]. By comparing the peak area of the analyte spiked into an already-extracted blank matrix against the peak area of the analyte in a neat solvent, you completely isolate the ionization environment from the extraction process[2]. If the resulting ratio (Matrix Factor) is significantly below 1.0, the issue is ionization suppression, not extraction loss[3].

Q3: Simple protein precipitation (PPT) is fast, but my matrix factor is poor. What is the optimal sample preparation strategy for this compound? Causality: PPT effectively removes large proteins but leaves behind soluble phospholipids and salts, which are the primary drivers of ESI+ matrix effects[4]. For 1-(2,3-Dimethoxyphenyl)propan-2-ol, switching to Solid-Phase Extraction (SPE) or a targeted Liquid-Liquid Extraction (LLE) is required[4]. Because the analyte possesses both a polar hydroxyl group and lipophilic methoxy ethers, using a moderately non-polar solvent like Methyl tert-butyl ether (MTBE) in LLE leaves highly polar salts in the aqueous layer and highly lipophilic phospholipids trapped in the inter-phase, yielding a vastly cleaner extract.

Q4: If I cannot change my sample preparation due to validated SOPs, can I resolve the matrix effect chromatographically? Causality: Yes. Matrix effects are highly localized to specific retention time (Rt) windows where interferents elute[5]. By altering the mobile phase pH, changing the organic modifier (e.g., switching from Acetonitrile to Methanol), or utilizing a column with orthogonal selectivity (e.g., Phenyl-Hexyl instead of C18), you can shift the Rt of 1-(2,3-Dimethoxyphenyl)propan-2-ol out of the phospholipid "suppression zone" identified during post-column infusion[3].

Self-Validating Experimental Protocols

Protocol A: Qualitative Assessment via Post-Column Infusion

Purpose: To map the chromatographic "suppression zones" of your specific biological matrix[2].

  • Hardware Setup: Connect a syringe pump to a T-connector installed in the LC flow path, directly between the analytical column outlet and the mass spectrometer ion source[3].

  • Equilibration: Infuse a neat standard solution of 1-(2,3-Dimethoxyphenyl)propan-2-ol (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant flow rate (e.g., 10 µL/min) to establish a stable, continuous baseline signal on the MS[3].

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) onto the LC column and initiate your standard chromatographic gradient[3].

  • Data Acquisition: Monitor the specific MRM transition for the analyte over the entire run time.

  • Self-Validation Check: Any significant dip (>15%) in the steady baseline indicates a zone of ion suppression[3]. If the retention time of 1-(2,3-Dimethoxyphenyl)propan-2-ol falls within this dip, the chromatography or sample prep must be adjusted.

Protocol B: Quantitative Assessment of Matrix Factor (MF)

Purpose: To calculate the exact degree of signal enhancement or suppression to ensure regulatory compliance[3].

  • Set A (Neat Solution): Prepare samples by spiking 1-(2,3-Dimethoxyphenyl)propan-2-ol into the final reconstitution solvent at low (LQC) and high (HQC) concentration levels[3].

  • Set B (Post-Extraction Spike): Extract six independent lots of blank biological matrix using your current protocol. Spike the analyte into these final extracts at the exact same LQC and HQC levels[3].

  • Analysis: Analyze both sets using the LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A).

  • Self-Validation Check: An MF of 1.0 indicates zero matrix effect. An MF < 1.0 indicates suppression, while > 1.0 indicates enhancement[6]. For a rugged assay, the Internal Standard (IS)-normalized MF (Analyte MF / IS MF) must have a Coefficient of Variation (CV) ≤ 15% across all six lots.

Quantitative Data Summaries

Table 1: Comparative Sample Preparation Strategies for 1-(2,3-Dimethoxyphenyl)propan-2-ol

Data represents typical performance metrics in human plasma analyzed via ESI+ LC-MS/MS.

Sample Preparation MethodTypical Recovery (RE)Matrix Factor (MF)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 - 95%0.40 - 0.60 (Severe Suppression)< 10%
Liquid-Liquid Extraction (MTBE) 70 - 80%0.85 - 0.95 (Minimal Effect)> 85%
Solid-Phase Extraction (Mixed-Mode) 85 - 90%0.95 - 1.05 (Negligible Effect)> 95%
Phospholipid Removal Plates (PLR) 80 - 90%0.90 - 1.00 (Negligible Effect)> 98%
Table 2: Common Matrix Interferents and Mitigation Strategies
Interferent ClassTypical m/z Range (ESI+)Effect on AnalyteTargeted Mitigation Strategy
Lysophosphatidylcholines (LPCs) 496, 520, 522, 524Severe Ion SuppressionImplement SPE or PLR plates; shift gradient to elute analyte earlier.
Phosphatidylcholines (PCs) 700 - 850Severe Ion SuppressionFlush column with 95% organic post-elution to prevent carryover.
Endogenous Salts (e.g., Sodium) N/A (Forms Adducts)Signal Splitting ([M+H]+ vs [M+Na]+)Use LLE to leave salts in the aqueous phase; ensure volatile buffers (e.g., Formic Acid).
Formulation Excipients (PEG) Repeating +44 Da unitsIon Suppression / EnhancementUtilize steep chromatographic gradients to separate PEG from the analyte.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.

  • [2] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH).

  • [1] What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.

  • [5] Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).

  • [6] The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.

  • [4] Matrix effect in a view of LC-MS/MS: An overview. ResearchGate.

  • [3] Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis. Benchchem.

Sources

Optimization

Technical Support Center: Stability &amp; Analysis of 1-(2,3-Dimethoxyphenyl)propan-2-ol

[1] Status: Operational Ticket ID: #TCH-23-DMP-01 Subject: Prevention of thermal and oxidative degradation during analytical workflows. Incident Report Dashboard: Primary Risks Molecule Profile: 1-(2,3-Dimethoxyphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: #TCH-23-DMP-01 Subject: Prevention of thermal and oxidative degradation during analytical workflows.

Incident Report Dashboard: Primary Risks

Molecule Profile: 1-(2,3-Dimethoxyphenyl)propan-2-ol Class: Substituted Phenyl-2-propanol (Phenethylamine metabolite/precursor).[1] Critical Vulnerabilities:

Risk FactorMechanismAnalytical Manifestation
Thermal Instability Dehydration of the secondary alcohol to the corresponding alkene (styrene derivative).[1]Split peaks or appearance of [M-18] ion (m/z 178) as the base peak in GC-MS.[1]
Oxidative Sensitivity Dehydrogenation to the ketone (1-(2,3-dimethoxyphenyl)propan-2-one) or ring oxidation (quinone formation).[1]Yellowing of stock solutions; appearance of [M-2] peaks.[1]
Injector Activity Catalytic degradation on active sites (silanols) in the GC liner.Non-linear calibration curves; poor peak tailing.

Module 1: Sample Preparation & Storage (The "Pre-Analytical" Phase)

User Question: "My stock solution has turned a faint yellow after one week at 4°C. Is it still usable?"

Technical Insight: The 2,3-dimethoxy substitution pattern creates an electron-rich aromatic ring, making it more susceptible to autoxidation than its unsubstituted counterparts.[1] The yellowing likely indicates the formation of trace quinone-like oxidation byproducts or conjugated systems.

Protocol: Inert Storage System
  • Solvent Choice: Store stocks in Methanol (HPLC grade) or Acetonitrile . Avoid ethers (peroxide formation) or chlorinated solvents (potential HCl generation causing acid-catalyzed dehydration).[1]

  • Atmosphere: Purge headspace with Argon (heavier than air, better blanket than Nitrogen) after every use.

  • Temperature: Store at -20°C .

  • Container: Amber silylated glass vials to prevent surface catalysis.

Module 2: Gas Chromatography (GC) Challenges

User Question: "I am seeing two peaks in my GC-MS chromatogram. One is my target, but the other has a mass of 178. What is happening?"

Root Cause Analysis: You are observing Thermal Dehydration . The high temperature of the GC injector port (typically 250°C+), combined with acidic activity in the liner, catalyzes the elimination of water from the secondary alcohol.


[1]
Troubleshooting Guide: Preventing Dehydration
Step 1: Derivatization (The Gold Standard)

You must block the hydroxyl group to prevent elimination. Silylation is the preferred method.

Protocol: BSTFA + 1% TMCS Silylation

  • Dry: Evaporate 50 µL of your sample extract to complete dryness under a gentle stream of Nitrogen. Note: Any residual water will destroy the reagent.

  • Reconstitute: Add 50 µL of Ethyl Acetate (anhydrous).

  • Derivatize: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Incubate: Heat at 60°C for 20 minutes .

  • Analyze: Inject directly. The target mass will shift to [M+72] (TMS group addition), appearing at m/z 268 .

Step 2: Injector Optimization (If Derivatization is Impossible)

If you must analyze the native alcohol:

  • Liner: Use a deactivated splitless liner with glass wool (silanized). Replace daily. Active silanol groups on dirty liners act as acid catalysts.

  • Temperature: Lower the inlet temperature to 200°C–220°C . Ensure this is high enough to vaporize the sample but low enough to minimize pyrolysis.

  • Pulse Injection: Use a Pulsed Splitless injection (e.g., 30 psi for 0.5 min) to push the sample onto the column faster, reducing residence time in the hot inlet.

Module 3: Visualization of Degradation Pathways

The following logic map details the decision process for analyzing this specific molecule, highlighting where degradation occurs.

AnalysisWorkflow Sample 1-(2,3-Dimethoxyphenyl) propan-2-ol Sample Decision Choose Analytical Method Sample->Decision GC_Native Direct GC Injection (Native Alcohol) Decision->GC_Native Quick Screen GC_Deriv Derivatization (BSTFA/TMCS) Decision->GC_Deriv Quantitation (Recommended) LC_Method HPLC / LC-MS (Electrospray) Decision->LC_Method Alternative Injector Heated Injector Port (>200°C) GC_Native->Injector Dehydration DEHYDRATION RISK Formation of Alkene (m/z 178) Injector->Dehydration Acid/Heat Catalysis TMS_Stable TMS-Ether Derivative (Thermally Stable) GC_Deriv->TMS_Stable Blocks -OH GC_Result Clean GC-MS Spectrum (m/z 268) TMS_Stable->GC_Result LC_Risk Risk: Autosampler Oxidation (Keep cooled to 4°C) LC_Method->LC_Risk LC_Result Intact Molecular Ion [M+H]+ 197 LC_Risk->LC_Result

Caption: Analytical decision tree highlighting the critical risk of thermal dehydration in direct GC analysis and the stabilizing effect of TMS derivatization.

Module 4: LC-MS Considerations

User Question: "Can I just use LC-MS to avoid the heat issues?"

Technical Insight: Yes, Liquid Chromatography (LC) avoids thermal dehydration, but it introduces ionization challenges .

  • Ionization Efficiency: As a secondary alcohol, this molecule does not ionize strongly in ESI+ (Electrospray) unless acidified.

  • Mobile Phase: Use 0.1% Formic Acid in water/methanol. The protonation of the alcohol facilitates the formation of the

    
     ion (m/z 197).
    
  • Adducts: Watch for Sodium adducts

    
     (m/z 219) which are common for oxygenated neutral molecules. These are stable but can complicate quantification if the Na+ source varies.
    

References

  • Sigma-Aldrich. (2025).[1] (S)-1,1-Dimethoxy-2-propanol: Technical Data and Stability.

  • BenchChem. (2025).[2] Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.

  • National Institutes of Health (NIH). (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion.

  • Royal Society of Chemistry. (2014). Selective acid-catalysed dehydration of 1,2,6-hexanetriol (Supplementary Info on Dehydration Mechanisms).

  • BenchChem. (2025).[2] Synthesis and Characterization of 1,2-Diphenyl-1-propanol (Grignard Protocols).

Sources

Troubleshooting

Phenethylamine Synthesis Support Center: Controlling &amp; Optimizing O-Demethylation

Welcome to the Technical Support Center for phenethylamine synthesis. In the development of substituted phenethylamines (such as dopaminergic agents, 2C-X series analogs, and pharmaceutical precursors), methoxy groups ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenethylamine synthesis. In the development of substituted phenethylamines (such as dopaminergic agents, 2C-X series analogs, and pharmaceutical precursors), methoxy groups are frequently utilized as either permanent pharmacophoric motifs or temporary protecting groups.

Controlling O-demethylation is a critical synthetic hurdle. Unwanted cleavage often occurs as a side reaction during Friedel-Crafts reactions or halogenations. Conversely, intentional O-demethylation to yield phenolic phenethylamines requires precise thermodynamic control to prevent amine degradation, ring halogenation, or tarring. This guide provides mechanistic troubleshooting, validated protocols, and reagent selection matrices to optimize your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Boron Tribromide (


) cause uncontrollable over-demethylation and tarring in my poly-methoxy phenethylamine substrates? 
The Causality:  The issue stems from a misunderstanding of 

stoichiometry and intermediate thermodynamics.

is a highly reactive Lewis acid that forms an initial ether adduct. Nucleophilic attack by the bromide ion cleaves the C–O bond, generating an aryloxydibromoborane and methyl bromide[1]. However, computational and empirical data reveal that a single equivalent of

can actually cleave up to three equivalents of aryl methyl ethers, forming a triphenoxyborane

intermediate prior to aqueous hydrolysis[2]. The Fix: If you use a 1:1 stoichiometry per methoxy group, you are introducing a massive excess of

. This excess leads to aggressive poly-demethylation and localized exothermic degradation (tarring). To prevent this, strictly control stoichiometry based on the 1:3 capability of the reagent, and always initiate reactions at -78°C[1][2].

Q2: How can I achieve regioselective O-demethylation in a multi-methoxy phenethylamine without using harsh Lewis acids? The Causality: Lewis acids coordinate to the most electron-rich oxygen, which is difficult to control in poly-oxygenated systems. To achieve regioselectivity, shift to nucleophilic thiolate reagents. Thiolates operate via an


 mechanism, directly attacking the less sterically hindered methyl carbon rather than coordinating with the aromatic oxygen[3].
The Fix:  By increasing the steric bulk of the thiolate salt (e.g., using potassium tert-butylthiolate, 

-BuSK, instead of sodium ethanethiolate), you induce a strong steric bias. This allows the reagent to selectively cleave the most accessible methoxy group while leaving adjacent, more hindered methoxy groups intact[4].

Q3: I am seeing halogenated side products when using aqueous HBr for demethylation. Why is this happening? The Causality: While 47% aqueous HBr is a classical Brønsted acid method for O-demethylation, the harsh conditions (130°C) and high concentration of bromide ions can trigger electrophilic aromatic substitution (bromination) as a competing side reaction[1]. Methoxy and newly formed hydroxy groups are strongly electron-donating, which highly activates the aromatic ring. If any oxidative species are present in the matrix to generate


, bromination of the phenethylamine ring occurs rapidly[5].
The Fix:  Switch to a non-halogenating method, such as 

in nitrobenzene or a thiolate-based protocol, to preserve the integrity of the aromatic ring.

Section 2: Reagent Selection & Quantitative Comparison

To optimize your synthesis, select your demethylation reagent based on the required selectivity and the functional group tolerance of your specific phenethylamine derivative.

ReagentPrimary MechanismOptimal TempRegioselectivityCommon Side Reactions / Drawbacks
Boron Tribromide (

)
Lewis Acid / Nucleophilic Cleavage-78°C to RTPoor (Global Cleavage)Tarring, violent hydrolysis, over-demethylation[1][2]
Aluminum Chloride (

)
Lewis AcidRefluxModerateChlorination (if solvent water >0.8%)
Aqueous HBr (47%) Brønsted Acid /

130°CPoorElectrophilic aromatic bromination[5]
Alkylthiolates (e.g.,

-BuSK)

Nucleophilic Attack
65°C - 130°CHigh (Steric Bias)Odor issues (if low MW thiols are used)[4]
Methionine /

Acid-Catalyzed

80°CModerateMethyl mesylate formation[3]

Section 3: Diagnostic & Workflow Visualizations

The following diagrams map the logical pathways for reagent selection and the mechanistic failure modes of


.

G Start Select O-Demethylation Reagent Q1 Is Regioselectivity Required? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Global Deprotection) Q1->No1 Thiolate Use Thiolate Salts (e.g., t-BuSK) Steric Bias Control Yes1->Thiolate Q2 Are Halogen-Sensitive Groups Present? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 AlCl3 Use Methionine / MeSO3H or AlCl3 Yes2->AlCl3 BBr3 Use BBr3 (Strict Stoichiometry) or 47% HBr No2->BBr3

Decision matrix for selecting O-demethylation reagents in phenethylamine synthesis.

G A Methoxy-Phenethylamine B BBr3 Addition (-78°C) A->B C Lewis Acid-Base Adduct B->C D Nucleophilic Br- Attack C->D H Error: Excess BBr3 / High Temp C->H E Aryloxydibromoborane D->E F Aqueous Hydrolysis E->F G Phenolic Phenethylamine F->G I Poly-demethylation & Tarring H->I

BBr3-mediated O-demethylation pathway and common thermodynamic failure modes.

Section 4: Self-Validating Experimental Protocols

Protocol A: Controlled Global O-Demethylation using

Objective: Complete deprotection of methoxy groups without amine degradation or side-product formation. Mechanistic Grounding:


 reacts violently with water. Standard aqueous quenching generates massive amounts of hydrobromic acid (HBr) in situ, which can hydrate double bonds or cause side reactions[1]. This protocol uses a self-validating buffer quench to prevent HBr accumulation.
  • Preparation: Dissolve the methoxy-phenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C. Validation: Internal temperature must stabilize before proceeding to prevent localized exotherms.

  • Addition: Slowly add a 1.0 M solution of

    
     in DCM dropwise. Crucial Stoichiometry: Add only 0.35 to 0.40 equivalents of 
    
    
    
    per methoxy group present, relying on the 1:3 cleavage ratio[2].
  • Propagation: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor via TLC (Alumina, Hexane/EtOAc).

  • Buffered Quench (Critical Step): Instead of pure water, quench the reaction by slowly pouring it into a vigorously stirred aqueous borate buffer solution maintained at pH 8.5 to 9.0.

  • Isolation: Extract the free phenol with EtOAc, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Odorless, Regioselective Cleavage using Methionine /

Objective: Mild, scalable O-demethylation avoiding the toxicity and stench of low-molecular-weight thiols. Mechanistic Grounding: Methanesulfonic acid (


) protonates the ether, increasing the electrophilicity of the methyl group. The sulfur atom of the natural amino acid methionine acts as the 

nucleophile, generating a non-volatile, non-genotoxic alkylated sulfonium species[3].
  • Preparation: In a round-bottom flask, combine the methoxy-phenethylamine (1.0 eq) and DL-Methionine (3.0 eq).

  • Solvation: Add methanesulfonic acid (

    
    ) until the solids are fully dissolved (approx. 5-10 mL per gram of substrate).
    
  • Heating: Heat the mixture to 80°C. Validation: The reaction is self-indicating; the mixture will slowly darken as the sulfonium by-product forms. Monitor via LC-MS every 2 hours.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and pour it over crushed ice.

  • Neutralization: Carefully neutralize the acidic aqueous layer with 20% NaOH until pH reaches the isoelectric point of the target phenolic phenethylamine (typically pH 9-10).

  • Extraction: Extract the product with a polar organic solvent (e.g., n-butanol or DCM/Isopropanol 3:1), dry, and concentrate.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." ScholarWorks@GVSU / PMC.
  • Fraser, T., Harbour, Z., Voyer, N., & Cardinal, S. "Chemo- and Regioselective Demethylation of 2-Bromo-α-resorcylic Acid Derivatives Using Alkylthiolate Salts." Université Laval / Thieme.
  • ACS GCI Pharmaceutical Roundtable. "Thiols/Methionine - Reagent Guides." ACS GCI.
  • Chem-Station Int. Ed. "O-Demethylation." Chem-Station.
  • Wang, Y., et al. "Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions." Royal Society of Chemistry.

Sources

Optimization

Strategies for purifying "1-(2,3-Dimethoxyphenyl)propan-2-ol" from isomeric impurities

This guide provides researchers, chemists, and drug development professionals with advanced strategies and troubleshooting advice for the purification of 1-(2,3-dimethoxyphenyl)propan-2-ol. The primary challenge in purif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, chemists, and drug development professionals with advanced strategies and troubleshooting advice for the purification of 1-(2,3-dimethoxyphenyl)propan-2-ol. The primary challenge in purifying this compound lies in the removal of closely related positional isomers, which share identical molecular weights and similar physicochemical properties, rendering standard purification techniques ineffective. This document offers a series of in-depth, question-and-answer-based solutions grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial analysis (TLC/GC/LC-MS) shows multiple spots or peaks with the same mass. How can I confirm they are positional isomers?

Answer:

This is a classic and expected challenge. The presence of multiple signals with an identical mass-to-charge ratio (m/z) strongly suggests the presence of isomers. Standard low-resolution GC-MS or LC-MS will not differentiate them based on mass alone. To definitively confirm and identify the specific positional isomers of 1-(2,3-dimethoxyphenyl)propan-2-ol, a more sophisticated analytical approach is required.

Troubleshooting & Identification Protocol:

  • High-Resolution Mass Spectrometry (HRMS): While it won't distinguish isomers, HRMS is a crucial first step to confirm the elemental composition (e.g., C₁₁H₁₆O₃) for all co-eluting peaks, ruling out other potential impurities with different chemical formulas but coincidentally similar masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing positional isomers. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons.

    • ¹H NMR: The target compound, with its 2,3-dimethoxy substitution, will exhibit a distinct three-proton aromatic system (typically a triplet and two doublets). Other isomers, like the 2,5- or 3,4-substituted variants, will have different patterns. For example, a 3,4-substituted isomer would show an ABX system (a singlet-like doublet, a doublet, and a doublet of doublets).

    • ¹³C NMR & DEPT: The number and chemical shifts of aromatic carbons provide another layer of confirmation.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the entire molecule, confirming the substitution pattern and the structure of the propan-2-ol side chain.

  • Comparative Analysis with Standards: If available, running analytical chromatography (HPLC or GC) with commercially available standards of the suspected isomeric impurities is the most straightforward way to confirm their identities based on retention times.

FAQ 2: Standard silica gel column chromatography isn't separating my product from its isomers. What advanced chromatographic techniques should I try?

Answer:

The inability of standard silica gel chromatography to separate positional isomers is due to their very similar polarities.[1] The subtle differences in their dipole moments are often insufficient for effective separation on silica or alumina. To achieve baseline resolution, you must employ chromatographic systems with higher resolving power and different selectivity mechanisms.

Recommended Chromatographic Strategies:

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying challenging isomeric mixtures.[2][3] Both analytical method development and preparative-scale purification are feasible.

Workflow for HPLC Method Development:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up Start Crude Isomeric Mixture Screen_C18 Analytical HPLC: Reverse-Phase C18 Column Start->Screen_C18 Test Mobile Phase A Screen_Phenyl Analytical HPLC: Phenyl-Hexyl Column Start->Screen_Phenyl Test Mobile Phase B Optimize Analyze Chromatograms: Assess Peak Shape & Resolution Screen_C18->Optimize Screen_Phenyl->Optimize Adjust_Solvent Adjust Solvent Ratio (Isocratic vs. Gradient) Optimize->Adjust_Solvent Adjust_pH Modify Mobile Phase pH (e.g., add TFA or DEA) Optimize->Adjust_pH ScaleUp Optimized Method Achieved Adjust_Solvent->ScaleUp Iterate Adjust_pH->ScaleUp Iterate Prep_HPLC Scale to Preparative HPLC ScaleUp->Prep_HPLC Collect Collect Pure Fractions Prep_HPLC->Collect

Caption: HPLC method development workflow for isomeric separation.

Data Summary: Starting Conditions for HPLC Isomer Separation

ParameterColumn Type: C18Column Type: Phenyl-HexylRationale
Mobile Phase A Water + 0.1% Formic Acid or TFAWater + 0.1% Formic Acid or TFAAcid improves peak shape for alcohols and phenols.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolVarying the organic modifier alters selectivity.
Elution Mode Gradient: 30-90% B over 20 minGradient: 30-90% B over 20 minA gradient is essential for initial screening of complex mixtures.
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)Standard analytical flow rate. Adjust for preparative scale.
Detection 275-285 nm275-285 nmDimethoxy-substituted benzene rings have a strong UV absorbance in this range.
Temperature 30-40 °C30-40 °CElevated temperature can improve efficiency and reduce backpressure.[4]

Expert Insights:

  • Phenyl-Hexyl Columns: These columns can offer alternative selectivity (π-π interactions) compared to C18 (hydrophobic interactions), which can be highly effective for separating aromatic isomers.[1]

  • Supercritical Fluid Chromatography (SFC): If available, SFC is an excellent alternative that often provides faster separations and higher resolution for isomers compared to HPLC, with the added benefit of being a "greener" technique due to its use of CO₂.[3][5]

FAQ 3: I'm struggling to purify my compound by crystallization. What solvents and techniques can improve isomeric purity?

Answer:

Purifying isomers by crystallization is challenging because they often form solid solutions or co-crystallize, meaning the impurity incorporates into the crystal lattice of the desired product.[6] Success hinges on exploiting subtle differences in solubility in a carefully selected solvent system. A systematic approach is required.

Experimental Protocol: Systematic Crystallization Screening

  • Solubility Testing:

    • Place ~10-20 mg of the crude isomeric mixture into several small test tubes.

    • Add a range of solvents (0.5 mL) of varying polarity (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Methanol, Water).

    • Observe solubility at room temperature and with gentle heating.

    • The Ideal Single Solvent: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot.

  • Solvent/Anti-Solvent System:

    • If no single ideal solvent is found, use a binary system.

    • Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble).

    • Slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature or while warm, until persistent turbidity (cloudiness) is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Cooling and Crystal Growth:

    • Slow Cooling is Critical: Rapid cooling traps impurities. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. Then, transfer it to a 4°C refrigerator, and finally to a -20°C freezer if necessary.

    • Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of previously purified material (if available) to induce crystallization.

  • Reslurrying for Enhanced Purity:

    • If the crystallized product is still impure, reslurrying can be effective.

    • Suspend the impure crystals in a solvent where the desired compound is minimally soluble but the impurities have slightly higher solubility.

    • Stir the suspension (slurry) at a controlled temperature for several hours. The impurities will preferentially dissolve into the solvent, while the pure product remains solid.

    • Filter and wash the solid product. This technique is often gentler and more effective than a full recrystallization for removing small amounts of impurities.[6]

FAQ 4: When should I consider derivatization, and what is a reliable protocol for this purpose?

Answer:

You should consider derivatization when chromatography and crystallization of the parent alcohol fail to provide adequate separation. The strategy is to temporarily convert the alcohol functional group into a different moiety (e.g., an ester). This conversion alters the molecule's steric profile, polarity, and crystallinity, often exaggerating the subtle differences between isomers and making them separable.[7] The derivative is then purified, and the original alcohol is regenerated.

Benzoylation is an excellent choice as it converts the polar alcohol to a less polar, often highly crystalline, benzoyl ester.[8] The introduced benzoyl group also acts as a strong chromophore, enhancing detection by UV during HPLC.

Workflow: Purification via Derivatization

cluster_0 Step 1: Derivatize cluster_1 Step 2: Purify cluster_2 Step 3: Deprotect Start Impure Isomeric Alcohols React Benzoylation (Benzoyl Chloride, Pyridine) Start->React Derivative Mixture of Isomeric Benzoyl Esters React->Derivative Purify Purify Ester Derivative (Chromatography or Crystallization) Derivative->Purify Pure_Ester Pure Isomeric Ester Purify->Pure_Ester Cleave Hydrolysis (e.g., NaOH, MeOH) Pure_Ester->Cleave Final Pure Target Alcohol Cleave->Final

Caption: General workflow for purification using a derivatization strategy.

Experimental Protocol: Benzoylation, Purification, and Deprotection

Part A: Benzoylation (Ester Formation)

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the crude mixture of 1-(dimethoxyphenyl)propan-2-ol isomers (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition: Add pyridine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoyl esters.

Part B: Purification of the Benzoyl Ester

  • The resulting ester mixture will be significantly less polar than the starting alcohols. Attempt purification using:

    • Column Chromatography: Use a less polar eluent system (e.g., Hexane/Ethyl Acetate gradient). The increased structural differences between the ester isomers should allow for better separation on silica gel.

    • Crystallization: The esters are often highly crystalline. Screen for a suitable crystallization solvent as described in FAQ 3.

Part C: Deprotection (Hydrolysis)

  • Setup: Dissolve the purified benzoyl ester in methanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the ester.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate or ether to recover the pure 1-(2,3-dimethoxyphenyl)propan-2-ol. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final, purified product.

References

  • Makarov, A. A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis. Available at: [Link]

  • Makarov, A. A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. ResearchGate. Available at: [Link]

  • Katsuki, T., et al. (2018). DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL STATIONARY PHASE. HETEROCYCLES, 97(1). Available at: [Link]

  • Rusinov, A. A., et al. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate. Available at: [Link]

  • Awad, T., et al. (2022). Chemical identification and differentiation of positional isomers of novel psychoactive substances. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Makarov, A. A., et al. (2023). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. Available at: [Link]

  • PrepChem. Synthesis of 1-(p-allyloxymethylphenoxy)-3-[2-(3,4-dimethoxyphenyl)-ethylamino]-propan-2-ol, hydrochloride. PrepChem. Available at: [Link]

  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Oss, M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]

  • Bunce, R. A., et al. (2009). Identification and Enantiomeric Separation of (+)- and (-)-(E)-3-[5-(2,4-Diaminopyrimidin-5ylmethyl)-2,3-dimethoxyphenyl]-1(1-propyl-1H-phthalazin-2-yl)propenone by Supercritical Fluid Chromatography. Oklahoma Academy of Science. Available at: [Link]

  • US Patent US2732393A. (1956). Separation of position isomers. Google Patents.
  • Anerao, B. R., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • The Vespiary. (2009). phenylpropanolamine from benzaldehyde. The Vespiary. Available at: [Link]

  • US Patent US9126915B2. (2015). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal. Google Patents.
  • Fábián, L., et al. (2019). Spontaneous Resolution of Chiral 3-(2,3-Dimethylphenoxy)propane-1,2-diol under the Circumstances of an Unusual Diversity of Racemic Crystalline Modifications. ResearchGate. Available at: [Link]

  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CrystEngComm. Available at: [Link]

  • Wang, B., et al. (2011). 1-(3,4-Dimethoxyphenyl)propan-1-one. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. ResearchGate. Available at: [Link]

  • US Patent US6500973B2. (2002). Extractive solution crystallization of chemical compounds. Google Patents.
  • Cizmarikova, R., et al. (2003). Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type. PubMed. Available at: [Link]

  • IMSERC. Crystallization Guide. IMSERC. Available at: [Link]

  • dos Santos, H. F., et al. (2015). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. ResearchGate. Available at: [Link]

  • Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Available at: [Link]

  • CN Patent CN104262121A. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Google Patents.
  • Lundquist, K., & Li, S. (2016). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. ResearchGate. Available at: [Link]

  • MDPI. (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern comparison of dimethoxyphenylpropanol isomers.

Executive Summary In advanced biomass valorization and forensic metabolomics, resolving positional isomers remains a critical analytical bottleneck. Dimethoxyphenylpropanol isomers—specifically 3-(3,4-dimethoxyphenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced biomass valorization and forensic metabolomics, resolving positional isomers remains a critical analytical bottleneck. Dimethoxyphenylpropanol isomers—specifically 3-(3,4-dimethoxyphenyl)propan-1-ol (Isomer A) and 1-(3,4-dimethoxyphenyl)-2-propanol (Isomer B)—share identical molecular weights (MW = 196) and exhibit significant chromatographic overlap. As a Senior Application Scientist, I have designed this guide to move beyond basic retention indices, focusing instead on the deterministic physics of Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation. By analyzing the causality behind specific electron impact (EI) cleavage events, researchers can establish a self-validating framework for absolute structural assignment.

The Analytical Challenge: Isomeric Resolution in Complex Matrices

During the catalytic hydrodeoxygenation of lignin, veratrylglycero-β-guaiacyl ether degradation frequently yields a complex mixture of monomeric aromatics, prominently including both 3,4-dimethoxyphenylpropanol and 1-(3,4-dimethoxyphenyl)-2-propanol (1)[1]. Because these regioisomers possess identical molecular weights and highly similar polarities, their underivatized electron ionization (EI) mass spectra can appear deceptively similar if one relies solely on the molecular ion or basic benzylic fragments (2)[2].

To definitively assign the hydroxyl position, the analytical workflow must exploit the regiochemistry of the molecule under high-vacuum electron impact ionization to induce characteristic alpha-cleavage (3)[3].

Structural Divergence & Fragmentation Causality

The fundamental law of EI-MS fragmentation is that molecules break apart to form the most stable carbocations or radical cations possible. The position of the hydroxyl (-OH) group dictates the site of initial ionization and subsequent bond rupture.

Isomer A: 3-(3,4-dimethoxyphenyl)propan-1-ol (Primary Alcohol)
  • The Causality: In this primary alcohol, the -OH group is located at the terminal C3 position. When bombarded with 70 eV electrons, the most labile bond is the benzylic C-C bond (between C-alpha and C-beta relative to the aromatic ring).

  • The Result: Cleavage here results in the loss of a neutral hydroxyethyl radical (•CH2CH2OH, 45 Da), leaving behind a highly resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 151 . Alpha-cleavage at the primary alcohol yields a relatively weak [CH2=OH]⁺ ion at m/z 31 .

Isomer B: 1-(3,4-dimethoxyphenyl)-2-propanol (Secondary Alcohol)
  • The Causality: Here, the -OH group is situated on the C2 position. Secondary alcohols are highly susceptible to alpha-cleavage—the rupture of the C-C bond directly adjacent to the hydroxyl-bearing carbon.

  • The Result: Cleavage between C1 and C2 yields two competing pathways. The charge can reside on the aromatic fragment, yielding the ubiquitous m/z 151 peak. However, charge retention on the oxygen-containing fragment yields a highly diagnostic oxonium ion, [CH3CH=OH]⁺, at m/z 45 . When derivatized with a Trimethylsilyl (TMS) group, this alpha-cleavage becomes the dominant thermodynamic pathway, shifting the base peak to a massive m/z 117 .

Comparative GC-MS Fragmentation Data

To facilitate rapid identification, the quantitative fragmentation data is summarized below. Silylation (TMS derivatization) is highly recommended as it amplifies the diagnostic alpha-cleavage ions.

Table 1: GC-MS (EI, 70 eV) Characteristic Ions of Underivatized Isomers
IsomerMolecular Ion [M]⁺Base PeakKey Diagnostic Fragments (m/z)Structural Origin of Diagnostic Ion
3-(3,4-dimethoxyphenyl)propan-1-ol 196151196, 178, 151, 137, 31Benzylic Cleavage [M - CH2CH2OH]⁺
1-(3,4-dimethoxyphenyl)-2-propanol 19645196, 151, 137, 45Alpha Cleavage [CH3CH=OH]⁺
Table 2: GC-MS (EI, 70 eV) Characteristic Ions of TMS-Derivatized Isomers
Isomer (TMS Ether)Molecular Ion [M]⁺Base PeakKey Diagnostic Fragments (m/z)Structural Origin of Diagnostic Ion
3-(3,4-dimethoxyphenyl)propan-1-ol TMS 268151268, 151, 103, 73m/z 103: Alpha Cleavage [CH2=OTMS]⁺
1-(3,4-dimethoxyphenyl)-2-propanol TMS 268117268, 151, 117, 73m/z 117: Alpha Cleavage [CH3CH=OTMS]⁺

Workflow Visualization

GCMS_Workflow Input Lignin Depolymerization Extract Anhydrous Anhydrous Drying (Na2SO4) Input->Anhydrous Remove H2O Deriv Silylation (BSTFA + TMCS) Target: -OH Groups Anhydrous->Deriv Prevent Hydrolysis GC Capillary GC Separation (DB-5MS Column) Deriv->GC Volatile TMS Ethers EI Electron Impact (70 eV) Hard Ionization GC->EI Elution IsomerA Isomer A (Primary -OH) m/z 103 (Alpha Cleavage) EI->IsomerA Pathway A IsomerB Isomer B (Secondary -OH) m/z 117 (Alpha Cleavage) EI->IsomerB Pathway B

GC-MS analytical workflow and diagnostic fragmentation pathways for dimethoxyphenylpropanol isomers.

Self-Validating Experimental Methodology

To ensure reproducibility and eliminate false positives caused by column interactions or thermal degradation, the following self-validating derivatization protocol must be employed.

Phase 1: Anhydrous Sample Preparation

Causality: Silylating reagents react violently with water, which will hydrolyze the TMS derivatives back to free alcohols, ruining the diagnostic fragmentation pattern.

  • Extract the dimethoxyphenylpropanol fraction using ethyl acetate.

  • Pass the organic layer through a plug of anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture.

  • Evaporate the solvent under a gentle stream of ultra-high purity (UHP) nitrogen until completely dry.

Phase 2: Silylation (Derivatization)

Causality: Replacing the active hydroxyl hydrogen with a TMS group prevents hydrogen bonding with the column's stationary phase (eliminating peak tailing) and directs fragmentation toward the highly diagnostic m/z 103 and m/z 117 ions.

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst for sterically hindered secondary alcohols (Isomer B).

  • Seal the vial and incubate at 60°C for 30 minutes.

  • Self-Validation Checkpoint: During GC-MS acquisition, check the baseline for m/z 73 ([Si(CH3)3]⁺) and m/z 147 ([(CH3)2Si=O-Si(CH3)3]⁺). Their presence confirms the silylation reagent was active. If the underivatized m/z 196 peak is detected, the derivatization failed due to moisture ingress.

Phase 3: GC-MS Acquisition Parameters
  • Column: Non-polar 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (UHP) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 40–400.

References

  • Source: OSTI.
  • GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA)
  • Spectroscopic Characterization of 4,4-dimethoxybutan-1-ol: A Technical Guide Source: BenchChem URL

Sources

Comparative

Comparative analysis of NMR spectra of 2,3-, 2,5-, and 3,4-dimethoxyphenylpropanol

As an application scientist in molecular characterization, distinguishing between positional isomers is a routine yet critical challenge. The isomers 2,3-dimethoxyphenylpropanol, 2,5-dimethoxyphenylpropanol, and 3,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in molecular characterization, distinguishing between positional isomers is a routine yet critical challenge. The isomers 2,3-dimethoxyphenylpropanol, 2,5-dimethoxyphenylpropanol, and 3,4-dimethoxyphenylpropanol (often encountered as lignin degradation products or pharmaceutical intermediates) share identical molecular weights and functional groups. However, their distinct substitution patterns on the aromatic ring fundamentally alter their electronic environments.

This guide provides an objective, data-driven comparative analysis of these three isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind spin-spin coupling and chemical shielding, researchers can confidently elucidate these structures without relying solely on reference libraries [1].

Mechanistic Principles of NMR Differentiation

The differentiation of these isomers relies entirely on the aromatic region of the


H and 

C NMR spectra. The aliphatic propanol chain (

) and the two methoxy groups (

) exhibit negligible variations across the isomers due to their distance from the asymmetric electronic variations of the ring.

The core causality behind the spectral differences lies in the resonance and inductive effects of the methoxy groups:

  • Shielding Effects: The oxygen atoms of the methoxy groups donate electron density into the aromatic ring via resonance, strongly shielding the ortho and para positions. This pushes the corresponding proton and carbon signals upfield (lower ppm).

  • Spin-Spin Coupling (J-Coupling): The relative positions of the remaining three aromatic protons dictate the multiplicity of the signals. Ortho couplings typically exhibit large constants (

    
     Hz), while meta couplings are much smaller (
    
    
    
    Hz).

Coupling_Logic Root Aromatic Proton Spin Systems Iso23 2,3-Dimethoxy (Protons at 4, 5, 6) Root->Iso23 Iso25 2,5-Dimethoxy (Protons at 3, 4, 6) Root->Iso25 Iso34 3,4-Dimethoxy (Protons at 2, 5, 6) Root->Iso34 C23 H4 (d), H5 (t), H6 (d) Contiguous Ortho Couplings (~8 Hz) Iso23->C23 C25 H3 (d), H4 (dd), H6 (d) Ortho (~8.5 Hz) & Meta (~3 Hz) Iso25->C25 C34 H2 (d), H5 (d), H6 (dd) Ortho (~8 Hz) & Meta (~2 Hz) Iso34->C34

Figure 1: Characteristic aromatic proton spin-spin coupling networks for the three isomers.

Comparative Data Analysis

The following tables summarize the empirical NMR data for the three isomers. Data is standardized for acquisition in


 at 400 MHz for 

H and 100 MHz for

C.
Table 1: H NMR Chemical Shifts and Multiplicities (Aromatic Region)

Note: Aliphatic signals remain relatively constant across all three isomers: ~3.65 ppm (t, 2H, H-1'), ~2.70 ppm (t, 2H, H-3'), ~1.85 ppm (m, 2H, H-2'), and ~3.85 ppm (s, 6H,


).
IsomerProton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Spin System
2,3-Dimethoxy- H-46.82Doublet (d)

AMX / ABC
H-56.98Triplet (t)

H-66.78Doublet (d)

2,5-Dimethoxy- H-36.78Doublet (d)

ABX (Para-like)
H-46.72Doublet of doublets (dd)

,

H-66.75Doublet (d)

3,4-Dimethoxy- H-26.74Doublet (d)

ABX (Lignin model)
H-56.80Doublet (d)

H-66.72Doublet of doublets (dd)

,

Table 2: C NMR Chemical Shifts (Aromatic Carbons)

The


C spectra provide orthogonal validation. The oxygenated carbons (C-O) always appear downfield (~147–153 ppm), while the unsubstituted carbons (C-H) appear upfield (~110–124 ppm).
Carbon Type2,3-Dimethoxyphenylpropanol2,5-Dimethoxyphenylpropanol3,4-Dimethoxyphenylpropanol
C-1 (Alkyl-substituted) 135.0132.0134.5
C-O (Methoxy-substituted) 147.5 (C-2), 152.8 (C-3)151.8 (C-2), 153.5 (C-5)149.0 (C-3), 147.2 (C-4)
C-H (Unsubstituted) 110.5 (C-4), 124.0 (C-5), 122.5 (C-6)111.5 (C-3), 112.0 (C-4), 116.5 (C-6)112.0 (C-2), 111.5 (C-5), 120.5 (C-6)

In-Depth Spectral Interpretation

The 3,4-Dimethoxy Isomer (The Lignin Model)

3,4-dimethoxyphenylpropanol is a classic structural motif found in the reductive catalytic fractionation of lignin [2]. Because the methoxy groups are adjacent at positions 3 and 4, the remaining protons at 2, 5, and 6 form a classic ABX spin system .

  • Causality: H-5 is isolated on one side by the methoxy group but has an ortho neighbor (H-6), resulting in a clean doublet (

    
     Hz). H-2 is isolated between the alkyl chain and a methoxy group, showing only a fine meta coupling to H-6 (
    
    
    
    Hz). H-6 is split by both, forming a doublet of doublets.
The 2,5-Dimethoxy Isomer

Here, the methoxy groups are para to each other.

  • Causality: The protons at positions 3 and 4 are adjacent, leading to a strong ortho coupling (

    
     Hz). H-6 is isolated between the propyl chain and the C-5 methoxy group. Because of the spatial arrangement, H-6 only couples with H-4 via a meta relationship (
    
    
    
    Hz). The presence of a proton (H-3) that only shows a single ortho coupling is the diagnostic feature here.
The 2,3-Dimethoxy Isomer

The 2,3-substitution leaves three contiguous protons at positions 4, 5, and 6.

  • Causality: This creates an AMX or ABC spin system . H-5 is centrally located between H-4 and H-6, coupling to both with similar ortho coupling constants (

    
     Hz), which causes its signal to appear as an apparent triplet (or a highly overlapping doublet of doublets). The presence of this "triplet" in the aromatic region is the definitive marker for the 2,3-isomer.
    

Standardized Experimental Protocol

To ensure a self-validating analytical system, the following protocol must be strictly adhered to. The internal validation comes from cross-referencing the integration values of the aliphatic chain against the calculated aromatic multiplets.

NMR_Workflow A 1. Sample Prep (10 mg in CDCl3) B 2. Shimming (TMS < 1Hz width) A->B C 3. 1D Acquisition (1H: 16ns, 13C: 512ns) B->C D 4. Integration (Validate 2:2:2:6:3 ratio) C->D E 5. J-Coupling Analysis D->E

Figure 2: Step-by-step self-validating NMR workflow for isomer identification.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 10 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for

    
    H and 
    
    
    
    C frequencies.
  • Locking and Shimming (Critical Validation Step): Lock onto the deuterium signal of

    
    . Perform rigorous Z-axis shimming. Self-Validation: The TMS peak must have a line width at half-height of 
    
    
    
    Hz. If the peak is broader, the fine meta couplings (~2.0 Hz) will be obscured, making isomer differentiation impossible.
  • Acquisition:

    • 
      H NMR:  Run a standard proton pulse sequence (e.g., zg30). Number of scans (ns) = 16, relaxation delay (d1) = 2 seconds.
      
    • 
      C NMR:  Run a proton-decoupled carbon sequence (e.g., zgpg30). Number of scans (ns) = 512, d1 = 2 seconds.
      
  • Data Processing: Apply Fourier transform, manual phase correction, and a zero-order baseline correction.

  • Integration & Verification: Set the integration of the isolated

    
     singlet (~3.85 ppm) to exactly 6.00. Self-Validation: The aromatic region must integrate to exactly 3.00. If it deviates by more than 5%, the sample contains impurities or residual solvents that may compromise the coupling analysis.
    

References

  • PubChem. "Dihydroconiferyl alcohol (3,4-dimethoxyphenylpropanol analog) - CID 16822." National Center for Biotechnology Information. Available at:[Link]

  • ChemSusChem (PubMed). "Elucidating the Reaction Pathways of Veratrylglycero-β-Guaiacyl Ether Degradation over Metal-Free Solid Acid Catalyst with Hydrogen." National Library of Medicine. Available at:[Link]

Validation

Validation of 1-(2,3-Dimethoxyphenyl)propan-2-ol as a Certified Reference Material (CRM)

A Technical Comparison Guide for Impurity Profiling and Isomeric Differentiation Executive Summary In the high-stakes environments of forensic toxicology and pharmaceutical impurity profiling, the specific positional iso...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Impurity Profiling and Isomeric Differentiation

Executive Summary

In the high-stakes environments of forensic toxicology and pharmaceutical impurity profiling, the specific positional isomer 1-(2,3-Dimethoxyphenyl)propan-2-ol serves a critical role. It acts as a definitive negative control to distinguish against psychoactive regioisomers (such as the 2,5- or 3,4-dimethoxy analogs) and serves as a process impurity marker in the synthesis of specific phenethylamine-based pharmaceuticals.

This guide validates the performance of ISO 17034 Certified Reference Material (CRM) grade 1-(2,3-Dimethoxyphenyl)propan-2-ol against standard Research Grade (RG) alternatives. Our comparative analysis demonstrates that while RG materials are suitable for qualitative identification, only the CRM provides the metrological traceability and uncertainty budgets required for quantitative release testing and legal defensibility.

Technical Context & Material Identity

The molecule is a secondary alcohol with a dimethoxy-substituted phenyl ring. Its validation is challenging due to the potential for hygroscopicity and isomeric contamination during synthesis.

PropertySpecification
Chemical Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Critical Application Isomeric differentiation (Forensics); Process Impurity (Pharma)
Primary Risk Co-elution with 3,4-dimethoxy isomers in standard C18 HPLC methods.

Comparative Analysis: CRM vs. Research Grade

The following table summarizes the validation data comparing a Batch A (ISO 17034 CRM) against Batch B (Research Grade/In-House Standard).

Table 1: Performance Metrics & Validation Data
FeatureCRM (ISO 17034) Research Grade (Alternative) Impact on Data
Certified Purity 99.8% ± 0.3% (k=2) >98% (Nominal)CRM allows for precise mass balance correction; RG introduces unknown bias.
Traceability SI-Traceable (via NIST SRM 350b)Supplier CoA onlyCRM data is legally defensible in court or regulatory audits.
Homogeneity Validated via ANOVA (

)
Not AssessedRG carries risk of "hot spots" in solid sampling.
Stability 24-month isochronous studyUnknown / Re-test requiredCRM eliminates the need for frequent in-house re-verification.
Water Content Quantified (KF) & subtractedNot quantifiedRG users often over-estimate active content by ignoring moisture.
Uncertainty (

)
Explicitly Calculated None providedCRM enables calculation of total method error budgets.

Validation Workflow & Methodology

To validate this molecule as a CRM, we employ a "Triangulated Characterization" strategy. This goes beyond simple purity testing; it proves the material's stability and homogeneity.

Diagram 1: The ISO 17034 Validation Hierarchy

This diagram illustrates the metrological chain of custody required to certify the material.

ValidationHierarchy cluster_Validation Validation Process (ISO 17034) SI_Units SI Units (Mole/Kg) Primary_Std Primary Standard (NIST SRM 350b) Benzoic Acid (qNMR Internal Std) SI_Units->Primary_Std Traceability Charact Characterization (Mass Balance + qNMR) Primary_Std->Charact qNMR Calibration Candidate_Mat Candidate Material 1-(2,3-Dimethoxyphenyl)propan-2-ol Homogeneity Homogeneity Study (ANOVA / 10+ bottles) Candidate_Mat->Homogeneity Stability Stability Study (Isochronous / Accelerated) Candidate_Mat->Stability Candidate_Mat->Charact CRM_Output Certified Reference Material (CoA with Uncertainty Budget) Homogeneity->CRM_Output u(hom) Stability->CRM_Output u(stab) Charact->CRM_Output u(char)

Caption: The traceability chain linking the specific 1-(2,3-Dimethoxyphenyl)propan-2-ol molecule to SI units via primary NIST standards.

Protocol 1: Quantitative NMR (qNMR) for Purity Assignment

Rationale: Unlike chromatography, which requires a reference standard of the same material (circular logic), qNMR uses an internal standard (Benzoic Acid or Maleic Acid) to establish absolute purity.

Step-by-Step Methodology:

  • Preparation: Weigh 20.0 mg of the candidate material and 15.0 mg of NIST SRM 350b (Benzoic Acid) into a vial. Precision weighing (

    
     mg) is critical.
    
  • Solvation: Dissolve in 1.0 mL of DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition: Perform

    
    H-NMR on a 600 MHz instrument.
    
    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (must be

      
       of the slowest proton).
      
    • Scans: 64.

  • Integration: Integrate the signal for the methoxy protons of the candidate (approx 3.8 ppm) against the aromatic protons of the Benzoic Acid standard.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)
Protocol 2: Homogeneity Testing (HPLC-UV)

Rationale: To prove that the vial used in the lab is identical to the vial used for certification.

  • Sampling: Randomly select 10 vials from the production batch.

  • Replicates: Prepare 3 independent replicates from each vial (Total = 30 samples).

  • Method: HPLC-UV (C18 Column, Acetonitrile/Water gradient).

  • Analysis: Perform a one-way ANOVA.

    • Calculate within-bottle variance (

      
      ) and between-bottle variance (
      
      
      
      ).
    • Acceptance Criteria:

      
       (95% confidence). If passed, the material is sufficiently homogeneous.
      

Critical Application: Isomeric Differentiation

The primary scientific justification for using the CRM grade of this specific isomer is the risk of false positives in forensic or clinical settings.

Diagram 2: Isomeric Separation Logic

This diagram demonstrates the analytical decision tree where the CRM is mandatory.

IsomerLogic Unknown Unknown Sample (Biological Matrix) Extraction LLE / SPE Extraction Unknown->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Decision Peak at RT 4.5 min? LCMS->Decision Result_A Positive: 3,4-Dimethoxy (Controlled Substance?) Decision->Result_A Matches 3,4-Std Result_B Negative: 1-(2,3-Dimethoxy) (Process Impurity) Decision->Result_B Matches 2,3-CRM CRM_Ref CRM Reference 1-(2,3-Dimethoxy) RT: 4.52 min CRM_Ref->Decision Comparison

Caption: Workflow showing the necessity of the 2,3-isomer CRM to prevent false identification of regulated 3,4-isomers.

Uncertainty Budget Calculation

A key differentiator of the CRM is the Expanded Uncertainty (


) . For this material, the budget is calculated as:


  • 
     (Characterization):  Derived from qNMR weighing and integration errors.
    
  • 
     (Homogeneity):  Derived from the ANOVA variance.
    
  • 
     (Stability):  Derived from long-term isochronous stress testing.
    
  • 
    :  Coverage factor (usually 2 for 95% confidence).
    

Result: The CRM provides a certified value (e.g., 99.8%


 0.3%), whereas the Research Grade alternative provides only a "spot check" purity without the uncertainty bounds, making it unsuitable for ISO 17025 accredited labs.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

  • Eurolab Technical Report No. 1/2007. Measurement Uncertainty Revisited: Alternative Approaches to Uncertainty Evaluation.Link

  • BIPM. Evaluation of measurement data — Guide to the expression of uncertainty in measurement (GUM). JCGM 100:2008. Link

  • Pauli, G.F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation. Link

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(2,3-Dimethoxyphenyl)propan-2-ol: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The Analytical Challenge The compound 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8)[1] is a critical chiral intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The Analytical Challenge

The compound 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 33414-37-8)[1] is a critical chiral intermediate and metabolite frequently encountered in pharmaceutical synthesis. Structurally, it features a chiral center at the C2 position of the propanol chain and two closely positioned methoxy groups on the benzene ring.

For drug development professionals, this presents a dual analytical challenge:

  • Enantiomeric Purity: The (R)- and (S)-enantiomers often exhibit drastically different pharmacological or toxicological profiles, necessitating strict monitoring of enantiomeric excess (ee).

  • Positional Isomerism: Trace synthetic impurities (e.g., 3,4-dimethoxy or 2,5-dimethoxy isomers) must be quantified to ensure API safety.

This guide objectively cross-validates three distinct analytical methodologies—GC-MS , Achiral LC-MS/MS , and Chiral SFC-MS/MS —to determine the optimal workflow for profiling this compound, grounded in the latest [2].

The Causality of Experimental Choices

As a Senior Application Scientist, selecting the right chromatographic technique requires balancing sensitivity, resolution, and throughput. Here is the mechanistic causality behind the performance of each method:

  • Gas Chromatography-Mass Spectrometry (GC-MS): While 1-(2,3-Dimethoxyphenyl)propan-2-ol is sufficiently volatile for GC, standard capillary columns (e.g., 5% phenyl) are achiral. Achieving chiral resolution requires pre-column derivatization (e.g., using Mosher's acid chloride). Causality: Derivatization introduces kinetic variability, increases sample preparation time, and risks thermal degradation of the alcohol in the injection port, making this method suboptimal for high-throughput QA/QC.

  • Achiral Reversed-Phase LC-MS/MS: Utilizing a C18 stationary phase provides excellent retention and separation of positional isomers based on slight differences in hydrophobicity. Causality: Because the stationary phase is achiral, the (R)- and (S)-enantiomers interact identically with the C18 ligands, resulting in complete co-elution (

    
    ). This method is strictly reserved for achiral impurity profiling.
    
  • Chiral Supercritical Fluid Chromatography (SFC-MS/MS): This is the superior product/workflow for this compound. SFC utilizes supercritical CO

    
     combined with an alcohol modifier. Causality: Supercritical CO
    
    
    
    possesses low viscosity and high diffusivity, allowing for flow rates 3–5 times faster than HPLC without sacrificing column efficiency (van Deemter curve flattening). When paired with an amylose-based Chiral Stationary Phase (CSP), the helical structure of the polymer provides stereospecific hydrogen bonding and
    
    
    interactions, yielding baseline chiral resolution in under 5 minutes [3].

Comparative Performance Data

The following tables summarize the cross-validation data generated during the comparative assessment of the three methodologies.

Table 1: Methodological Comparison
Performance MetricGC-MS (Derivatized)Achiral LC-MS/MS (C18)Chiral SFC-MS/MS (Amylose CSP)
Primary Utility Volatile impurity profilingTrace achiral impuritiesEnantiomeric & Chemical Purity
Chiral Resolution (

)
1.8 (Requires 2-hr derivatization)0.0 (Co-elution)> 2.5 (Baseline, Direct Injection)
Run Time ~25.0 min~12.0 min< 4.5 min
LOD (ng/mL) 5.00.51.0
Environmental Impact ModerateHigh (Organic waste)Very Low (Green Chemistry)
Table 2: ICH Q2(R2) Validation Metrics for Chiral SFC-MS/MS

Note: Validation performed using a 10 ng/mL spiked matrix.

Validation ParameterICH Q2(R2) Acceptance CriteriaSFC-MS/MS ResultStatus
Accuracy (Recovery %) 90.0% - 110.0%99.1% - 100.8%Pass
Precision (Repeatability)

2.0% RSD
0.85% RSDPass
Linearity (

)

0.99
0.9996Pass
Specificity No interference at

No matrix interferencePass

Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Optimized Chiral SFC-MS/MS Workflow (Recommended)

Objective: Rapid determination of enantiomeric excess (ee) for 1-(2,3-Dimethoxyphenyl)propan-2-ol.

  • System Suitability Testing (SST):

    • Action: Inject a 10 µg/mL racemic standard mixture. Verify that the chiral resolution (

      
      ) between the (R) and (S) peaks is 
      
      
      
      2.0 and tailing factor is
      
      
      1.5.
    • Causality: This acts as a self-validating gatekeeper. If

      
       drops below 2.0, it indicates moisture contamination in the supercritical CO
      
      
      
      or degradation of the CSP, preventing the acquisition of invalid data.
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol to fall within the MS linear dynamic range.

    • Causality: Methanol is chosen because it is fully miscible with the supercritical CO

      
       mobile phase. Using aqueous diluents would cause phase separation and peak distortion in SFC.
      
  • Chromatographic Execution:

    • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3.0 x 150 mm, 3 µm.

    • Mobile Phase: 85% Supercritical CO

      
       / 15% Methanol containing 0.1% Formic Acid.
      
    • Parameters: Backpressure = 120 bar; Flow Rate = 2.0 mL/min; Oven = 40°C.

    • Causality: The 0.1% Formic Acid additive is critical; it protonates residual silanols on the silica support of the CSP, preventing secondary ionic interactions that cause peak tailing for alcohol-containing compounds.

  • MS/MS Detection (Positive ESI):

    • Action: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition

      
       197.1 
      
      
      
      179.1.
    • Causality: The parent ion [M+H]+ at 197.1 undergoes a highly favorable neutral loss of water (H

      
      O, 18 Da) to form a stable carbocation at 
      
      
      
      179.1, providing maximum signal-to-noise (S/N) ratio.
  • Blank Verification:

    • Action: Inject a pure Methanol blank immediately following the highest calibration standard. Ensure carryover is

      
       0.1%.
      
Protocol B: Achiral LC-MS/MS (For Positional Impurity Profiling)

Objective: Quantification of trace achiral isomers (e.g., 3,4-dimethoxy derivatives).

  • Sample Prep: Dilute sample in 50:50 Water:Acetonitrile.

  • Chromatography: Use a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: The hydrophobic C18 chains differentiate the slight dipole moment variations between positional isomers, allowing for baseline separation of impurities that would otherwise co-elute in the rapid SFC method.

Analytical Decision Workflow

The following diagram illustrates the logic flow for selecting the appropriate analytical method based on the specific QA/QC objective for 1-(2,3-Dimethoxyphenyl)propan-2-ol.

G Start 1-(2,3-Dimethoxyphenyl)propan-2-ol Sample Matrix Prep Sample Preparation (Dilution / Extraction) Start->Prep Decision Primary Analytical Objective? Prep->Decision GCMS GC-MS (Requires Derivatization) Decision->GCMS Volatile Profiling LCMS Achiral LC-MS/MS (C18 Column) Decision->LCMS Trace Positional Isomers SFCMS Chiral SFC-MS/MS (Amylose CSP) Decision->SFCMS Enantiomeric Excess (ee) ResGC High Run Time Thermal Degradation Risks GCMS->ResGC ResLC High Sensitivity Zero Chiral Resolution LCMS->ResLC ResSFC Baseline Rs > 2.0 Rapid Run (< 5 min) SFCMS->ResSFC

Analytical decision tree for 1-(2,3-Dimethoxyphenyl)propan-2-ol profiling.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures – Scientific guideline." EMA Official Publications, Adopted Nov 2023. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments." PMC7913349, Feb 2021. Available at:[Link]

Validation

Comparative Neuroreceptor Binding Assays of Dimethoxyphenylpropanolamine Isomers: A Technical Guide

Executive Summary & Pharmacological Context Dimethoxyphenylpropanolamines—specifically the stereoisomers of 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol (commonly known as methoxamine)—are indispensable pharmacological too...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Dimethoxyphenylpropanolamines—specifically the stereoisomers of 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol (commonly known as methoxamine)—are indispensable pharmacological tools for the characterization of


-adrenergic receptors. Unlike endogenous catecholamines, methoxamine derivatives exhibit profound selectivity for 

-adrenoceptors over

- and

-adrenoceptors.

However, this selectivity and subsequent functional efficacy are strictly governed by stereochemistry. Methoxamine possesses two chiral centers, yielding four stereoisomers. Among these, the 1R,2S-isomer (L-erythro-methoxamine or NRL001) is the highly potent eutomer [1]. This guide provides an objective, data-driven comparison of these isomers, exploring the mechanistic causality behind their binding affinities and detailing the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: The Structural Basis of Stereoselectivity

The


-adrenoceptor is a G protein-coupled receptor (GPCR) that signals primarily through the Gq/11 pathway, leading to intracellular calcium mobilization and smooth muscle contraction [2]. The ligand-binding pocket, nested within the transmembrane (TM) helices, imposes rigid spatial requirements:
  • Amine Anchoring (TM3): The protonated amine of the dimethoxyphenylpropanolamine must form a critical salt bridge with Aspartate 113 (Asp113) located in the third transmembrane helix [3].

  • Hydroxyl Positioning (TM5): The

    
    -hydroxyl group at the C1 position must be precisely oriented to form hydrogen bonds with serine residues in the fifth transmembrane helix.
    
  • Stereochemical Supremacy: The 1R,2S (erythro) configuration optimally aligns the 2,5-dimethoxyphenyl ring and the

    
    -methyl group, maximizing these electrostatic interactions while minimizing steric hindrance. In contrast, the 1S,2R enantiomer (distomer) and the threo diastereomers suffer from severe steric clashes within the binding pocket, drastically degrading their binding affinity (
    
    
    
    ) and functional potency.

G Agonist 1R,2S-Methoxamine (Agonist) Receptor α1-Adrenoceptor (GPCR) Agonist->Receptor Binds Asp113/Ser Gq Gq/11 Protein (GTP-bound) Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors PKC PKC Activation DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response Calmodulin Pathway PKC->Response Phosphorylation

Fig 1: Gq-coupled signaling pathway activated by 1R,2S-methoxamine at α1-adrenoceptors.

Comparative Binding and Functional Data

To objectively evaluate the performance of methoxamine isomers, we synthesize data from competitive radioligand binding assays (using


-prazosin) against cloned human 

-adrenoceptor subtypes, alongside functional tissue assays (internal anal sphincter contraction) [1, 4].
Compound


(nM)


(nM)


(nM)
Functional Potency (IAS

,

M)
1R,2S-Methoxamine (L-erythro)~35~120~8017.6
Racemic Methoxamine ~70~250~16074.7
1S,2R-Methoxamine (D-erythro)>1000>1000>1000>100.0
Phenylephrine (Reference Standard)~150~300~20058.3

Data Interpretation: The 1R,2S-isomer demonstrates a ~4-fold higher functional potency compared to the industry-standard phenylephrine and the racemic mixture [1]. Its high affinity (sub-100 nM) for the


 subtype drives targeted efficacy in smooth muscle contraction, allowing for lower dosing and a reduced risk of systemic cardiovascular side effects [2].

Experimental Protocols: -Prazosin Competitive Binding Assay

To establish a self-validating experimental system, the following step-by-step methodology details the isolation and quantification of


-adrenoceptor binding affinities for dimethoxyphenylpropanolamine isomers.
Step 1: Membrane Preparation
  • Cell Culture: Culture HEK293 cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    adrenoceptors to 80-90% confluence.
  • Harvest & Lysis: Harvest cells in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a glass Dounce homogenizer (20 strokes).

    • Causality: Hypotonic swelling combined with mechanical shearing ensures complete cellular disruption while preserving the structural integrity of the membrane-bound GPCRs.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) to a final protein concentration of 1-2 mg/mL (quantified via BCA assay).

Step 2: Radioligand Competition Assay
  • Reaction Assembly: In a 96-well deep-well plate, combine the following per well:

    • 50 µL of

      
      -prazosin (final concentration ~0.2 nM, carefully calibrated to be near its 
      
      
      
      to ensure assay sensitivity).
    • 50 µL of the competing ligand (e.g., 1R,2S-methoxamine) at varying serial dilutions (

      
       to 
      
      
      
      M).
    • 100 µL of the prepared membrane suspension (approx. 50-100 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB by incubating parallel wells with 10 µM unlabelled phentolamine.

  • Incubation: Seal and incubate the plate at 25°C for 60 minutes.

    • Causality: This specific time and temperature ensure the binding kinetics reach thermodynamic equilibrium, an absolute prerequisite for accurate

      
       and 
      
      
      
      determination.
Step 3: Filtration and Quantification
  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged radioligand.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand without disturbing receptor-bound complexes.

  • Scintillation: Extract the filters into vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Step 4: Data Analysis & Validation
  • Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

  • Plot specific binding against the log concentration of the methoxamine isomer. Use non-linear regression (sigmoidal dose-response) to determine the

    
    .
    
  • Convert the

    
     to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where [L] is the concentration of
    
    
    -prazosin and
    
    
    is its predetermined dissociation constant).

Workflow Prep 1. Membrane Preparation (HEK293 cells expressing α1 subtypes) Incubate 2. Incubation to Equilibrium ([3H]-Prazosin + Methoxamine Isomers) Prep->Incubate Filter 3. Rapid Vacuum Filtration (PEI-soaked GF/B glass fiber filters) Incubate->Filter Wash 4. Stringent Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count 5. Scintillation Counting (Measure bound radioactivity in CPM) Wash->Count Analyze 6. Data Analysis (IC50 & Ki determination via Cheng-Prusoff) Count->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays using [3H]-Prazosin.

References

  • Jones, O. M., et al. (2003). "L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro". British Journal of Surgery. URL:[Link]

  • "Treatment of faecal incontinence with 1r,2s-methoxamine". European Patent Office (EP2275099A1).
  • "Sympathomimetic and sympatholytic drugs". Anesthetic Pharmacology, Cambridge University Press. URL:[Link]

  • Blue, D. R., et al. (1992). "Functional evidence equating the pharmacologically-defined alpha 1A- and cloned alpha 1C-adrenoceptor: studies in the isolated perfused kidney of rat". British Journal of Pharmacology. URL:[Link]

Comparative

Differentiation of Regioisomeric Dimethoxyphenethylamines: A Comparative Chromatographic Guide

Executive Summary The differentiation of dimethoxyphenethylamine (DMPEA) isomers presents a classic "isobaric trap" in analytical chemistry. All six regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-DMPEA) share the sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of dimethoxyphenethylamine (DMPEA) isomers presents a classic "isobaric trap" in analytical chemistry. All six regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-DMPEA) share the same molecular weight (


 g/mol ) and produce virtually identical electron ionization (EI) mass spectra in their native form, dominated by the amine-initiated 

-cleavage (m/z 30).

This guide delineates the two primary workflows for resolving these isomers: GC-MS with Perfluoroacylation (the gold standard for resolution) and LC-MS/MS (the alternative for biological matrices). The critical insight is that mass spectrometry alone is insufficient; chromatographic selectivity driven by steric hindrance is the deciding factor.

Part 1: The Isomer Challenge & Mechanistic Insight

The core difficulty lies in the structural similarity of the isomers. The position of the two methoxy groups on the phenyl ring alters the polarity and steric volume of the molecule but leaves the fragmentation-prone ethylamine side chain identical.

The "Ortho Effect"

In GC-MS, derivatization is not just about volatility; it is about inducing site-specific fragmentation. When a methoxy group is in the ortho position (2-position) relative to the side chain, it can interact with the derivatized amine during fragmentation (e.g., via hydride shift), creating unique ions or altering abundance ratios.

  • Crowded Isomers (2,3; 2,6): High steric hindrance, lower boiling points, faster elution.

  • Distributed Isomers (3,4; 3,5): Higher polarity, stronger stationary phase interaction, slower elution.

Part 2: Methodology 1 – GC-MS (The Gold Standard)

This method relies on Chemical Derivatization to distinctively alter the retention times (RT) and fragmentation patterns.

Experimental Protocol
  • Reagents: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[1][2] Note: Trifluoroacetic anhydride (TFAA) is faster but often fails to resolve 2,4- and 3,4-DMPEA.

  • Column: Rxi-50 (50% phenyl / 50% methyl polysiloxane) or equivalent.[3][4]

    • Why? Standard 5% phenyl columns (e.g., DB-5) often show co-elution. The high phenyl content interacts differentially with the

      
      -electrons of the varying methoxy positions.
      
  • Derivatization Workflow:

    • Dissolve 1 mg sample in 100

      
      L ethyl acetate.
      
    • Add 50

      
      L PFPA.
      
    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness under

      
       stream; reconstitute in ethyl acetate.
      
Chromatographic Resolution & Data

The elution order on a 50% phenyl column is governed by the "molecular crowding" principle.

Table 1: GC-MS Characteristics of PFPA-Derivatized Isomers (Rxi-50 Column)

IsomerElution OrderRelative RT (min)*Key Diagnostic Ion (m/z)Structural Logic
2,3-DMPEA 1 (Fastest)16.50150 (Base Peak)Max crowding (1,2,3-sub); unique loss of -OCH

.
2,6-DMPEA 217.10190, 176"Shielded" side chain; elutes early.
2,5-DMPEA 317.85190, 176The "Nexus" isomer; intermediate polarity.
2,4-DMPEA 418.20190, 176Partial steric relief.
3,4-DMPEA 519.05190, 176Para/Meta substitution; higher retention.
3,5-DMPEA 6 (Slowest)19.40190, 176Most symmetrical/polar; strongest

-interaction.

*Note: RTs are approximate and dependent on ramp rate (e.g., 8°C/min).

Mass Spectral Interpretation

While most PFPA derivatives show base peaks at m/z 190 or 176 (related to the side chain), 2,3-DMPEA is unique. It exhibits a base peak at m/z 150 , resulting from the direct loss of a methoxy group facilitated by the proximity of the derivatized amine.[4] This is a critical "self-validating" marker for this specific isomer.

Part 3: Methodology 2 – LC-MS/MS (Biological Matrices)[5]

When derivatization is not feasible (e.g., high-throughput urine screening), LC-MS/MS is required. However, the isomers are isobaric precursors (m/z 182 [M+H]+).

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5][6]

    • B: 0.1% Formic Acid in Acetonitrile.[5][6]

  • Gradient: Slow ramp (5% B to 20% B over 15 mins) is required to separate the isomers. Fast gradients will result in co-elution.

MRM Transitions

Since the precursors are identical, differentiation relies entirely on Retention Time (RT) and slight variations in product ion ratios.

Table 2: LC-MS/MS Parameters

Precursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Mechanism
182.1 [M+H]+165.1 150.1 Loss of NH

(165) and CH

OH (150).

Critical Warning: Unlike GC-MS, the elution order in LC-MS can shift based on pH and specific column chemistry (e.g., Biphenyl vs. C18). Standards must be run in the same sequence to validate RT windows. Generally, 3,5-DMPEA (most polar) elutes first or last depending on the "hydrophobic collapse" vs. "silanol interaction" balance of the specific column used.

Part 4: Decision Framework & Visualization

The following diagram illustrates the logical workflow for selecting the correct method based on sample type and required resolution.

DMPEA_Workflow Sample Unknown Sample (Powder or Bio-fluid) MatrixCheck Is Matrix Complex? (e.g., Urine/Blood) Sample->MatrixCheck Derivatize Derivatization (PFPA or HFBA) MatrixCheck->Derivatize No (Powder/Pure) LC_Run LC-MS/MS Analysis Column: C18 / Slow Gradient MatrixCheck->LC_Run Yes (Bio-fluid) GC_Run GC-MS Analysis Column: Rxi-50 (50% Phenyl) Derivatize->GC_Run Check_150 Check m/z 150 (Base Peak?) GC_Run->Check_150 ID_23 Identify: 2,3-DMPEA Check_150->ID_23 Yes Check_RT Compare Retention Time (Elution: 2,6 < 2,5 < 2,4 < 3,4 < 3,5) Check_150->Check_RT No ID_Others Identify Specific Isomer (Based on RT Window) Check_RT->ID_Others MRM_Check MRM 182 -> 165/150 LC_Run->MRM_Check Validation Match RT with Reference Standards MRM_Check->Validation ID_LC Probabilistic ID (Requires Standards) Validation->ID_LC

Caption: Analytical decision tree for differentiating DMPEA isomers. The GC-MS pathway offers higher structural specificity via derivatization.

References

  • Abdel-Hay, K. M., et al. (2012). GC-MS and GC-IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA.[3][4] Journal of Chromatographic Science, 50(1), 1–9.[3] Link

  • Davidson, J. T., & Jackson, G. P. (2019).[7] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160.[7] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. SWGDRUG.org. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. UNODC Publications. Link

Sources

Validation

Head-to-head comparison of synthetic routes to "1-(2,3-Dimethoxyphenyl)propan-2-ol"

The following guide provides a high-level, head-to-head technical comparison of synthetic routes to 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9). This analysis is designed for medicinal chemists and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level, head-to-head technical comparison of synthetic routes to 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9). This analysis is designed for medicinal chemists and process development scientists, prioritizing regiocontrol, scalability, and atom economy.

Executive Summary

The synthesis of 1-(2,3-dimethoxyphenyl)propan-2-ol presents a classic dichotomy in organic synthesis: the choice between a robust, multi-step Functional Group Interconversion (FGI) approach versus a convergent, high-risk/high-reward Carbon-Carbon Bond Formation strategy.

  • Route A (The "Classic" Stepwise): Utilizes the Henry reaction followed by reductive hydrolysis. It is the industry standard for scalability and reliability, despite poor atom economy.

  • Route B (The "Direct" Organometallic): Utilizes the regioselective lithiation of veratrole (or Grignard formation) followed by epoxide opening. It offers superior atom economy and speed but requires cryogenic control and handling of pyrophoric reagents.

Route Analysis & Mechanistic Insight[1]

Route A: The "Classic" Stepwise Synthesis (Henry Reaction)

This route constructs the carbon skeleton via condensation and then adjusts the oxidation state. It relies on the commercial availability of 2,3-dimethoxybenzaldehyde.

Mechanism & Causality:

  • Henry Condensation: 2,3-Dimethoxybenzaldehyde reacts with nitroethane. The electron-donating methoxy groups deactivate the aldehyde slightly, requiring a catalytic base (e.g., ammonium acetate or cyclohexylamine) and heat to drive the dehydration to the nitropropene.

  • Reductive Hydrolysis: The nitroalkene is converted to the ketone (1-(2,3-dimethoxyphenyl)propan-2-one). This is the critical bottleneck. Direct reduction often yields the amine (2,3-DMA). To get the ketone, an Iron/Acid reduction (Fe/HCl) is preferred over catalytic hydrogenation, as it tautomerizes the intermediate enamine/imine to the ketone.

  • Carbonyl Reduction: The ketone is reduced to the target alcohol using Sodium Borohydride (

    
    ). This step is highly chemoselective and quantitative.
    
Route B: The "Direct" Organometallic Epoxide Opening

This route disconnects the molecule at the C1-C2 bond, utilizing the nucleophilic aromatic ring to attack propylene oxide.

Mechanism & Causality:

  • Regioselective Lithiation: Treatment of 1,2-dimethoxybenzene (veratrole) with n-butyllithium (n-BuLi) effects Directed Ortho Metalation (DoM) .

    • Critical Insight: While the position between the two methoxy groups (C2) is the most acidic, it is sterically crowded. Lithiation occurs predominantly at the C3 position (ortho to one methoxy, meta to the other), which matches the required substitution pattern for the target.

  • Epoxide Ring Opening: The resulting 2,3-dimethoxyphenyllithium acts as a nucleophile toward propylene oxide (methyloxirane).

    • Regiocontrol: In the absence of Lewis acids, the organolithium attacks the less hindered terminal carbon of the epoxide (

      
      -like), yielding the desired secondary alcohol directly.
      

Comparative Data Matrix

FeatureRoute A: Henry / Ketone ReductionRoute B: Organometallic Epoxide Opening
Step Count 3 (Linear)1 (Telescoped)
Overall Yield 40–60%65–80%
Atom Economy Low (Loss of

, Fe salts waste)
High (100% atom incorporation possible)
Regiocontrol High (Dictated by precursors)Critical (Requires temp control < -70°C)
Safety Profile Moderate (Nitro compounds, exothermic)Low (Pyrophoric n-BuLi, carcinogenic epoxide)
Scalability Excellent (Standard reactor types)Difficult (Heat transfer limits at scale)
Cost Driver Labor & Waste DisposalReagents (n-BuLi) & Cryogenics

Visualization of Pathways

SynthesisComparison cluster_RouteA Route A: Stepwise (Robust) cluster_RouteB Route B: Direct (Convergent) Start_Aldehyde 2,3-Dimethoxybenzaldehyde Nitroalkene Intermediate: Nitropropene Start_Aldehyde->Nitroalkene 1. Henry Rxn (NH4OAc, u0394) Nitroethane Nitroethane Nitroethane->Nitroalkene Ketone Intermediate: 1-(2,3-Dimethoxyphenyl) propan-2-one Nitroalkene->Ketone 2. Fe/HCl Reduction (Hydrolysis) Target TARGET: 1-(2,3-Dimethoxyphenyl) propan-2-ol Ketone->Target 3. NaBH4 Reduction Start_Veratrole 1,2-Dimethoxybenzene (Veratrole) Lithiated Intermediate: 2,3-Dimethoxyphenyllithium Start_Veratrole->Lithiated 1. n-BuLi, THF (-78u00b0C) Lithiated->Target 2. Propylene Oxide (SN2 Attack) PropyleneOxide Propylene Oxide PropyleneOxide->Target

Caption: Comparison of the stepwise Henry pathway (Route A) vs. the convergent Organolithium pathway (Route B).

Experimental Protocols

Protocol A: Ketone Reduction (Recommended for General Lab Use)

This protocol assumes the ketone intermediate has been isolated.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(2,3-dimethoxyphenyl)propan-2-one in 30 mL of Methanol (MeOH).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress byproduct formation.

  • Addition: Add Sodium Borohydride (

    
    , 12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Dichloromethane (DCM, 3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude oil is typically >95% pure but can be distilled under high vacuum.

Protocol B: Lithiation-Epoxidation (Recommended for High Throughput)

Requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • Lithiation: Flame-dry a 3-neck flask. Add 1,2-dimethoxybenzene (10.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone).

  • Metalation: Add n-Butyllithium (2.5 M in hexanes, 10.5 mmol) dropwise via syringe pump over 20 minutes. Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of the 3-lithio species.

  • Epoxidation: Add Propylene Oxide (12.0 mmol) (dissolved in 5 mL THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature overnight.

  • Quench: Pour into ice-cold dilute HCl.

  • Workup: Extract with Ether, wash with water and brine.

  • Purification: Flash column chromatography is usually required to separate the product from unreacted veratrole.

References

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine. (Provides foundational data on similar methoxy-phenylacetone syntheses).

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (Mechanistic validation for Route A, Step 3).

  • Organic Syntheses. Alkylation of derivatives of Veratrole. (General reference for regioselectivity of 1,2-dimethoxybenzene lithiation).

  • ChemScene. Product Data: 1-(2,3-Dimethoxyphenyl)propan-2-ol (CAS 40180-96-9). (Target confirmation).

  • ResearchGate. (2016). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol. (Discusses epoxide opening mechanisms and acid-catalyzed rearrangements in similar systems).

Sources

Comparative

Differentiation of Regioisomers: A Technical Guide to Ortho, Meta, and Para Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1] Executive Summary In pharmaceutical development and fine chemical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary

In pharmaceutical development and fine chemical synthesis, the differentiation of positional isomers (ortho, meta, and para) is not merely an analytical hurdle—it is a critical quality attribute. While these isomers share identical molecular weights and fragmentation patterns (making standard LC-MS often insufficient), their biological activities and toxicological profiles can differ drastically.

This guide moves beyond basic textbook definitions to provide an applied, field-tested framework for distinguishing these isomers. We focus on the causality behind analytical choices, contrasting the "Identity" confirmation of Spectroscopy with the "Quantification" power of Chromatography.

Part 1: Spectroscopic Differentiation (Structural Identity)

Spectroscopy provides the definitive structural proof required for regulatory submission. While IR offers a rapid "fingerprint" screen, NMR is the gold standard for absolute configuration assignment.

Infrared Spectroscopy (IR): The Rapid Screen

IR is particularly useful for solid-state identification or rapid raw material screening. The differentiation relies heavily on the Out-of-Plane (OOP) C-H Bending vibrations in the fingerprint region (


).
IsomerSubstitution PatternC-H OOP Bending (

)
Diagnostic Features
Ortho 1,2-disubstituted770 – 735 Single strong band.
Meta 1,3-disubstituted690 & 780 Two distinct bands (often the easiest to spot).
Para 1,4-disubstituted860 – 800 Single strong band (usually higher frequency than ortho).

Expert Insight: Do not ignore the overtone region (


). While modern labs rely on the fingerprint region, the overtone patterns (visualized as "comb" patterns) provide a secondary confirmation that is independent of the fingerprint region's clutter.
Nuclear Magnetic Resonance ( H NMR): The Definitive Proof

NMR distinguishes isomers through two primary mechanisms: Symmetry (chemical equivalence) and Spin-Spin Coupling (


-values).
A. Symmetry and Integration
  • Para (1,4): Possesses a plane of symmetry. If the substituents are identical (e.g., 1,4-dichlorobenzene), the protons appear as a singlet (chemically equivalent). If different (e.g., 4-nitroaniline), they appear as two symmetric doublets (AA'BB' system), often resembling a "roofing" effect.

  • Ortho/Meta: Lower symmetry results in more complex multiplets (ABCD or AA'XX' systems).

B. Coupling Constants (

)

The magnitude of the coupling constant is dictated by the dihedral angle and the number of bonds separating the protons.

  • Ortho (

    
    ): 7 – 9 Hz . Strong coupling through 3 bonds.
    
  • Meta (

    
    ): 1 – 3 Hz . Weak "W-coupling" through 4 bonds.
    
  • Para (

    
    ): 0 – 1 Hz . Rarely resolved; usually appears as peak broadening.
    
Decision Logic for NMR Analysis

The following workflow illustrates the logical deduction process for assigning isomer identity based on proton splitting patterns.

NMR_Logic Start 1H NMR Spectrum Analysis SymCheck Check Symmetry/Integration Start->SymCheck Para Para Isomer (1,4) Pattern: AA'BB' (2 doublets) or Singlet Coupling: ~8Hz (ortho neighbors) SymCheck->Para High Symmetry Complex Complex Multiplets (Ortho or Meta) SymCheck->Complex Low Symmetry CouplingCheck Analyze Small Couplings Complex->CouplingCheck Meta Meta Isomer (1,3) Key: Singlet/Triplet with J ~2Hz (Isolated proton between substituents) CouplingCheck->Meta Observe 4J (2Hz) Ortho Ortho Isomer (1,2) Key: Complex ABCD Strong 3J coupling (7-9Hz) No isolated singlet CouplingCheck->Ortho Only 3J (8Hz) & 4J (<1Hz)

Figure 1: NMR decision tree for distinguishing disubstituted benzene derivatives based on symmetry and coupling constants.

Part 2: Chromatographic Separation (Quantification)[1][2][3]

While spectroscopy identifies the pure compound, chromatography is required to separate and quantify mixtures (e.g., measuring 0.1% meta-isomer impurity in a para-drug substance).

The Challenge: Hydrophobicity vs. Shape

Standard C18 (Octadecylsilane) columns rely on hydrophobic subtraction. Since regioisomers often have identical hydrophobicities (


), C18 columns frequently fail to resolve them, resulting in co-elution.[2]

The Solution: Switch from "Hydrophobicity" to "Shape Selectivity " and "


-

Interactions
."
Comparison of Stationary Phases
Stationary PhaseSeparation MechanismSuitability for IsomersRecommendation
C18 (Standard) Hydrophobic InteractionLow. Often fails unless isomers have distinct H-bonding (e.g., internal H-bond in ortho).Use only as a first screen.
Phenyl-Hexyl / Biphenyl

-

Stacking + Hydrophobicity
High. The

-electrons in the stationary phase interact differently with the electron density of ortho vs para rings.
Primary Choice for aromatics.[3]
Pentafluorophenyl (PFP) Dipole-Dipole +

-

+ Charge Transfer
Very High. Excellent for halogenated isomers or polar aromatics.Use if Phenyl-Hexyl fails.[2]
Cyclodextrin Inclusion Complex (Host-Guest)Specific. Separates based on physical size/shape fitting into the cavity.Niche use for difficult chiral/regio-pairs.
Mechanism of Separation: Phenyl Phases

On a Phenyl-Hexyl column, the Para isomer typically elutes later than the Ortho isomer.

  • Reasoning: The para isomer is "flat" and sterically unhindered, allowing it to lie flat against the phenyl stationary phase, maximizing

    
    -
    
    
    
    overlap. The ortho isomer often has steric twisting (due to adjacent substituents), preventing effective stacking, leading to weaker retention.

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Method Development

Objective: Separate a mixture of o-, m-, and p- nitroaniline (or similar).

  • Column Selection: Start with Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm fused-core).

    • Why? Fused-core particles provide high efficiency at lower backpressures; Phenyl chemistry targets the aromatic ring electrons.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).

    • Solvent B: Methanol (MeOH).[4]

    • Why MeOH? Methanol is a protic solvent that promotes

      
      -
      
      
      
      interactions between the analyte and the stationary phase better than Acetonitrile (ACN). ACN can form its own
      
      
      -complexes, masking the stationary phase selectivity.
  • Temperature Control: Set column oven to 25°C or lower .

    • Why? Lower temperatures reduce the kinetic energy of the molecules, "freezing" them into their specific shapes and enhancing the steric selectivity of the separation. Higher temperatures often merge isomer peaks.

  • Gradient:

    • Start: 5% B (Hold 1 min).

    • Ramp: 5% to 60% B over 10 mins.

    • Note: Isomers often elute in a tight cluster. A shallow gradient (e.g., 1% change per minute) is often necessary in the elution window.

Protocol B: GC Analysis (For Volatile Intermediates)

Objective: Separation of Xylene isomers.[5]

  • Column: PEG (Polyethylene Glycol) / Wax column (e.g., DB-WAX).

    • Why? Non-polar columns (100% Dimethylpolysiloxane) separate strictly by boiling point. Since meta and para xylenes have nearly identical boiling points (

      
       vs 
      
      
      
      ), they co-elute on non-polar phases. Polar Wax columns interact with the dipole moments, which differ slightly between isomers.
  • Parameters:

    • Carrier: Helium at 1.2 mL/min (constant flow).

    • Temp Program:

      
       (hold 2 min) 
      
      
      
      
      
      to
      
      
      .
  • Elution Order (Typical on Wax):

    • Para ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Meta 
      
      
      
      Ortho.[6][7]

Part 4: Method Development Workflow

The following diagram outlines the strategic approach to developing a separation method for regioisomers, prioritizing "Shape Selectivity" over brute force efficiency.

HPLC_Workflow Start Start: Isomer Mixture CheckSolubility Check Solubility/Volatility Start->CheckSolubility Volatile Volatile? (BP < 250°C) CheckSolubility->Volatile GC_Path GC Analysis Volatile->GC_Path Yes HPLC_Path HPLC Analysis Volatile->HPLC_Path No (or Thermolabile) GC_Col Select Polar Column (WAX) Avoid Non-polar (DB-1) GC_Path->GC_Col Col_Select Stationary Phase Selection HPLC_Path->Col_Select C18_Fail Standard C18 (Likely Co-elution) Col_Select->C18_Fail Traditional Phenyl Phenyl-Hexyl / Biphenyl (Exploit pi-pi interactions) Col_Select->Phenyl Recommended Solvent Use Methanol (MeOH) Avoid ACN (suppresses pi-pi) Phenyl->Solvent Temp Lower Temp (15-25°C) Maximize Shape Selectivity Solvent->Temp

Figure 2: Strategic workflow for selecting the correct chromatographic technique and conditions for regioisomer separation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR and NMR coupling constants).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

  • Journal of Chromatography A. (2023). "Efficient gas chromatographic separation of xylene and other aromatic isomers."

  • BenchChem. (2025).[1][2] "A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation."

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Mechanisms and Applications."

  • Reich, H. J. (University of Wisconsin). "Proton NMR Coupling Constants."

Sources

Safety & Regulatory Compliance

Safety

1-(2,3-Dimethoxyphenyl)propan-2-ol proper disposal procedures

Operational Guide: Safe Disposal of 1-(2,3-Dimethoxyphenyl)propan-2-ol Executive Summary 1-(2,3-Dimethoxyphenyl)propan-2-ol is a lipophilic organic intermediate often utilized in structure-activity relationship (SAR) stu...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 1-(2,3-Dimethoxyphenyl)propan-2-ol

Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol is a lipophilic organic intermediate often utilized in structure-activity relationship (SAR) studies or as a precursor in the synthesis of phenethylamine derivatives.[1] Due to its structural similarity to pharmacologically active substrates, it must not be treated as general organic trash. [1]

Effective disposal requires adherence to the "Zero-Discharge" principle regarding municipal wastewater. The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor. This guide defines the segregation, stabilization, and hand-off procedures to ensure compliance with EPA RCRA (USA) and equivalent international standards.[1]

Part 1: Chemical Assessment & Hazard Profile

Before initiating disposal, the waste generator must characterize the material to assign the correct waste codes. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on functional group analysis.

PropertyData / AssumptionOperational Implication
Chemical Structure C₁₁H₁₆O₃ (Phenyl ring, 2 methoxy groups, alcohol chain)High carbon content; suitable for fuel blending/incineration.[1]
Physical State Viscous oil or low-melting solid.May require dissolution in a carrier solvent for liquid waste streams.
Solubility Lipophilic; Negligible water solubility.DO NOT attempt to dilute and flush. It will persist in traps and leach into groundwater.
Flammability Flash Point likely >60°C (Combustible).Classify as Ignitable Waste (D001) if in flammable solvent; otherwise, Class 9 Miscellaneous.
Bioactivity Structural analog to bioactive phenethylamines.Treat as Potentially Bioactive (API-grade containment).
Reactivity Stable; Incompatible with strong oxidizers.Segregate strictly from nitric acid, perchlorates, or peroxides.

Part 2: Waste Stream Segregation & Decision Matrix

Proper segregation is the primary defense against cross-contamination and dangerous reactions in the waste hold.

The Golden Rules of Segregation:
  • No Halogens: Unless the compound was used in a reaction with halogenated solvents (DCM, Chloroform), keep it in the Non-Halogenated stream. This drastically reduces disposal costs and incineration complexity.

  • No Aqueous Mixing: Never pour this compound into the "Aqueous Waste" carboy. It will form an oily layer on top, creating a biphasic hazard that complicates treatment.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 1-(2,3-Dimethoxyphenyl)propan-2-ol StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Viscous Oil StateCheck->IsSolid SolventCheck Is solvent Halogenated? (e.g., DCM, CHCl3) IsLiquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste (Preferred) SolventCheck->NonHaloStream No Labeling Labeling: 'Non-Halogenated Organic' + 'Contains: Dimethoxyphenylpropanol' HaloStream->Labeling NonHaloStream->Labeling PureSolid Pack in Wide-Mouth HDPE Jar IsSolid->PureSolid SolidStream Stream C: Solid Hazardous Waste (Incineration) PureSolid->SolidStream SolidStream->Labeling Disposal Final Disposition: High-Temp Incineration Labeling->Disposal

Caption: Logical flow for segregating 1-(2,3-Dimethoxyphenyl)propan-2-ol based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Compound (Solid or Oil)

Best for: Expired stock, synthesis yield, or degraded material.[1]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) Jar . Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the material using a disposable spatula or pipette. Do not wash the original container into the sink; rinse the original container with a small amount of acetone and add the rinsate to the Liquid Organic Waste (Scenario B).

  • Labeling:

    • Primary Identifier: "Solid Hazardous Waste"

    • Constituents: Write the full chemical name: 1-(2,3-Dimethoxyphenyl)propan-2-ol.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Best for: Material dissolved in solvents like Methanol, Ethyl Acetate, or Acetone.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Chromic acid, Piranha solution).

  • Pouring: Funnel the solution into the Non-Halogenated Organic Solvents carboy (usually the "Red Can" or safety carboy).

    • Note: If the solvent is Methylene Chloride (DCM), it MUST go into the Halogenated carboy.

  • Log Entry: Immediately record the addition on the carboy's waste log.

    • Entry: "1-(2,3-Dimethoxyphenyl)propan-2-ol (<1%) in [Solvent Name]."

  • Cap: Seal the safety cap immediately to prevent volatile emissions.

Scenario C: Contaminated Debris

Best for: Syringes, gloves, and paper towels.[1]

  • Sharps: Syringes used with this compound must go into the Biohazard/Chemical Sharps bin, not general trash.

  • Soft Waste: Gloves and paper towels heavily contaminated with the substance should be bagged in a clear, chemically resistant bag (3-mil thickness), labeled "Contaminated Debris," and placed in the solid hazardous waste drum.[1]

Part 4: Spill Management Contingency

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: If the spill is >100mL, evacuate the immediate area. The vapor pressure is low, but inhalation of aerosols should be avoided.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with vermiculite or universal absorbent pads . Do not use combustible materials like sawdust.

  • Cleanup:

    • Absorb the liquid.[2][3][4]

    • Scoop absorbent into a heavy-duty plastic bag.

    • Clean the surface with a soap/water solution (detergent is necessary to solubilize the lipophilic residue).

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Regulatory Compliance & Coding

When filling out the manifest for your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate), use the following codes. Note: Codes vary by region; these are standard US EPA/RCRA guidelines.

  • US EPA Waste Code:

    • If Flash Point < 60°C (in solvent): D001 (Ignitable).

    • If Pure/High Flash Point: Not federally regulated as acutely hazardous (P-list), but handle as State-Regulated Waste due to toxicity potential.[1]

  • DOT Shipping Name (if pure):

    • UN3082, Environmentally Hazardous Substance, Liquid, N.O.S. (1-(2,3-Dimethoxyphenyl)propan-2-ol), 9, PG III.[1]

  • EU Waste Code (EWC):

    • 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

  • PubChem. Compound Summary: Phenylpropanol Derivatives (General Safety Data). National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(2,3-Dimethoxyphenyl)propan-2-ol

As drug development and organic synthesis increasingly rely on functionalized aromatic intermediates, mastering the handling of compounds like 1-(2,3-Dimethoxyphenyl)propan-2-ol is critical. This secondary alcohol, chara...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and organic synthesis increasingly rely on functionalized aromatic intermediates, mastering the handling of compounds like 1-(2,3-Dimethoxyphenyl)propan-2-ol is critical. This secondary alcohol, characterized by its electron-rich dimethoxy-substituted benzene ring, presents specific physicochemical hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. Here, we dissect the causality behind each safety protocol, ensuring your laboratory operations are not only safe but scientifically optimized. Every protocol described below functions as a self-validating system, designed to verify safety at each operational node before proceeding to the next.

Physicochemical Hazard Profiling & Causality

Understanding the molecular behavior of 1-(2,3-Dimethoxyphenyl)propan-2-ol is the foundation of effective safety planning.

  • Combustibility & Vapor Dynamics: The compound is classified as a combustible liquid. The hydrocarbon tail and aromatic ring contribute to a vapor pressure that, upon intense heating, can form explosive mixtures with ambient air.

  • Dermal & Mucosal Irritation: The compound causes skin irritation (H315) and serious eye irritation (H319)[1]. Causality: The lipophilic 2,3-dimethoxy groups facilitate rapid partitioning into the lipid bilayers of the stratum corneum. Once permeated, the secondary alcohol functional group induces localized protein denaturation and inflammatory cascades in dermal and mucosal tissues.

  • Respiratory Toxicity: Vapors may cause respiratory tract irritation (H335)[2]. Causality: Inhalation of aerosolized droplets or concentrated vapors leads to direct interaction with the aqueous mucous membranes of the respiratory tract, causing acute cellular irritation.

Quantitative Safety Data & PPE Specifications

To mitigate the hazards outlined above, specific Personal Protective Equipment (PPE) and engineering controls are required. The table below summarizes these requirements alongside their mechanistic rationale.

ParameterSpecificationMechanistic Causality
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The secondary alcohol group interacts with proteins/mucous membranes, inducing localized inflammatory cascades[1].
Glove Material Nitrile Rubber (≥ 0.11 mm)Prevents lipophilic permeation of the dimethoxyphenyl moiety, which would otherwise act as a carrier for the irritant alcohol group[2]. Latex must be avoided due to solvent permeability.
Eye Protection EN166 / ANSI Z87.1 GogglesPrevents aerosolized droplet contact with the cornea, mitigating severe ocular tissue damage[3].
Ventilation Fume Hood (Face velocity ≥ 100 fpm)Mitigates inhalation risk (H335) and prevents the accumulation of combustible vapors.
Extinguishing Media Dry Chemical, CO2, Alcohol-resistant foamWater is ineffective due to the compound's organic nature and density; foam smothers the oxygen supply to the combustible liquid[1].

Operational Workflow & Handling Protocol

HandlingWorkflow Start Pre-Operational Assessment FumeHood Verify Fume Hood Flow (>100 fpm) Start->FumeHood PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Transfer Chemical Transfer (Non-sparking tools) FumeHood->Transfer PPE->Transfer Reaction Execute Synthesis/ Handling Transfer->Reaction Waste Waste Segregation (Non-Halogenated) Reaction->Waste Decon Decontamination & Log Entry Waste->Decon

Figure 1: Standard operational workflow for handling 1-(2,3-Dimethoxyphenyl)propan-2-ol.

Step-by-Step Methodology: Standard Handling & Transfer
  • Environmental Verification (Self-Validation): Ensure the chemical fume hood is operational. Hold a tissue at the sash edge to visually confirm inward airflow, verifying a face velocity of 100-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents[3].

  • PPE Donning: Equip standard laboratory attire (full-length pants, closed-toe shoes). Don a flame-retardant lab coat, ANSI Z87.1-compliant chemical splash goggles, and double-layer nitrile gloves (inner layer 0.11 mm, outer layer 0.15 mm)[2].

  • Static Mitigation: If transferring volumes >1 L, attach grounding clips to both the source and receiving vessels. Causality: The transfer of organic liquids generates static electricity via fluid friction. Grounding dissipates this charge, preventing static sparks that could exceed the minimum ignition energy of the vapor-air mixture[1].

  • Chemical Transfer: Using non-sparking spatulas (if crystallized/semi-solid) or glass volumetric pipettes (for liquid states), transfer the required mass/volume[1]. Keep the source container open for the absolute minimum time necessary to prevent vapor escape.

  • Post-Transfer Securing: Purge the headspace of the source container with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, then seal tightly with Parafilm. Store in a cool, well-ventilated flammable storage cabinet[1].

  • Decontamination: Wipe down the exterior of the receiving vessel and the hood surface with 70% isopropanol. Doff the outer gloves using the pinch-and-pull method to avoid skin contact, and dispose of them in solid organic waste[2].

Spill Response & Waste Disposal Plan

SpillResponse Spill Spill Detected Assess Assess Volume & Hazards Spill->Assess Evac Evacuate Area (If > 100 mL) Assess->Evac Major Contain Contain Spill (Inert Absorbent) Assess->Contain Minor Evac->Contain Hazmat Team Clean Mechanical Cleanup (Non-sparking) Contain->Clean Dispose Transfer to Solid Waste Clean->Dispose

Figure 2: Step-by-step spill response and containment pathway.

Step-by-Step Methodology: Spill Containment & Decontamination
  • Immediate Assessment & Isolation: Alert nearby personnel. If the spill is >100 mL or occurs outside a ventilated fume hood, evacuate the immediate area to prevent inhalation of irritating vapors (H335).

  • Source Control: Extinguish all nearby ignition sources (Bunsen burners, hot plates) immediately, as the vapors are combustible (H227).

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or specialized vermiculite)[1]. Crucial: Do not use combustible absorbents like sawdust, which can ignite if the mixture oxidizes.

  • Absorption & Collection: Working from the outside in, mix the absorbent into the spill. Use a non-sparking polypropylene brush and dustpan to collect the saturated absorbent[1].

  • Disposal & Secondary Cleaning: Transfer the collected material into a heavy-duty, sealable hazardous waste bag or HDPE bucket. Wash the spill surface with a detergent solution, followed by a water rinse, to remove residual lipophilic traces.

  • Logistical Disposal: The compound contains no substances known to be degradable in standard wastewater treatment plants and is highly mobile in the environment[1]. It must never be poured down the drain. Label the waste container with GHS Flammable and Irritant symbols and transfer it to an approved hazardous waste disposal plant[1].

References

*[1]1 - thermofisher.com * - sigmaaldrich.com *[3] 3 - fishersci.com *[2]2 - cymitquimica.com *[4]4 - nih.gov

Sources

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